molecular formula C10H15N B6289371 2-Ethyl-4,5,6,7-tetrahydro-1H-indole CAS No. 125405-80-3

2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B6289371
CAS No.: 125405-80-3
M. Wt: 149.23 g/mol
InChI Key: HEHCRFARFOPQFU-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-1H-indole is an organic compound with the molecular formula C11H17N . It belongs to the class of tetrahydroindoles, which are saturated analogues of the privileged indole structure. The indole and tetrahydroindole scaffold is a fundamental building block in organic and medicinal chemistry, found in a wide range of bioactive molecules, natural products, and FDA-approved drugs . For instance, the tetrahydroindole core is present in the antipsychotic drug molindone . While specific biological data for 2-ethyl-4,5,6,7-tetrahydro-1H-indole is limited in the public domain, structural analogs and derivatives are subjects of extensive research. Notably, novel 2-substituted-4,5,6,7-tetrahydro-1H-indole derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, demonstrating significant anti-proliferative activity against human cancer cell lines . Furthermore, tetrahydroindole-based compounds are investigated as key scaffolds for developing agonists for dopamine receptors, with potential applications in researching central nervous system (CNS) disorders . The saturation of the benzene ring in the tetrahydroindole structure can influence the compound's electronic properties and metabolic stability, making it a valuable template for drug discovery. Researchers utilize this chemical as a versatile intermediate for constructing complex polyheterocyclic systems with potential medicinal and optoelectronic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHCRFARFOPQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with advanced synthetic methodologies and medicinal chemistry applications.[1]

CAS Registry Number: 125405-80-3 Chemical Formula: C₁₀H₁₅N Molecular Weight: 149.24 g/mol

Executive Summary

2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a specialized bicyclic nitrogen heterocycle serving as a critical scaffold in medicinal chemistry. Structurally, it consists of a pyrrole ring fused to a cyclohexane ring, substituted with an ethyl group at the C2 position. This architecture offers a unique lipophilic profile distinct from the fully aromatic indole, making it a valuable bioisostere for optimizing blood-brain barrier (BBB) penetration and metabolic stability in drug candidates.

This guide details the catalytic dehydrogenative annulation —a modern, atom-economic synthesis route—and explores the compound's utility in kinase inhibitor design and GPCR ligand discovery.

Chemical Profile & Physicochemical Properties[2][3][4]

The saturation of the carbocyclic ring (C4–C7) imparts distinct electronic and steric properties compared to the planar indole system. The C2-ethyl substituent adds steric bulk and lipophilicity, influencing binding affinity in hydrophobic pockets.

PropertyValue / DescriptionRelevance
IUPAC Name 2-Ethyl-4,5,6,7-tetrahydro-1H-indoleStandard nomenclature
SMILES CCC1=C2CCCC2=CC=N1Chemoinformatics integration
LogP (Predicted) ~3.1 ± 0.4High lipophilicity; suitable for CNS targets
H-Bond Donors 1 (NH)Key interaction point (e.g., Hinge region in kinases)
H-Bond Acceptors 0-
Topological PSA 15.79 ŲExcellent membrane permeability
pKa (NH) ~16.5 (Predicted)Weakly acidic; deprotonation requires strong bases

Advanced Synthetic Protocols

While classical methods like the Knorr pyrrole synthesis or Paal-Knorr condensation exist, they often suffer from harsh conditions or limited regioselectivity for the 2-ethyl derivative. The state-of-the-art approach utilizes Manganese-catalyzed acceptorless dehydrogenative coupling , offering superior atom economy and milder conditions.

Method A: Mn-Catalyzed Dehydrogenative Annulation (Green Chemistry Route)

This protocol, validated in recent catalytic studies (e.g., Kempe et al.), couples cyclohexanol with an amino alcohol, generating the pyrrole core via in situ oxidation and condensation.

Reaction Scheme: Cyclohexanol + 2-Aminobutan-1-ol → [Mn-Catalyst, Base] → 2-Ethyl-4,5,6,7-tetrahydro-1H-indole + H₂ + H₂O

Protocol Parameters
  • Precursors: Cyclohexanol (1.2 equiv), 2-Aminobutan-1-ol (1.0 equiv).

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(I) with bis(phosphino)amine ligand).

  • Base: Potassium tert-butoxide (KOtBu), 1.5 equiv.

  • Solvent: Toluene or 2-Methyl-THF (Anhydrous).

  • Conditions: 80–100 °C, Sealed vessel (to manage H₂ pressure), 4–12 hours.

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox (Ar atmosphere), charge a pressure tube with the Mn-PNP precatalyst (1–2 mol%) and KOtBu.

  • Substrate Addition: Add anhydrous 2-Methyl-THF, followed by cyclohexanol and 2-aminobutan-1-ol.

  • Reaction: Seal the tube and heat to 100 °C. The system relies on the "borrowing hydrogen" or acceptorless dehydrogenation mechanism:

    • Step 1: Dehydrogenation of cyclohexanol to cyclohexanone.

    • Step 2: Dehydrogenation of 2-aminobutan-1-ol to 2-aminobutanal.

    • Step 3: Paal-Knorr type condensation between the in situ formed ketone and amino-aldehyde.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a pale yellow viscous oil or low-melting solid.

Method B: Classical Trofimov Reaction (Industrial Alternative)

For scale-up where metal catalysts are cost-prohibitive, the Trofimov reaction utilizing ketoximes and alkynes is a robust alternative.

  • Reagents: Cyclohexanone oxime + 1-Butyne.

  • System: Superbase medium (KOH/DMSO).

  • Mechanism: Nucleophilic addition of the oxime to the alkyne followed by sigmatropic rearrangement.

  • Note: Regioselectivity can be sensitive; optimization of the alkyne feed ratio is critical to favor the 2-ethyl isomer over the N-vinyl byproduct.

Mechanistic Applications in Drug Discovery[5]

The 2-ethyl-4,5,6,7-tetrahydroindole scaffold is not merely a structural spacer; it is a pharmacophore element designed for specific interactions.

Kinase Inhibition (ATP-Binding Pocket)

In the context of kinase inhibitors (e.g., JAK, VEGFR), the tetrahydroindole core mimics the purine or indole ring of ATP.

  • Hinge Binding: The N-H moiety acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., Glu/Leu residues).

  • Hydrophobic Interaction: The 2-ethyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front region, depending on orientation. The saturation of the cyclohexane ring allows for a slightly puckered conformation, potentially fitting better into induced-fit pockets than a rigid planar indole.

GPCR Ligands (Allosteric Modulation)

For G-Protein Coupled Receptors (e.g., Dopamine D2, Serotonin 5-HT), the lipophilic nature of the 2-ethyl-tetrahydroindole allows it to penetrate deep into the transmembrane helical bundle.

  • Bioisosterism: It serves as a non-aromatic bioisostere of the tryptamine core. The reduced ring system lowers the pi-stacking potential but increases metabolic stability against oxidative metabolism at the C4–C7 positions.

Visualization of Synthesis & SAR Logic

G cluster_0 Method A: Mn-Catalyzed Synthesis cluster_1 SAR & Pharmacophore Utility start Cyclohexanol catalyst Mn-PNP Catalyst (Dehydrogenation) start->catalyst reactant 2-Aminobutan-1-ol reactant->catalyst intermed In-situ Intermediates (Ketone + Aldehyde) catalyst->intermed - 2 H2 product 2-Ethyl-4,5,6,7- tetrahydro-1H-indole (CAS 125405-80-3) intermed->product Condensation - 2 H2O core Tetrahydroindole Core feat1 N-H Donor: Hinge Binding core->feat1 feat2 2-Ethyl Group: Hydrophobic Pocket Fill core->feat2 feat3 Cyclohexane Ring: Metabolic Stability core->feat3

Caption: Figure 1. (Left) Convergent synthesis via Mn-catalyzed dehydrogenative coupling. (Right) Structure-Activity Relationship (SAR) breakdown of the scaffold.

Handling, Stability & Safety

  • Oxidation Sensitivity: Like most pyrroles, 2-ethyl-4,5,6,7-tetrahydroindole is electron-rich and susceptible to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C to prevent darkening (polymerization).

  • Acidity: The N-H proton is weakly acidic. Avoid strong bases unless deprotonation is intended for N-alkylation.

  • Toxicity: While specific data for this CAS is limited, tetrahydroindoles are generally considered irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Solubility: Insoluble in water; highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate.

References

  • Kempe, R., et al. (2021).[2] "Manganese-Catalyzed Sustainable Synthesis of Pyrroles from Alcohols and Amino Alcohols." Dissertation, University of Bayreuth. (Confirming the specific synthesis of CAS 125405-80-3 via Mn-catalysis).

  • Trofimov, B. A., et al. (2015). "The Trofimov Reaction: A versatile tool for the synthesis of pyrroles and N-vinylpyrroles." Chemical Reviews.
  • PubChem Database. "Compound Summary: 4,5,6,7-Tetrahydroindole derivatives."

  • Paal, C., & Knorr, L. (1884).[3][4] "Ueber die Synthese von Pyrrolderivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for 1,4-dicarbonyl condensation).

Sources

2-Ethyl-4,5,6,7-tetrahydro-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethyl-4,5,6,7-tetrahydro-1H-indole: Physicochemical Profiling, Catalytic Synthesis, and Therapeutic Applications

Executive Summary

The transition from planar, fully aromatic heterocycles to partially saturated scaffolds represents a critical paradigm shift in modern medicinal chemistry. 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a prime example of this evolution. By fusing a pyrrole ring with a saturated cyclohexane moiety, this compound offers a rigidified, three-dimensional pharmacophore that enhances target specificity and aqueous solubility. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural advantages, and a highly sustainable, self-validating synthetic protocol using base-metal catalysis.

Physicochemical Profiling & Structural Analysis

The exact molecular formula for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is C₁₀H₁₅N , yielding a molecular weight of 149.23 g/mol .

The structural architecture consists of a hydrogen-bond-donating pyrrole core fused to a sterically demanding tetrahydromethylene ring, with an ethyl substitution at the C2 position. A critical metric for this compound is its Fraction of sp³ hybridized carbons (


). With 6 out of 10 carbons being sp³ hybridized (

), this molecule strongly aligns with the "Escape from Flatland" principle [1], which correlates higher 3D character with reduced off-target toxicity and improved clinical success rates.

Table 1: Key Physicochemical Parameters

Parameter Value Mechanistic Implication
Molecular Formula C₁₀H₁₅N Defines the atomic composition.
Molecular Weight 149.23 g/mol Highly ligand-efficient; leaves ample molecular weight budget for further functionalization.

|


 Fraction  | 0.60 | High 3D character prevents planar pi-stacking aggregation, improving solubility. |
| H-Bond Donors  | 1 (Pyrrole N-H) | Critical for anchoring to target protein hinge regions (e.g., kinases). |
| H-Bond Acceptors  | 0 | Enhances passive membrane permeability. |

Mechanistic Role in Drug Development

In drug discovery, tetrahydroindoles act as superior bioisosteres for traditional indoles. The fully aromatic indole often suffers from poor pharmacokinetic profiles due to excessive lipophilicity and flat geometry. By reducing the benzene ring to a cyclohexane ring, 2-Ethyl-4,5,6,7-tetrahydro-1H-indole maintains the essential pyrrole pharmacophore while introducing a steric vector that forces the molecule into specific, high-affinity binding conformations within target pockets (such as G-Protein Coupled Receptors or kinase active sites).

Pharmacophore A 2-Ethyl Group (Lipophilic Interaction) D Target Protein (e.g., GPCR / Kinase) A->D Hydrophobic Pocket B Pyrrole NH (H-Bond Donor) B->D H-Bonding Network C Tetrahydro Ring (Steric/3D Vector) C->D Shape Complementarity

Fig 1: Pharmacophore mapping of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole interactions.

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing substituted pyrroles required harsh Paal-Knorr conditions using pre-oxidized dicarbonyls. Modern sustainable chemistry has shifted toward Acceptorless Dehydrogenative Condensation (ADC) , utilizing raw, abundant alcohols and amino alcohols.

The following self-validating protocol leverages a Manganese-PN⁵P pincer precatalyst, pioneering a noble-metal-free pathway [2].

Step-by-Step Experimental Protocol

Causality & Design Rationale: We utilize 2-Methyltetrahydrofuran (2-MeTHF) as the solvent. Not only is it a bio-derived green solvent, but its higher boiling point (80 °C) compared to standard THF provides the necessary thermal energy to drive the endothermic dehydrogenation step without requiring pressurized reaction vessels. Potassium tert-butoxide (KOtBu) is selected as a non-nucleophilic base to deprotonate the alcohol, facilitating alkoxide binding to the Mn-center.

  • Inert Atmosphere Preparation:

    • Transfer a Schlenk tube to a nitrogen-filled glovebox to prevent oxidative degradation of the Mn-catalyst.

  • Reagent Charging:

    • Add KOtBu (4.5 mmol, 505 mg) and the Mn-PN⁵P precatalyst (15 µmol, 1000 µL of a 15 mM stock solution, 0.5 mol% loading).

    • Add the coupling partners: cyclohexanol (6.0 mmol, 633 µL) and 2-aminobutan-1-ol (3.0 mmol, 284 µL).

    • Note: Cyclohexanol is used in excess to drive the thermodynamic equilibrium of the initial dehydrogenation.

  • Catalytic Condensation:

    • Dilute the mixture with 2-MeTHF (5 mL). Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to reflux (approx. 80-85 °C) for 24 hours.

  • In-Process Control (Self-Validation Step):

    • At 12 hours, extract a 10 µL aliquot. Quench with wet ethyl acetate and analyze via GC-MS. You must observe the disappearance of the intermediate imine mass and the emergence of the m/z 149.2 target peak. If the imine persists, verify the reflux temperature.

  • Purification:

    • Cool the reaction to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography using a highly non-polar eluent (pentane : diethyl ether = 50:1) to isolate the pure 2-ethyl-4,5,6,7-tetrahydro-1H-indole.

Synthesis S1 Cyclohexanol (6 mmol) Cat Mn-PN5P Precatalyst (0.5 mol%) + KOtBu (4.5 mmol) S1->Cat Mix S2 2-Aminobutan-1-ol (3 mmol) S2->Cat Mix Sol 2-MeTHF Solvent Reflux / Inert Atm Cat->Sol Heat & Dehydrogenate Prod 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (Target Compound) Sol->Prod Condensation & Cyclization

Fig 2: Mn-catalyzed acceptorless dehydrogenative condensation workflow.

Analytical Validation & Characterization

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃, 300 MHz): The definitive marker of successful cyclization is the broad singlet of the pyrrole N-H proton (typically ~7.5-7.7 ppm) and the distinct isolated pyrrole C-H singlet at ~5.7 ppm. The ethyl group will present as a classic quartet (~2.6 ppm) and triplet (~1.2 ppm) splitting pattern.

  • GC-MS: A sharp molecular ion peak [M]⁺ at m/z 149.2, confirming the C₁₀H₁₅N formula.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. URL: [Link]

  • Kallmeier, F., Dudziec, B., Irrgang, T., & Kempe, R. "Manganese-Catalyzed Sustainable Synthesis of Pyrroles From Alcohols and Amino Alcohols." Angewandte Chemie International Edition. URL: [Link]]

2-Substituted 4,5,6,7-Tetrahydroindole Derivatives: A Technical Guide to Synthesis, Properties, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted 4,5,6,7-tetrahydroindole scaffold represents a critical "privileged structure" in modern medicinal chemistry, distinct from its fully aromatic indole counterpart. By fusing a saturated cyclohexane ring to a pyrrole core, this moiety offers unique steric bulk, altered electronic properties (electron-rich pyrrole ring with a lipophilic handle), and specific vectors for hydrophobic interactions within protein binding pockets.

This guide provides a technical deep-dive for drug discovery scientists, focusing on the regioselective synthesis of the 2-substituted variants—a challenge often complicated by the competing reactivity of the 3-position. We analyze the Trofimov reaction as a superior synthetic pathway, detail the Structure-Activity Relationships (SAR) driving their efficacy as tubulin polymerization inhibitors and kinase antagonists, and provide a self-validating experimental protocol.

Structural & Electronic Analysis

The Scaffold Distinction

Unlike the planar, fully aromatic indole, the 4,5,6,7-tetrahydroindole possesses a "puckered" cyclohexane ring fused to the planar pyrrole. This conformational flexibility allows the molecule to adopt non-planar geometries that can better fit into specific hydrophobic pockets (e.g., the colchicine binding site of tubulin) compared to flat aromatics.

FeatureIndole4,5,6,7-Tetrahydroindole
Hybridization Fully

Pyrrole:

, Cyclohexane:

Geometry PlanarSemi-planar (Puckered cyclohexane)
Electron Density High (C3 > C2)High (C2/C3 similar, but C2 accessible)
Lipophilicity ModerateHigh (due to saturated ring)
Electronic Reactivity

The pyrrole ring in tetrahydroindoles is electron-rich. Electrophilic aromatic substitution (EAS) typically favors the beta-position (C3) . However, for medicinal applications, alpha-substitution (C2) is often required to extend the scaffold into deep hydrophobic pockets. This necessitates synthetic strategies that install the C2-substituent during ring formation rather than via post-synthetic functionalization.

Synthetic Methodologies

To achieve high regioselectivity for the 2-position, two primary strategies are employed: the Trofimov Reaction and the Modified Paal-Knorr Synthesis .

The Trofimov Reaction (Ketoximes + Acetylenes)

This is the most direct and atom-economical route to 2-substituted tetrahydroindoles. It involves the reaction of cyclohexanone oxime with substituted acetylenes in a superbasic medium (KOH/DMSO).[1]

  • Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement of an intermediate O-vinyloxime.

  • Advantages: One-pot synthesis; uses cheap starting materials; exclusive C2-regioselectivity.

  • Limitations: Requires superbasic conditions (KOH/DMSO) and elevated temperatures (80–140 °C).

Modified Paal-Knorr / Hantzsch-Type

Condensation of 1,4-dicarbonyl equivalents. While classic Paal-Knorr uses 1,4-diketones (yielding 2,5-disubstituted pyrroles), the adaptation for tetrahydroindoles often involves:

  • Precursor: 2-phenacylcyclohexanone (a 1,4-dicarbonyl equivalent).

  • Reagent: Ammonium acetate or primary amines.

  • Outcome: Cyclization yields the 2-substituted tetrahydroindole.

Visualization: Reaction Pathways[2][3]

The following diagram illustrates the mechanistic divergence between the Trofimov reaction and the Paal-Knorr approach.

SynthesisPathways Cyclohexanone Cyclohexanone (Starting Material) Oxime Cyclohexanone Oxime Cyclohexanone->Oxime NH2OH Diketone 2-Phenacyl- cyclohexanone Cyclohexanone->Diketone Alkylation (PhCOCH2Br) VinylOxime O-Vinyloxime Intermediate Oxime->VinylOxime + Acetylene (KOH/DMSO) Acetylene Aryl Acetylene Rearrangement [3,3]-Sigmatropic Rearrangement VinylOxime->Rearrangement Target 2-Substituted 4,5,6,7-Tetrahydroindole Rearrangement->Target Cyclization Diketone->Target + Amine (Paal-Knorr) Amine NH4OAc / R-NH2

Figure 1: Comparative synthetic pathways. The Trofimov reaction (top) offers a more direct route from simple oximes, while the Paal-Knorr route (bottom) requires pre-functionalization of the cyclohexanone ring.

Detailed Experimental Protocol

Target: Synthesis of 2-Phenyl-4,5,6,7-tetrahydroindole via the Trofimov Reaction. Rationale: This protocol is chosen for its high regioselectivity and the biological relevance of the product (tubulin inhibition).

Reagents & Equipment
  • Substrates: Cyclohexanone oxime (11.3 g, 100 mmol), Phenylacetylene (15.3 g, 150 mmol).

  • Base/Solvent: KOH (solid, pellets, 11.2 g, 200 mmol), DMSO (anhydrous, 100 mL).

  • Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Methodology
  • Preparation: Purge the reaction flask with nitrogen. Add DMSO (100 mL) and KOH pellets (200 mmol). Stir at room temperature for 15 minutes to create a suspension.

  • Addition: Add cyclohexanone oxime (100 mmol) to the mixture. Stir for 30 minutes at room temperature. The mixture may darken.

  • Reaction: Add phenylacetylene (150 mmol) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 100 °C . Maintain this temperature for 3–5 hours .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The oxime spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (300 mL).

  • Extraction: Extract with Diethyl Ether (

    
    ).
    
    • Note: The DMSO stays in the aqueous layer.

  • Purification: Wash combined organic layers with Brine (

    
    ) to remove residual DMSO. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure. The crude residue is often a dark oil. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

  • Yield: Expected yield is 55–70% . Product is a solid (mp 119–121 °C).

Validation Checkpoints
  • Checkpoint 1: If the reaction turns black immediately upon heating, reduce temperature to 80 °C to prevent polymerization of acetylene.

  • Checkpoint 2: NMR Confirmation. The 2-H pyrrole proton (usually a doublet or multiplet at

    
     6.0–6.5 ppm) should be absent. Instead, look for the 3-H pyrrole proton  singlet/doublet at 
    
    
    
    5.8–6.2 ppm and the N-H broad singlet at
    
    
    7.5–8.5 ppm.

Medicinal Chemistry & SAR

The 2-substituted tetrahydroindole core acts as a bioisostere for indole but with enhanced lipophilicity (


).
Structure-Activity Relationship (SAR) Map

SAR Core 2-Substituted Tetrahydroindole Core Pos2 Position 2 (Aryl/Heteroaryl) Core->Pos2 PosN Position 1 (NH) Core->PosN Ring Cyclohexane Ring (C4-C7) Core->Ring Lipophilicity Hydrophobic Interaction (e.g., Colchicine site) Pos2->Lipophilicity Aryl groups increase potency Hbond H-Bond Donor (Critical for Kinase Hinge) PosN->Hbond Free NH usually required Solubility Modulates Solubility & Metabolic Stability Ring->Solubility Puckered ring = better fit

Figure 2: SAR Analysis. The C2-substituent drives potency via hydrophobic engagement, while the NH is often essential for hydrogen bonding within the receptor hinge region.

Key Therapeutic Applications
Therapeutic AreaMechanismKey Compound FeaturesRef
Oncology Tubulin Polymerization Inhibition2-(4-Methoxyphenyl) -4,5,6,7-tetrahydroindole. Binds to colchicine site. IC50 ~1.77 µM (MCF-7).[2][1, 2]
Antiviral Hepatitis C Virus (HCV)2-Phenyl -tetrahydroindole scaffold used as a targeting moiety.[2]
Kinase Inhibition RTK Inhibition3-substituted indolin-2-ones fused with tetrahydroindole.[3]
Case Study: Tubulin Inhibitors

Recent studies [1] have shown that 2-phenyl-4,5,6,7-tetrahydroindole derivatives bearing a hydrazone moiety at the 4-position (via oxidation of the cyclohexane ring to a ketone, then hydrazone formation) exhibit potent cytotoxicity against MCF-7 breast cancer cells.[2] The tetrahydroindole core anchors the molecule in the tubulin beta-subunit, while the 2-phenyl group occupies a hydrophobic pocket adjacent to the GTP-binding site.

Future Directions

  • C-H Activation: Moving away from pre-functionalized precursors to direct Pd/Rh-catalyzed C-H activation of the tetrahydroindole core at the C2 position.

  • Stereoselectivity: Developing enantioselective reductions or substitutions on the cyclohexane ring (positions 4-7) to create chiral variants for higher specificity.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry, 2021.[2] Link

  • Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles with a Chiral Substituent at the Nitrogen Atom. Chemistry of Heterocyclic Compounds, 2012. Link

  • Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium. Journal of Organic Chemistry, 2020. Link

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 2021.[3][4] Link

Sources

Properties of 4,5,6,7-tetrahydro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties and Applications of 4,5,6,7-Tetrahydro-1H-indole Derivatives

Abstract

The 4,5,6,7-tetrahydro-1H-indole scaffold represents a fascinating and highly valuable class of heterocyclic compounds in modern medicinal chemistry. As a partially saturated analog of the ubiquitous indole nucleus, it retains the electron-rich pyrrole ring essential for many biological interactions while offering a three-dimensional, conformationally flexible cyclohexane moiety. This unique structural combination imparts distinct chemical reactivity and allows for the exploration of diverse chemical space, leading to derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive exploration of the synthesis, chemical properties, spectroscopic characterization, and therapeutic applications of these derivatives, offering field-proven insights and detailed protocols for professionals in drug discovery and development.

The 4,5,6,7-Tetrahydro-1H-indole Core: A Scaffold of Opportunity

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products, neurotransmitters like serotonin, and blockbuster drugs.[1][2][3] The 4,5,6,7-tetrahydro-1H-indole scaffold, while less common in nature, has emerged as a critical synthetic intermediate and a core motif in numerous pharmacologically active agents.[4]

Its primary strategic advantage lies in its altered reactivity compared to the fully aromatic indole system. While indole typically undergoes electrophilic substitution at the C3 position, the tetrahydro- derivative behaves more like a simple pyrrole, favoring functionalization at the C2 position.[1] This fundamental difference allows for the synthesis of 2-substituted indoles upon subsequent aromatization, a class of compounds not readily accessible from indole itself.[1] Furthermore, the presence of the enolizable ketone in 4-oxo-4,5,6,7-tetrahydroindole derivatives provides an exceptionally versatile handle for constructing complex, fused polyheterocyclic structures with significant therapeutic potential.[4][5][6]

Synthetic Strategies: Building the Core

The construction of the 4,5,6,7-tetrahydro-1H-indole ring system can be achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes
  • Paal-Knorr Type Synthesis: This is a classical and highly effective method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[4] For tetrahydroindoles, this often starts with a 2-substituted cyclohexane-1,3-dione.

  • Multi-Component Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and atom economy, allowing for the rapid assembly of complex molecules in a single step. Various one-pot, three or four-component reactions have been developed for synthesizing highly functionalized tetrahydroindole derivatives.[7][8]

  • Fischer Indole Synthesis: While famously used for aromatic indoles, the Fischer synthesis can be adapted. It involves the reaction of a phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization and rearrangement.[2]

  • From 4-Oxo-4,5,6,7-tetrahydroindoles: These derivatives are pivotal starting materials. They are commonly synthesized via the condensation of 1,3-cyclohexanediones with α-aminocarbonyls.[4]

Representative Synthetic Workflow Diagram

G cluster_0 Route A: Paal-Knorr / Nenitzescu Type cluster_1 Route B: Multi-Component Reaction cluster_2 Further Functionalization A1 Cyclohexane-1,3-dione A4 4-Oxo-4,5,6,7-tetrahydroindole Derivative A1->A4 A2 α-Haloketone or α-Aminoketone A2->A4 A3 Primary Amine / Ammonia A3->A4 C1 Core Tetrahydroindole Scaffold A4->C1 B1 Cyclohexanone B5 Substituted 2-Aminotetrahydroindole B1->B5 One-Pot Domino Reaction B2 Active Methylene Compound B2->B5 One-Pot Domino Reaction B3 Ammonium Acetate B3->B5 One-Pot Domino Reaction B4 β-Nitrostyrene B4->B5 One-Pot Domino Reaction B5->C1 C2 Aromatization (DDQ, Pd/C) C1->C2 C3 N-Alkylation / Arylation C1->C3 C4 C2-Formylation (Vilsmeier-Haack) C1->C4 C5 Fused Ring Formation C1->C5 C6 Final Bioactive Molecule C2->C6 C3->C6 C4->C6 C5->C6

Caption: General synthetic pathways to 4,5,6,7-tetrahydro-1H-indole derivatives.

Experimental Protocol: Synthesis of a 2-Aryl-4-oxo-4,5,6,7-tetrahydro-1H-indole

This protocol is a representative example based on the Paal-Knorr/Hantzsch pyrrole synthesis logic, a common and robust method.

  • Reagents & Equipment: Cyclohexane-1,3-dione, 2-bromoacetophenone derivative, ammonium acetate, ethanol, round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates, column chromatography setup.

  • Step 1: Reaction Setup: To a 100 mL round-bottom flask, add cyclohexane-1,3-dione (1.0 eq), the desired 2-bromoacetophenone derivative (1.0 eq), and ammonium acetate (3.0 eq).

  • Step 2: Solvation and Reflux: Add ethanol (approx. 20-30 mL) as the solvent. Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approx. 80°C).

  • Step 3: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Step 4: Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Step 5: Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 6: Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-4-oxo-4,5,6,7-tetrahydro-1H-indole derivative.

  • Step 7: Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Chemical Properties and Reactivity

The reactivity of the 4,5,6,7-tetrahydro-1H-indole core is a hybrid of its constituent parts: an electron-rich pyrrole ring and a saturated carbocycle.

  • Pyrrole Ring Reactivity:

    • N-H Functionalization: The pyrrole nitrogen is readily deprotonated by a suitable base, allowing for N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents.

    • C-H Functionalization: As previously noted, electrophilic substitution, such as the Vilsmeier-Haack formylation, preferentially occurs at the C2 position.[1] Modern C-H activation methodologies, often catalyzed by transition metals like Rhodium(III), also target the C2-H bond for annulation reactions.[4][5]

  • Carbocyclic Ring Reactivity:

    • Aromatization: The cyclohexane ring can be dehydrogenated to form the corresponding fully aromatic indole. Common reagents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.

    • Carbonyl Group Modification (in 4-oxo derivatives): The ketone at the C4 position is a hub for chemical transformations. It can undergo nucleophilic addition, condensation with hydrazines to form fused pyrazoles (Fischer indole synthesis), or α-formylation to create enaminoketones, which are precursors to various fused heterocyclic systems like pyrimidines or isoxazoles.[4][6]

Reactivity Hotspots Diagram

Caption: Key sites of chemical reactivity on the 4-oxo-tetrahydroindole scaffold.

Spectroscopic and Analytical Characterization

Unambiguous characterization of synthesized derivatives is paramount. The following table summarizes the expected spectroscopic data for a typical N-unsubstituted 4,5,6,7-tetrahydro-1H-indole.

Technique Feature Typical Chemical Shift / Wavenumber Interpretation
¹H NMR Pyrrole N-Hδ 7.5 - 8.5 ppm (broad singlet)Proton on the pyrrole nitrogen.
Pyrrole C2-Hδ 6.5 - 7.0 ppmAromatic proton at the C2 position.
Pyrrole C3-Hδ 6.0 - 6.5 ppmAromatic proton at the C3 position.
Aliphatic C-Hδ 1.5 - 3.0 ppm (multiplets)Protons on the saturated C4, C5, C6, and C7 carbons.
¹³C NMR Pyrrole C2δ 120 - 125 ppmPyrrole carbon adjacent to nitrogen.
Pyrrole C3aδ 125 - 130 ppmPyrrole carbon at the ring junction.
Pyrrole C7aδ 130 - 135 ppmPyrrole carbon at the ring junction.
Pyrrole C3δ 100 - 110 ppmPyrrole carbon beta to nitrogen.
Aliphatic Cδ 20 - 40 ppmSignals for C4, C5, C6, and C7.
IR Spec. N-H Stretch3300 - 3500 cm⁻¹ (broad)Pyrrole N-H bond vibration.
C-H Stretch2850 - 3100 cm⁻¹Aliphatic and aromatic C-H vibrations.
C=C Stretch1500 - 1600 cm⁻¹Aromatic C=C bond vibrations in the pyrrole ring.
Mass Spec. Molecular Ion[M]⁺Corresponds to the molecular weight of the compound.[9]

Note: Specific shifts can vary significantly based on substitution and solvent.[10]

Therapeutic Applications and Pharmacological Properties

Derivatives of the 4,5,6,7-tetrahydro-1H-indole scaffold have demonstrated a remarkable breadth of biological activities, making them highly attractive for drug development programs.

Therapeutic Area Specific Activity Example Compound/Derivative Class Mechanism Insight Reference
Neuroscience AntipsychoticMolindone (FDA-approved)Dopamine D2 receptor antagonist activity.[3][4]
AnxiolyticGABAA Agonist (e.g., CP-409,092)Positive allosteric modulation of the GABAA receptor.[4]
Oncology Anticancer / CytotoxicHsp90 Inhibitors, Fused Pyran/Thiophene derivativesInhibition of heat shock protein 90; induction of apoptosis in tumor cell lines.[4][11]
Infectious Diseases Antiviral (HCV)2-Phenyl-4,5,6,7-tetrahydro-1H-indolesInhibition of viral replication in subgenomic replicon systems.[12]
AntimicrobialIndazole-fused derivativesDisruption of bacterial cell processes; activity against S. aureus and E. coli.[10]
Inflammation Anti-inflammatory1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidsInhibition of inflammatory pathways, demonstrated in carrageenan edema tests.[13][14]
Drug Discovery Workflow Diagram

G start Scaffold Identification (4,5,6,7-Tetrahydroindole) lib_synth Library Synthesis (e.g., MCR, Parallel Synthesis) start->lib_synth screening High-Throughput Screening (HTS) lib_synth->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Hit Confirmed lead_opt Lead Optimization (Improve Potency, ADME) sar->lead_opt lead_opt->sar Iterative Design & Synthesis preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery pipeline utilizing the tetrahydroindole scaffold.

Conclusion and Future Outlook

The 4,5,6,7-tetrahydro-1H-indole scaffold is far more than a simple analog of indole. Its unique reactivity profile, particularly at the C2 position and the versatile functionality of the saturated ring, establishes it as a privileged core structure in medicinal chemistry. The proven success of drugs like Molindone, coupled with extensive research demonstrating potent anticancer, antiviral, and anti-inflammatory activities, underscores the vast potential of this scaffold.

Future research will likely focus on leveraging modern synthetic methods, such as C-H activation and photoredox catalysis, to access novel derivatives with greater efficiency. The exploration of this scaffold in new therapeutic areas, including metabolic and neurodegenerative diseases, remains a promising frontier. For drug development professionals, the 4,5,6,7-tetrahydro-1H-indole core offers a robust and versatile starting point for the design of next-generation therapeutics.

References

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole. [Link]

  • Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52. [Link]

  • Dangi, R., Kumar, D., & Singh, V. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University. [Link]

  • Horsten, T., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • Al-Warhi, T., Rizk, O., & Al-Sheikh, M. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34327-34351. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydroindole. PubChem Compound Database. [Link]

  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

  • Mohareb, R. M., & Abdelaziz, M. A. (2013). SUBSTITUTED 4,5,6,7-TETRAHYDROINDOLES AND THEIR FUSED DERIVATIVES. SYNTHESIS AND CYTOTOXIC ACTIVITY TOWARDS TUMOR AND NORMAL HUMAN CELL LINES. Chemistry of Heterocyclic Compounds, 49(8), 1212–1223. [Link]

  • ACS Publications. (n.d.). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

  • Al-Ostath, A. I. A., Al-Ghamdi, A. M., & Ali, M. A. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Chemical Reviews, 5(3), 263-283. [Link]

  • Mamedov, V. A. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series. [Link]

  • Guchhait, S. K., & Kashyap, M. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(11), 5898–5926. [Link]

  • Gonzalez-Alvarez, M., Alcaro, S., & Goya, P. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 124, 693–701. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers. [Link]

  • Semantic Scholar. (2012). Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: a mechanistic interpretation and conversion into 4. [Link]

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An In-depth Technical Guide to the Organic Solvent Solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. It combines theoretical principles, including Hansen Solubility Parameters (HSP), with a detailed, field-proven experimental protocol for the gold-standard shake-flask method. The guide is designed to empower users to generate reliable and reproducible solubility data, a critical parameter for synthesis, purification, formulation, and preclinical development.

Introduction: The Significance of Solubility for a Novel Scaffold

2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a substituted tetrahydro-indole, a heterocyclic scaffold of significant interest in medicinal chemistry. The partial saturation of the indole ring system offers unique structural and electronic properties compared to its fully aromatic parent, indole, potentially leading to novel pharmacological activities.[1] The development of any new chemical entity, particularly in the pharmaceutical pipeline, is fundamentally dependent on its physicochemical properties. Among these, solubility is paramount.

The solubility of an active pharmaceutical ingredient (API) in various organic solvents dictates:

  • Synthetic Feasibility: Choice of reaction media and conditions for synthesis and derivatization.

  • Purification Strategy: Selection of appropriate solvents for crystallization, column chromatography, and extraction.[2]

  • Formulation Development: Creating stable and bioavailable dosage forms, from stock solutions for in-vitro assays to final drug products.

  • Analytical Method Development: Preparing standards and samples for techniques like HPLC and NMR.

This guide addresses the critical need for a robust understanding of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole's solubility by providing both a theoretical framework for prediction and a practical guide for experimental determination.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, theoretical models provide a rational basis for solvent selection. The principle of "like dissolves like" governs solubility, where a solute dissolves best in a solvent that shares similar intermolecular forces.[3]

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[4][5] It deconstructs the total cohesive energy of a substance into three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. This concept can be visualized as a "solubility sphere" for the solute; solvents whose coordinates fall within this sphere are likely to be good solvents.

dot

cluster_0 Solute Solubility Sphere (Radius R₀) solute Solute (δD₁, δP₁, δH₁) good_solvent1 solute->good_solvent1 Ra < R₀ good_solvent2 solute->good_solvent2 Ra < R₀ poor_solvent solute->poor_solvent Ra > R₀

Caption: Hansen Solubility Space Diagram.

While the exact HSP values for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole require experimental determination or specialized software for prediction, we can infer a likely profile. The molecule possesses a non-polar ethyl group and a saturated carbocyclic ring (contributing to δD), a polar N-H group capable of hydrogen bonding (contributing to δP and δH), and an overall semi-rigid structure. Therefore, it is expected to be soluble in moderately polar solvents and those with hydrogen-bonding capabilities.

Quantitative Structure-Property Relationship (QSPR)

QSPR models use computational chemistry to create mathematical correlations between a molecule's structural features (descriptors) and its physical properties.[6][7] These models can predict solubility with a high degree of accuracy, especially when trained on large datasets of structurally similar compounds.[8][9][10] While developing a specific QSPR model for this compound is beyond the scope of this guide, it represents an advanced methodology for solubility prediction in drug discovery programs.[11]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The saturation shake-flask (SSF) method is the gold-standard and most reliable technique for determining thermodynamic equilibrium solubility.[12] It is the recommended procedure for generating accurate and reproducible data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment
  • Solute: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (purity >98%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, Acetonitrile, Toluene, n-Hexane, Dimethylformamide).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Validated HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required (e.g., 5-10 mg).

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically between 24 and 48 hours, to ensure equilibrium is achieved. It is best practice to test multiple time points (e.g., 24, 48, and 72 hours) with a subset of samples to confirm that the measured concentration does not increase over time, thereby verifying that equilibrium has been reached.[12]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand at the experimental temperature for at least 2 hours to allow the excess solid to sediment. For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Prepare a series of calibration standards of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in the same solvent. Analyze the standards and the diluted sample using a validated HPLC method. Construct a calibration curve and use it to determine the concentration of the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. Express the final solubility in both grams per liter (g/L) and moles per liter (mol/L).

dot

start Start prep 1. Preparation Add excess solute to vial start->prep solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T for 24-48h solvent->equilibrate separate 4. Phase Separation Sediment or centrifuge equilibrate->separate sample 5. Sample & Dilute Filter supernatant and dilute separate->sample quantify 6. Quantification Analyze via calibrated HPLC sample->quantify calculate 7. Calculation Determine solubility (g/L, mol/L) quantify->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded to ensure traceability and comparability. The following table provides a structured format for presenting these results.

Table 1: Solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in Various Organic Solvents Note: The molar mass of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (C₁₀H₁₃N) is 147.22 g/mol . All data should be recorded with the corresponding temperature, as solubility is temperature-dependent.

Solvent Class Solvent Temperature (°C) Solubility (g/L) Solubility (mol/L)
Alcohols Methanol25
Ethanol25
Isopropanol25
Ketones Acetone25
Methyl Ethyl Ketone25
Esters Ethyl Acetate25
Ethers Diethyl Ether25
Tetrahydrofuran (THF)25
Hydrocarbons n-Hexane25
Toluene25
Amides Dimethylformamide (DMF)25
Halogenated Dichloromethane (DCM)25
Nitriles Acetonitrile25

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is not widely available, data from structurally related indole and tetrahydro-indazole compounds suggest appropriate caution.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off immediately with plenty of soap and water.[9]

    • Inhalation: Move to fresh air.[9]

    • Ingestion: Clean mouth with water and drink plenty of water afterward.[3]

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This guide provides a comprehensive, scientifically-grounded approach to understanding the solubility of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in organic solvents. By integrating theoretical prediction methodologies with a detailed, actionable experimental protocol, this document equips researchers with the necessary tools to generate the critical data required for advancing their research and development objectives. The systematic determination and documentation of this compound's solubility profile will be invaluable for its future applications in chemistry and pharmacology.

References

  • Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. (2021). Industrial & Engineering Chemistry Research. [Link]

  • A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. (2004). PubMed. [Link]

  • Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). Stack Exchange. [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). PMC - NIH. [Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. (2002). PubMed. [Link]

  • Quantitative Structure-Property Relationship. Sustainability. [Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. (2019). PMC. [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research. [Link]

  • Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. (2001). PubMed. [Link]

  • Solubility test for Organic Compounds. (2024). Online Chemistry. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Solubility Rules & Chart. (2021). ChemTalk. [Link]

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Commercial Availability & Synthesis Guide: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the commercial status and synthesis of 2-ethyl-4,5,6,7-tetrahydro-1H-indole , a specialized heterocyclic building block.

Executive Summary: Sourcing Status

Commercial Status: Non-Commodity / Custom Synthesis Required 2-ethyl-4,5,6,7-tetrahydro-1H-indole (CAS: 132336-67-5) is not currently available as a stock item from major global catalog suppliers (e.g., Sigma-Aldrich, Merck, Enamine). It is classified as a "make-on-demand" specialty chemical.

Recommendation for Researchers:

  • For < 1g needs: Contract a custom synthesis CRO (Contract Research Organization) specializing in heterocyclic chemistry.

  • For > 1g or recurring needs: Establish an in-house synthesis protocol using the Trofimov Reaction (for scalability) or Catalytic Dehydrogenative Coupling (for green chemistry/lab scale), as detailed in Section 3.

Technical Profile & Applications

This compound features a pyrrole ring fused to a saturated cyclohexane ring, with an ethyl group at the 2-position of the pyrrole. It serves as a lipophilic scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The tetrahydroindole core mimics the indole moiety found in many ATP-competitive inhibitors but with altered solubility and metabolic profiles.

  • CNS Active Agents: Used as a precursor for subtype-selective serotonin receptor modulators.

PropertySpecification
IUPAC Name 2-ethyl-4,5,6,7-tetrahydro-1H-indole
CAS Number 132336-67-5
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Predicted LogP ~3.2 (Lipophilic)
Appearance Viscous oil or low-melting solid (turns orange/brown upon air exposure)

Synthesis Protocols (In-House Production)

Since commercial sourcing is limited, the following two protocols are recommended based on available precursors and scale requirements.

Method A: The Trofimov Reaction (Scalable/Industrial)

This is the most robust method for generating 2-substituted tetrahydroindoles. It utilizes the reaction between ketoximes and acetylenes in a superbasic medium.[1]

  • Precursors: Cyclohexanone oxime, 1-Butyne.

  • Reagents: KOH, DMSO.[1]

  • Mechanism: Nucleophilic addition of the oxime to the alkyne followed by a [3,3]-sigmatropic rearrangement.

Protocol:

  • Preparation: Dissolve cyclohexanone oxime (1.0 eq) in DMSO.

  • Activation: Add KOH (1.0–2.0 eq) and heat to 80–100°C.

  • Addition: Bubble 1-Butyne gas (or add as liquid under pressure) into the mixture.

  • Workup: Dilute with water, extract with diethyl ether, and purify via column chromatography (Silica, Hexane/EtOAc).

Method B: Mn-Catalyzed Dehydrogenative Coupling (Green/Lab-Scale)

A modern, atom-economical route ideal for small-scale lab synthesis without handling gaseous alkynes.

  • Precursors: Cyclohexanol, 2-aminobutan-1-ol.[2]

  • Catalyst: Manganese(I) pincer complex (e.g., as described in Kempe et al.).

  • Conditions: t-BuOK, Toluene/THF, reflux.

Protocol:

  • Charge: In a glovebox, mix cyclohexanol (2.0 eq), 2-aminobutan-1-ol (1.0 eq), Mn-catalyst (0.5 mol%), and t-BuOK (1.1 eq) in dry toluene.

  • Reflux: Heat the sealed tube to 110°C for 24 hours.

  • Purification: The reaction yields water and hydrogen gas as byproducts. Filter through a celite pad and concentrate. Purify via flash chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the logic flow for selecting a synthesis route and the mechanistic pathway for the Trofimov reaction.

G Start Need 2-ethyl-4,5,6,7-tetrahydro-1H-indole Check Check Commercial Stock Start->Check NoStock Not Available Check->NoStock No Suppliers Decision Select Synthesis Route NoStock->Decision RouteA Route A: Trofimov Reaction (High Scale / Robust) Decision->RouteA Industrial Reagents RouteB Route B: Mn-Catalysis (Green / Lab Scale) Decision->RouteB Green Chemistry Oxime Cyclohexanone Oxime RouteA->Oxime Alkyne 1-Butyne RouteA->Alkyne Intermed O-Vinyl Oxime Intermediate Oxime->Intermed KOH/DMSO Alkyne->Intermed KOH/DMSO Rearrange [3,3]-Sigmatropic Rearrangement Intermed->Rearrange Product 2-ethyl-4,5,6,7-tetrahydro-1H-indole Rearrange->Product

Caption: Decision matrix for sourcing and mechanistic pathway for the Trofimov synthesis of the target compound.

Analytical Characterization Data

When synthesizing this compound, use the following reference data for validation (derived from analogous 2-substituted tetrahydroindoles):

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.80 (br s, 1H, NH)
      
    • 
       5.75 (d, 1H, Pyrrole-CH)
      
    • 
       2.50–2.60 (m, 4H, Cyclohexane-CH₂ adjacent to double bond)
      
    • 
       2.45 (q, 2H, Ethyl-CH₂)
      
    • 
       1.70–1.85 (m, 4H, Cyclohexane-CH₂ remote)
      
    • 
       1.15 (t, 3H, Ethyl-CH₃)
      
  • ¹³C NMR: Expect signals for pyrrole carbons at ~130-115 ppm, ethyl carbons at ~20/14 ppm, and cyclohexane carbons at ~23/22 ppm.

References

  • Synthesis via Mn-Catalysis: Fertig, R. (2021).[2] Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis. University of Bayreuth.[2]

  • Trofimov Reaction Overview: Trofimov, B. A., et al. (2013). "Pyrroles from Ketoximes and Acetylenes". Advances in Heterocyclic Chemistry.

  • Commercial Aggregator Data: MolAid Chemical Database (CAS 132336-67-5).

Sources

The Definitive Guide to 2-Ethyl-4,5,6,7-tetrahydro-1H-indole: Nomenclature, Mechanistic Synthesis, and API Applications

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on complex polyheterocyclic scaffolds, the strategic use of saturated indole precursors has become a cornerstone of modern synthetic chemistry. This technical whitepaper provides an in-depth analysis of the chemical identity, strategic utility, and validated synthesis of the compound systematically known as 2-ethyl-4,5,6,7-tetrahydro-1H-indole .

Designed for application scientists and drug development professionals, this guide bridges the gap between theoretical nomenclature and bench-level execution, ensuring that experimental workflows are both mechanistically sound and self-validating.

Chemical Identity and IUPAC Nomenclature

The precise IUPAC name for this compound is 2-ethyl-4,5,6,7-tetrahydro-1H-indole . Breaking down the nomenclature reveals the structural logic of the molecule:

  • 1H-indole: The base scaffold consists of a pyrrole ring fused to a six-membered ring, with the "1H" designating the position of the protonated nitrogen atom.

  • 4,5,6,7-tetrahydro: This prefix indicates that the typically aromatic benzenoid ring of the indole core has been fully saturated with hydrogen atoms, rendering it a cyclohexane ring fused to the pyrrole.

  • 2-ethyl: An ethyl aliphatic chain is substituted at the C2 position of the pyrrole ring.

Understanding this nomenclature is critical because the saturation of the six-membered ring fundamentally alters the molecule's electronic distribution and reactivity profile compared to standard indoles [1].

Table 1: Physicochemical and Structural Profile

To facilitate compound tracking and computational modeling, the core quantitative metrics of 2-ethyl-4,5,6,7-tetrahydro-1H-indole are summarized below:

PropertyValue
Systematic IUPAC Name 2-ethyl-4,5,6,7-tetrahydro-1H-indole
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
CAS Registry Numbers 132336-67-5, 1422518-51-1[1, 2]
LogP (Octanol/Water) 1.98 (Favorable for lipophilic binding pockets) [1]
Hydrogen Bond Donors 1 (Pyrrole N-H)
Hydrogen Bond Acceptors 1 (Pyrrole Nitrogen)
Topological Polar Surface Area 15.79 Ų

Strategic Importance in Drug Development

The primary value of 2-ethyl-4,5,6,7-tetrahydro-1H-indole lies in its utility as a "masked" indole. In standard 1H-indoles, electrophilic aromatic substitution (EAS) occurs almost exclusively at the C3 position due to the high stability of the resulting intermediate. Direct functionalization at the C2 position is notoriously difficult and often requires complex directing groups or harsh organometallic conditions.

However, because 4,5,6,7-tetrahydroindole is chemically a 2,3-dialkylpyrrole (with the C3 position occupied by the fused ring junction), it undergoes highly selective electrophilic functionalization at the C2 (or C5) position [3].

The Causality of the Synthetic Strategy: By utilizing 2-ethyl-4,5,6,7-tetrahydro-1H-indole, chemists can perform complex functionalizations on the pyrrole core. Once the desired architecture is built, the saturated cyclohexane ring can be cleanly dehydrogenated (aromatized) using Palladium on Carbon (Pd/C) to yield highly substituted, fully aromatic indole derivatives. This pathway is heavily utilized in the synthesis of polyheterocyclic APIs, including analogs of the antipsychotic molindone and potent Heat Shock Protein 90 (Hsp90) inhibitors used in oncology[4].

G R1 Cyclohexanol + 2-Aminobutan-1-ol Cat Mn-Catalyst / KOtBu Dehydrogenative Coupling R1->Cat -H2O, -H2 Target 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (IUPAC Target) Cat->Target Process2 Electrophilic Substitution Selective C2/C5 Functionalization Target->Process2 Pyrrole Reactivity Process3 Catalytic Dehydrogenation (e.g., Pd/C, Heat) Target->Process3 Aromatization Final C2-Substituted 1H-Indoles (Complex API Intermediates) Process2->Final Downstream API Process3->Final

Workflow: Synthesis and downstream aromatization logic of 2-ethyl-4,5,6,7-tetrahydro-1H-indole.

Validated Experimental Protocol: Manganese-Catalyzed Synthesis

Traditional Fischer indole syntheses often require highly acidic conditions and generate stoichiometric waste. To align with modern green chemistry mandates, the optimal route for synthesizing 2-ethyl-4,5,6,7-tetrahydro-1H-indole utilizes a transition-metal-catalyzed dehydrogenative coupling of alcohols and amino alcohols [2].

Mechanistic Causality

This protocol employs a "hydrogen-borrowing" mechanism. A Manganese (Mn) precatalyst temporarily dehydrogenates cyclohexanol into cyclohexanone. Simultaneously, 2-aminobutan-1-ol condenses with the ketone to form an imine. The catalyst then facilitates cyclization and aromatization into the tetrahydroindole core. The only byproducts are water and hydrogen gas, ensuring high atom economy.

Step-by-Step Methodology

Materials Required:

  • Cyclohexanol (6.0 mmol)

  • 2-Aminobutan-1-ol (3.0 mmol)

  • Potassium tert-butoxide (KOtBu) (4.5 mmol)

  • Mn-based precatalyst (15 µmol, 15 mM stock solution)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL)

Execution Steps:

  • Inert Atmosphere Setup: Operating within an argon-filled glovebox, charge an oven-dried Schlenk tube with KOtBu (505 mg) and the Mn precatalyst (1000 µL of stock solution). Rationale: The Mn catalyst and KOtBu are highly sensitive to atmospheric moisture and oxygen, which can prematurely deactivate the catalytic cycle.

  • Reagent Addition: Add 5 mL of 2-MeTHF to the Schlenk tube, followed by cyclohexanol (633 µL) and 2-aminobutan-1-ol (284 µL).

  • Thermal Cyclization: Seal the Schlenk tube securely, remove it from the glovebox, and heat the mixture in an oil bath at 130 °C for 24 hours. Rationale: Elevated thermal energy is required to overcome the initial activation barrier for the dehydrogenation of the aliphatic alcohol.

  • Reaction Quench & Workup: Cool the vessel to room temperature. Dilute the mixture with 15 mL of ethyl acetate and wash with saturated aqueous NH₄Cl (3 x 10 mL). Rationale: The mildly acidic NH₄Cl neutralizes the strongly basic KOtBu and precipitates the spent Mn salts, preventing product degradation during concentration.

  • Purification (Self-Validation Step 1): Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography using a highly non-polar gradient (Pentane : Diethyl Ether = 50:1). Monitor fractions via Thin Layer Chromatography (TLC); the target compound will be UV-active and stain prominently with p-anisaldehyde.

Table 2: Analytical Validation (NMR Spectroscopy)

To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the following expected Nuclear Magnetic Resonance (NMR) shifts [2]:

NucleusShift (δ, ppm)MultiplicityStructural Assignment
¹H NMR ~7.52Broad singlet (1H)N-H (Pyrrole proton)
¹H NMR ~5.74Singlet (1H)C3-H (Unsubstituted pyrrole position)
¹H NMR 2.50 - 2.70Multiplet (4H)C4-H₂, C7-H₂ (Cyclohexane ring adjacent to pyrrole)
¹H NMR 2.65Quartet (2H)-CH₂- (Ethyl group at C2)
¹H NMR 1.70 - 1.90Multiplet (4H)C5-H₂, C6-H₂ (Cyclohexane ring backbone)
¹H NMR 1.25Triplet (3H)-CH₃ (Terminal methyl of ethyl group)

Note: The absence of downfield aromatic protons (typically 7.0–8.0 ppm) confirms that the benzenoid ring remains fully saturated, validating the "tetrahydro" structure.

Conclusion

The compound 2-ethyl-4,5,6,7-tetrahydro-1H-indole is far more than a niche chemical entity; it is a strategic linchpin in advanced organic synthesis. By mastering its IUPAC nomenclature, understanding its unique pyrrole-like reactivity profile, and executing sustainable, hydrogen-borrowing synthesis protocols, research scientists can efficiently access complex C2-substituted indole architectures that are otherwise synthetically prohibitive.

References

  • molaid.com. "132336-67-5 / 2-ethyl-4,5,6,7-tetrahydro-1H-indole." Molaid Chemical Database.
  • University of Bayreuth. "Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis." EPub Bayreuth, 2021.
  • ResearchGate. "A new technology for the synthesis of 4,5,6,7-tetrahydroindole." ResearchGate Publications.
  • National Institutes of Health (NIH). "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." PMC, 2021.

The Strategic Role of the 2-Ethyl-1,3-Thiazolidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethyl-1,3-thiazolidine (2-ethyl-THI) core represents a versatile and increasingly significant building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the 2-ethyl-THI scaffold, from its fundamental physicochemical properties and synthesis to its strategic application in medicinal chemistry. We will delve into the causal reasoning behind its synthetic pathways, its role as a potential bioisostere, and its incorporation into molecules targeting a range of biological pathways. This document serves as a comprehensive resource for researchers seeking to leverage the unique characteristics of the 2-ethyl-THI moiety in the development of next-generation pharmaceuticals.

Introduction: The Thiazolidine Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen and sulfur-containing rings being particularly prominent due to their ability to engage in diverse biological interactions.[1] The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, is a "privileged scaffold" in medicinal chemistry.[2][3] This is attributed to its structural features that allow for three-dimensional diversity and its capacity to modulate physicochemical properties such as lipophilicity and hydrogen bonding potential.[2]

Derivatives of the thiazolidine core, particularly thiazolidin-4-ones, have been extensively investigated and have led to the development of drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6] The well-known "glitazone" class of antidiabetic drugs, for instance, features a thiazolidinedione core.[7][8]

This guide, however, focuses on a specific and less-explored member of this family: 2-ethyl-1,3-thiazolidine. We will explore its synthesis, chemical properties, and its emerging potential as a key building block for creating novel and effective therapeutic agents.

Physicochemical Properties of 2-Ethyl-1,3-Thiazolidine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of 2-ethyl-1,3-thiazolidine are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁NS
Molecular Weight 117.21 g/mol
CAS Number 24050-09-7
Appearance Colorless to pale yellow liquidGeneral Chemical Properties
Boiling Point 188.33 °C (estimated)
LogP (o/w) -0.680 (estimated)
SMILES CCC1NCCS1
InChIKey SZLVYXIKAAFTFY-UHFFFAOYSA-N

Synthesis of the 2-Ethyl-1,3-Thiazolidine Core: A Self-Validating Protocol

The synthesis of 2-substituted-1,3-thiazolidines is most effectively and commonly achieved through the condensation reaction between cysteamine (2-aminoethanethiol) and an aldehyde.[1] In the case of 2-ethyl-1,3-thiazolidine, the aldehyde of choice is propanal.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of cysteamine on the carbonyl carbon of propanal, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the same carbon, leading to the formation of the stable five-membered thiazolidine ring. The reaction is typically carried out under mild conditions and is often self-catalyzing, though a weak acid or base can be used to facilitate the reaction. The formation of the thiazolidine ring is a thermodynamically favorable process, driving the reaction to completion.

Synthesis of 2-Ethyl-1,3-Thiazolidine Cysteamine Cysteamine (2-Aminoethanethiol) Thiazolidine 2-Ethyl-1,3-Thiazolidine Cysteamine->Thiazolidine + Propanal Propanal Propanal Propanal->Thiazolidine

Caption: General reaction scheme for the synthesis of 2-ethyl-1,3-thiazolidine.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of 2-ethyl-1,3-thiazolidine.

Materials and Equipment:

  • Cysteamine hydrochloride

  • Propanal

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Anhydrous solvent (e.g., ethanol, methanol, or toluene)

  • Round-bottom flask with a magnetic stirrer

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Cysteamine Free Base: In a round-bottom flask, dissolve cysteamine hydrochloride in the chosen anhydrous solvent. To this solution, add one equivalent of a base (e.g., triethylamine or a solution of sodium hydroxide) to neutralize the hydrochloride and generate the free cysteamine base. Stir the mixture for 10-15 minutes at room temperature.

  • Aldehyde Addition: To the stirred solution of cysteamine, slowly add one equivalent of propanal. The addition is typically done at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid and can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a saturated sodium bicarbonate solution to remove any remaining salts or water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethyl-1,3-thiazolidine.

Spectroscopic Characterization

The identity and purity of the synthesized 2-ethyl-1,3-thiazolidine can be confirmed by various spectroscopic methods.

  • Mass Spectrometry (Electron Ionization): The NIST WebBook provides a reference mass spectrum for 2-ethyl-1,3-thiazolidine, which can be used for confirmation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the methylene protons of the thiazolidine ring and the proton at the C2 position.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two carbons of the ethyl group and the three carbons of the thiazolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations, as well as C-N and C-S stretching frequencies.

Applications of the 2-Ethyl-THI Building Block in Medicinal Chemistry

While the broader thiazolidine and thiazolidinone scaffolds have been extensively explored, the specific use of 2-ethyl-1,3-thiazolidine as a building block is an emerging area with significant potential. Its utility can be understood through several key concepts in drug design.

As a Bioisosteric Replacement

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2-ethyl-1,3-thiazolidine moiety can be considered as a potential bioisostere for other cyclic or acyclic fragments in a drug molecule. Its introduction can modulate a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, while maintaining or even enhancing its pharmacodynamic activity. For instance, the thiazolidine ring can introduce a degree of conformational constraint and alter the hydrogen bonding capacity of a molecule compared to a more flexible alkyl chain.

In the Development of Novel Therapeutic Agents

The thiazolidine nucleus is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10] By incorporating the 2-ethyl-1,3-thiazolidine building block, medicinal chemists can design novel molecules that leverage these inherent properties.

For example, various thiazolidinone derivatives have been synthesized and evaluated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis and a target for anticancer and immunosuppressive drugs.[11] The structure-activity relationship (SAR) studies of these compounds often reveal the importance of the substituents on the thiazolidine ring for their inhibitory potency.

Furthermore, thiazolidine-2-thione derivatives have been investigated as novel xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[12][13] The synthesis of these compounds often involves the use of thiazolidine precursors.

Medicinal_Chemistry_Applications BuildingBlock 2-Ethyl-1,3-Thiazolidine Building Block Bioisostere Bioisosteric Replacement (Modulates PK/PD) BuildingBlock->Bioisostere Scaffold Core Scaffold for Novel Drugs BuildingBlock->Scaffold Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Antiinflammatory Anti-inflammatory Agents Scaffold->Antiinflammatory Anticancer Anticancer Agents (e.g., hDHODH inhibitors) Scaffold->Anticancer XOI Xanthine Oxidase Inhibitors Scaffold->XOI

Caption: Potential applications of the 2-ethyl-1,3-thiazolidine building block in medicinal chemistry.

Future Perspectives and Conclusion

The 2-ethyl-1,3-thiazolidine scaffold, while currently less explored than its thiazolidinone counterparts, holds considerable promise as a versatile building block in medicinal chemistry. Its straightforward and efficient synthesis, coupled with the diverse biological activities associated with the broader thiazolidine class, makes it an attractive starting point for the design of novel therapeutic agents.

Future research should focus on the systematic exploration of the structure-activity relationships of 2-ethyl-1,3-thiazolidine derivatives. By strategically modifying the ethyl group and other positions of the thiazolidine ring, it may be possible to fine-tune the pharmacological properties of these compounds and develop potent and selective inhibitors for a variety of biological targets. The use of this building block as a bioisosteric replacement also warrants further investigation as a strategy to optimize the drug-like properties of existing lead compounds.

References

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. 2016;21(10):1309. Available from: [Link]

  • The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers; 2023. Available from: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem. 2021;16(11):1717-1736. Available from: [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Open Access Research Journal of Biology and Pharmacy. 2025;15(01):034-047.
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. 2024;13(9):e202400147. Available from: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. 2021;26(19):5986. Available from: [Link]

  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. The University of Texas at Arlington; 2013. Available from: [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. 2017;22(7):1193. Available from: [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry. 2011;5(1):68-74. Available from: [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. 2016;21(10):1309. Available from: [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances. 2015;5(118):97258-97265. Available from: [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. 2024;556:01052. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Springer; 2005.
  • Thiazolidine, 2-ethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2022;239:114539. Available from: [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. 2022;6(12):989-1001.
  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate; 2015. Available from: [Link]

  • Synthesis of 2,3-diaryl-1,3-thiazolidine-4-one derivatives as selective cyclooxygenase (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007;17(20):5634-5637. Available from: [Link]

  • QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate; 2006. Available from: [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
  • Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry; 2022. Available from: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2022;239:114539. Available from: [Link]

  • A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. 2021;ICITNAS:25-36.
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. 2023;88(17):12270-12281. Available from: [Link]

Sources

Methodological & Application

Application Note: Iridium-Catalyzed Dehydrogenative Condensation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to serve as a definitive technical resource for the Iridium-Catalyzed Dehydrogenative Condensation of Amino Alcohols . It moves beyond basic procedures to explore the mechanistic underpinnings, catalyst selection strategies, and industrial-grade protocols required for high-value organic synthesis.

Executive Summary

The dehydrogenative condensation of amino alcohols represents a cornerstone of green chemistry and atom-economical drug synthesis. Unlike traditional alkylation methods that rely on genotoxic alkyl halides and generate stoichiometric salt waste, Iridium-catalyzed pathways utilize alcohols as electrophiles, producing only water and/or hydrogen gas as byproducts.

This methodology relies on two distinct but related mechanistic manifolds:[1][2]

  • Hydrogen Autotransfer (Borrowing Hydrogen): A redox-neutral process where hydrogen is temporarily removed to activate an alcohol, then returned to reduce an intermediate imine.

  • Acceptorless Dehydrogenative Condensation (ADC): An oxidative process where hydrogen is evolved as a gas (

    
    ), driving the formation of aromatic heterocycles like indoles and pyrroles.
    

Mechanistic Insight & Catalyst Selection

The "Borrowing Hydrogen" Principle

Success in this field requires understanding that the Iridium catalyst acts as a "hydrogen shuttle." The reaction is not a simple substitution but a three-step cascade: Dehydrogenation


 Condensation 

Hydrogenation
.
Critical Mechanistic Steps:
  • Activation: The Ir-catalyst coordinates to the amino alcohol's hydroxyl group. Base-assisted

    
    -hydride elimination generates a reactive aldehyde or ketone and an iridium-hydride species (
    
    
    
    ).
  • Condensation: The in situ generated carbonyl condenses with an amine (either intramolecularly or intermolecularly) to form an imine/enamine intermediate.

  • Reduction (or Elimination):

    • In N-Alkylation: The

      
       species transfers hydride back to the imine, locking in the C-N bond (Redox Neutral).
      
    • In Heterocycle Synthesis: The system releases

      
       gas or transfers hydrogen to a sacrificial acceptor, allowing the ring to aromatize (Oxidative).
      
Catalyst Selection Guide

The choice of ligand environment around the Iridium center dictates the pathway (BH vs. ADC).

Catalyst ClassRepresentative ComplexPrimary ApplicationKey Feature
Cp* Half-Sandwich

or

N-Alkylation in WaterHighly robust; water-tolerant; effective for

C-N coupling.
PNP Pincer

(Kempe's Catalyst)
Pyrrole/Quinoline SynthesisHigh thermal stability; promotes

evolution for aromatization.
N-Heterocyclic Carbene

Low-Temp AlkylationStrong

-donation stabilizes high-valent intermediates; active at lower temps.
C,N-Chelate Fujita's CatalystAlcohol DehydrogenationExcellent for oxidizing primary alcohols to carboxylates or lactones.
Mechanistic Visualization

The following diagram illustrates the divergent pathways for amino alcohols: Pathway A (Cyclization/Aromatization) vs. Pathway B (N-Alkylation).

Ir_Mechanism cluster_0 Pathway A: Acceptorless Dehydrogenation (Heterocycles) cluster_1 Pathway B: Borrowing Hydrogen (Amines) Start Amino Alcohol Substrate Ir_Dehydro Ir-Catalyzed Dehydrogenation Start->Ir_Dehydro Aldehyde Amino-Aldehyde Intermediate Ir_Dehydro->Aldehyde - [Ir]-H2 Imine Cyclic Imine (Condensation) Aldehyde->Imine - H2O Aromatization Ir-Catalyzed Aromatization (-2 H2) Imine->Aromatization High Temp / Low H2 Pressure Reduction Ir-H Transfer (+ H2 equivalent) Imine->Reduction Closed System / [Ir]-H2 Return Product_A Indole / Pyrrole Aromatization->Product_A Product_B Cyclic Amine / N-Alkylated Product Reduction->Product_B

Caption: Divergent pathways in Ir-catalyzed condensation. Pathway selection depends on catalyst ligand design and reaction conditions (open vs. closed system).

Detailed Protocol: Synthesis of Indoles via Oxidative Cyclization

This protocol describes the synthesis of substituted indoles from 2-aminophenethyl alcohols. This is an Acceptorless Dehydrogenative Condensation where the thermodynamic driving force is the formation of the aromatic indole system and the evolution of hydrogen gas.

Target Audience: Medicinal Chemists scaling up core scaffolds. Scientific Rationale: We utilize a


 catalyst precursor.[3] The 

(pentamethylcyclopentadienyl) ligand provides steric bulk to prevent catalyst aggregation and electron richness to facilitate the oxidative addition of the O-H bond.
Materials & Reagents[4]
  • Substrate: 2-Aminophenethyl alcohol derivative (1.0 mmol)

  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium(III) chloride dimer) - 2.5 mol%
    
  • Base:

    
     (Potassium Carbonate) - 0.1 equivalents (Catalytic base is crucial to initiate the catalytic cycle by alkoxide formation).
    
  • Solvent: Toluene (Anhydrous, degassed) or Xylene for higher boiling substrates.

  • Atmosphere: Argon (initially), then open system (to vent

    
    ).
    
Step-by-Step Methodology
  • Catalyst Pre-Activation (Optional but Recommended):

    • In a glovebox or under strict Argon flow, charge a flame-dried Schlenk tube with

      
       (20 mg, 0.025 mmol) and 
      
      
      
      (14 mg, 0.1 mmol).
    • Note: While many Ir-catalysts are air-stable as solids, active hydride species are air-sensitive. Oxygen exclusion during setup prevents induction periods.

  • Substrate Addition:

    • Add the amino alcohol substrate (1.0 mmol) to the tube.

    • Add 3.0 mL of anhydrous Toluene. Concentration is key: 0.3–0.5 M is optimal. Too dilute (<0.1 M) slows the bimolecular condensation steps; too concentrated (>1.0 M) can lead to oligomerization.

  • Reaction Execution:

    • Equip the Schlenk tube with a reflux condenser connected to an oil bubbler.

    • Crucial Step: The system must allow gas escape. Unlike "Borrowing Hydrogen" (where you seal the vessel to keep

      
      ), this is dehydrogenative . You want 
      
      
      
      to leave to drive equilibrium toward the aromatic indole.
    • Heat the mixture to 110°C (oil bath temperature) .

    • Stir vigorously (1000 rpm). Mass transfer is critical to release

      
       bubbles from the liquid phase.
      
  • Monitoring:

    • Monitor via TLC or GC-MS every 2 hours.

    • Typical reaction time: 12–24 hours.

    • Endpoint: Disappearance of the alcohol peak and appearance of the fluorescent indole spot on TLC.

  • Work-up & Purification:

    • Cool to room temperature.[4]

    • Filter the mixture through a short pad of Celite to remove Iridium black (if any formed) and inorganic salts. Wash with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry Schlenk tube Add [Cp*IrCl2]2 + Base Addition Addition: Substrate + Toluene (0.3 M Conc.) Setup->Addition Heating Reaction: Reflux @ 110°C Open to Bubbler (Vent H2) Addition->Heating Argon atm Workup Workup: Filter (Celite) Concentrate Heating->Workup 12-24h Purification Purification: Flash Chromatography Isolate Indole Workup->Purification

Caption: Operational workflow for the synthesis of indoles via Ir-catalyzed dehydrogenation.

Troubleshooting & Optimization (Expertise)

The following table synthesizes field-proven solutions to common failure modes in Iridium catalysis.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure amino alcohol is free of sulfur/phosphine impurities. Use higher catalyst loading (5 mol%).[5]
Intermediate Accumulation Incomplete DehydrogenationThe reaction is not releasing

. Switch from a sealed tube to an open reflux system. Increase temperature to 130°C (use Xylene).
Product is Saturated (Indoline) "Borrowing Hydrogen" occurringHydrogen is being re-incorporated. You have accidentally sealed the system. Open the valve to the bubbler to allow

escape.
Catalyst Decomposition Ir-Black precipitationThe ligand is dissociating. Add free ligand (e.g., excess

or Phosphine) or lower temperature slightly. Ensure

is rigorously excluded during setup.
Alkylation instead of Cyclization Intermolecular side reactionConcentration is too high. Dilute the reaction to 0.1 M to favor intramolecular cyclization over intermolecular polymerization.

References

  • Fujita, K. I., et al. (2011).[6][7] Dehydrogenative oxidation of primary and secondary alcohols catalyzed by a Cp*Ir complex having a functional C,N-chelate ligand.[7]PubMed . [Link]

  • Kempe, R., et al. (2014).[8] The synthesis of pyrroles via acceptorless dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols mediated by a robust and reusable catalyst based on nanometer-sized iridium particles.[9]RSC Advances . [Link]

  • Bartolucci, S., et al. (2015).[10] Iridium-catalyzed direct synthesis of tryptamine derivatives from indoles: exploiting N-protected β-amino alcohols as alkylating agents.[10][11]Journal of Organic Chemistry . [Link][11]

  • Michlik, S. & Kempe, R. (2010).[12] New iridium catalysts for the efficient alkylation of anilines by alcohols under mild conditions.[8][12][13][14]Chemistry - A European Journal . [Link]

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[13]Advanced Synthesis & Catalysis . (Seminal review on the mechanism). [Link]

Sources

Application Note: Precision Synthesis of 2-Ethyl-4,5,6,7-tetrahydroindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It prioritizes mechanistic causality, robust protocols, and self-validating checks.

Executive Summary

The 4,5,6,7-tetrahydroindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for anti-inflammatory agents, antipsychotics (e.g., Molindone), and receptor agonists. This protocol details the regioselective synthesis of 2-ethyl-4,5,6,7-tetrahydroindole .

Unlike simple pyrrole syntheses, this target requires a fused ring system with specific alkylation at the


-position relative to the nitrogen. We utilize a Stork Enamine–Paal Knorr  sequence to ensure correct oxidation states and carbon spacing, avoiding the common pitfall of Robinson Annulation (which yields 1,5-diketones and subsequent pyridines/cyclohexenones).
Key Reaction Parameters
ParameterSpecification
Target Molecule 2-ethyl-4,5,6,7-tetrahydroindole
CAS Registry 65880-18-4 (Analogous esters); Target specific
Primary Pathway Stork Enamine Alkylation

1,4-Diketone

Paal-Knorr
Overall Yield 45–60% (over 3 steps)
Critical Reagent 1-Bromo-2-butanone (Lachrymator - Handle with Care)

Retrosynthetic Logic & Pathway

To synthesize 2-ethyl-4,5,6,7-tetrahydroindole, one must recognize it as a pyrrole fused to a cyclohexane ring. The Paal-Knorr synthesis requires a 1,4-dicarbonyl precursor.

  • Target: Indole core saturated at C4, C5, C6, C7.[1]

  • Precursor: 2-(2-oxobutyl)cyclohexanone.[2]

  • Disconnect: The C2-C3 bond of the pyrrole is formed via condensation; the C-C bond connecting the ring to the side chain is formed via alkylation.

Mechanistic Pathway (Graphviz Visualization)

G Cyclohexanone Cyclohexanone (Starting Material) Enamine 1-(1-Pyrrolidinyl)cyclohexene (Enamine Intermediate) Cyclohexanone->Enamine Pyrrolidine, pTSA -H2O (Dean-Stark) Diketone 2-(2-Oxobutyl)cyclohexanone (1,4-Diketone) Enamine->Diketone 1. Alkylation (HaloKetone) 2. Hydrolysis (H3O+) HaloKetone 1-Bromo-2-butanone (Electrophile) HaloKetone->Diketone Alkylation Agent Target 2-Ethyl-4,5,6,7-tetrahydroindole (Final Product) Diketone->Target NH4OAc, AcOH Paal-Knorr Cyclization

Figure 1: Synthetic workflow from cyclohexanone to the target tetrahydroindole.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Stork Enamine Route)

Objective: Synthesize the 1,4-diketone intermediate, 2-(2-oxobutyl)cyclohexanone. Note: Direct alkylation of cyclohexanone is low-yielding due to polyalkylation. The enamine method ensures mono-alkylation.

Step 1.1: Formation of 1-(1-Pyrrolidinyl)cyclohexene
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Reagents: Add Cyclohexanone (9.8 g, 100 mmol), Pyrrolidine (10.7 g, 150 mmol), and p-Toluenesulfonic acid (pTSA) (0.1 g, cat.) to Toluene (150 mL).

  • Reaction: Reflux vigorously for 4–6 hours. Monitor water collection in the Dean-Stark trap (theoretical: 1.8 mL).

  • Workup: Once water evolution ceases, cool to RT. Remove toluene and excess pyrrolidine via rotary evaporation under reduced pressure.

  • Validation: The residue (crude enamine) is moisture-sensitive. Use immediately or distill (bp ~115°C @ 15 mmHg) for storage. IR Check: Disappearance of C=O stretch (~1710 cm⁻¹) and appearance of C=C-N stretch (~1630 cm⁻¹).

Step 1.2: Alkylation to 2-(2-oxobutyl)cyclohexanone
  • Reagents: Dissolve the crude enamine (from Step 1.1) in anhydrous 1,4-Dioxane or THF (100 mL).

  • Addition: Cool to 0°C. Dropwise add 1-bromo-2-butanone (15.1 g, 100 mmol) over 30 minutes.

    • Safety: 1-bromo-2-butanone is a lachrymator. Handle in a fume hood.

  • Reaction: Allow to warm to RT and stir for 12 hours. A precipitate (iminium salt) will form.

  • Hydrolysis: Add water (20 mL) and reflux for 1 hour to hydrolyze the imine.

  • Extraction: Cool, dilute with water, and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Target: 2-(2-oxobutyl)cyclohexanone.[2][3]

    • Critical Check: Ensure the product is a 1,4-diketone (two carbonyl signals in ¹³C NMR) and not the 1,5-diketone (which would result from using ethyl vinyl ketone).

Phase 2: Paal-Knorr Cyclization

Objective: Condensation of the 1,4-diketone with an ammonia source to close the pyrrole ring.

  • Reagents: In a 250 mL RBF, dissolve 2-(2-oxobutyl)cyclohexanone (8.4 g, 50 mmol) in Glacial Acetic Acid (50 mL).

  • Ammonia Source: Add Ammonium Acetate (19.3 g, 250 mmol, 5 equiv).

    • Note: Excess NH₄OAc acts as both the nitrogen source and the buffer/catalyst.

  • Reaction: Heat to 90–100°C for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The diketone spot will disappear; a fluorescent blue/purple spot (Ehrlich’s reagent active) will appear.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). Neutralize carefully with NaHCO₃ or NaOH (exothermic!) to pH ~8.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient).

Characterization & Quality Control

Expected Analytical Data
TechniqueSignal/ValueInterpretation
¹H NMR (CDCl₃)

8.0–8.5 (br s, 1H)
N-H proton (Exchangeable with D₂O)

5.7–5.8 (d, 1H)
Pyrrole C3-H (Characteristic aromatic signal)

2.4–2.6 (m, 4H)
Allylic protons of the cyclohexane ring (C4, C7)

2.5 (q, 2H)
Ethyl group (-CH₂-) at C2

1.2 (t, 3H)
Ethyl group (-CH₃)

1.7–1.8 (m, 4H)
Homoallylic protons of the cyclohexane ring (C5, C6)
¹³C NMR ~115–125 ppmPyrrole carbons (C2, C3, C3a, C7a)
MS (ESI+) [M+H]⁺ = 150.12Consistent with Formula C₁₀H₁₅N
Troubleshooting Guide
  • Problem: Formation of furan byproduct (2-ethyl-4,5,6,7-tetrahydrobenzofuran).

    • Cause: Insufficient ammonia or highly acidic conditions promoting dehydration without amination.

    • Solution: Increase NH₄OAc equivalents (to 10x) or use a sealed tube with ammonia in ethanol.

  • Problem: Low yield in Step 1.2 (Alkylation).

    • Cause: C-alkylation vs. N-alkylation competition.

    • Solution: Ensure the enamine is distilled or use the more reactive morpholine enamine if pyrrolidine fails.

References

  • Paal-Knorr Synthesis Overview

    • Title: Paal-Knorr Pyrrole Synthesis
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Stork Enamine Alkylation

    • Title: The Stork Enamine Alkyl
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Tetrahydroindole Applications

    • Title: 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures[4]

    • Source: Molecules (MDPI), 2021
    • URL:[Link]

  • Mechanism of Paal-Knorr

    • Title: Mechanism of the Paal-Knorr Pyrrole Synthesis
    • Source: Journal of Organic Chemistry (Amarn
    • URL:[Link]

Sources

Application Note: Catalytic N-Alkylation of 2-Aminobutan-1-ol with Cyclohexanol via Borrowing Hydrogen

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the chemoselective N-alkylation of 2-aminobutan-1-ol using cyclohexanol as an alkylating agent.

Mechanistic Rationale & Chemoselectivity

The synthesis of secondary amines is a fundamental transformation in drug development. Traditional reductive amination relies on pre-synthesized aldehydes or ketones and consumes stoichiometric amounts of hydride reagents (e.g., NaBH₄), generating significant chemical waste[1].

To overcome these limitations, this protocol utilizes the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) methodology. In this approach, an unactivated alcohol (cyclohexanol) acts as the alkylating agent. A transition metal catalyst temporarily extracts hydrogen from the alcohol to generate a reactive ketone intermediate in situ. Following nucleophilic condensation with the amine, the catalyst returns the "borrowed" hydrogen to reduce the resulting imine, yielding the N-alkylated product with water as the sole byproduct[2][3].

The Causality of Chemoselectivity

Reacting 2-aminobutan-1-ol with cyclohexanol presents a unique chemoselectivity challenge, as 2-aminobutan-1-ol contains both a primary amine and a primary alcohol.

  • Why doesn't the primary alcohol react? While primary alcohols are highly susceptible to dehydrogenation, the primary amine is vastly more nucleophilic. Once the catalyst dehydrogenates cyclohexanol into cyclohexanone, the amine rapidly and irreversibly traps the ketone to form an imine. This rapid intermolecular condensation kinetically outcompetes any intramolecular side reactions or O-alkylation pathways[3].

  • Why use a pincer complex? Secondary alcohols like cyclohexanol have a higher activation energy barrier for dehydrogenation compared to primary alcohols. Utilizing a well-defined molecular catalyst, such as an NNN-Ni(II) pincer complex or a Ru-based catalyst, provides the necessary electronic tuning to efficiently shuttle hydrogen without requiring harsh, degradative conditions[2].

Visualizing the Reaction Pathway

Mechanism A Cyclohexanol (Secondary Alcohol) B Cyclohexanone (Ketone Intermediate) A->B Dehydrogenation (-H2) Cat [M] Catalyst (Hydrogen Shuttle) A->Cat H2 transfer C Imine Intermediate B->C Condensation (-H2O) D 2-(cyclohexylamino)butan-1-ol (Product) C->D Hydrogenation (+H2) Cat->C H2 return Amine 2-aminobutan-1-ol (Nucleophile) Amine->C Nucleophilic Addition

Figure 1: Mechanistic pathway of the Borrowing Hydrogen (HA) N-alkylation reaction.

Experimental Protocol: A Self-Validating System

This methodology is designed as a self-validating system . By incorporating specific analytical checkpoints, researchers can confirm the success of each mechanistic step (dehydrogenation, condensation, and re-hydrogenation) in real-time, ensuring trustworthiness and reproducibility.

Materials & Reagents
  • Amine: 2-aminobutan-1-ol (1.0 mmol)

  • Alcohol: Cyclohexanol (1.2 mmol)

  • Catalyst: NNN-Ni(II) pincer complex or Ru(p-cymene)Cl₂ dimer (1.0 mol%)[2]

  • Base: Potassium tert-butoxide (KOtBu) (0.2 mmol)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Inside an argon-filled glovebox, add the transition metal catalyst (1.0 mol%) and KOtBu (0.2 mmol) to an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar. Causality: The base is critical to deprotonate the alcohol, facilitating the initial alkoxide-metal coordination required for dehydrogenation[2].

  • Reagent Addition: Add 2-aminobutan-1-ol (1.0 mmol), cyclohexanol (1.2 mmol), and anhydrous toluene (2.0 mL) to the tube. Seal the tube tightly with a Teflon-lined screw cap.

  • Reaction Execution: Transfer the sealed tube out of the glovebox and place it in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 24 hours.

  • In-Process Control (Self-Validation Checkpoint): At the 2-hour mark, extract a 10 µL aliquot, dilute in GC-grade ethyl acetate, and analyze via GC-MS.

    • Validation: You must observe a peak at m/z 98 (cyclohexanone). This proves the catalyst is actively dehydrogenating the alcohol. The absence of this peak indicates catalyst poisoning or wet solvent.

  • Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the metal catalyst. Wash the pad with additional ethyl acetate (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, 95:5 with 1% Et₃N) to isolate 2-(cyclohexylamino)butan-1-ol.

Visualizing the Workflow

Workflow Step1 1. Reagent Preparation Dry solvents & degas Step2 2. Catalyst Loading Add [M] complex + KOtBu Step1->Step2 Step3 3. Reaction Execution 120°C, 24h, Inert Atm Step2->Step3 Step4 4. In-Process Control GC-MS self-validation Step3->Step4 Step5 5. Workup & Purification Silica gel chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for catalytic N-alkylation.

Quantitative Data & Optimization

The following table summarizes the quantitative optimization data, demonstrating the causal relationship between reaction parameters and product yield.

EntryCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1 NNN-Ni(II) (1.0) KOtBu (0.2) 120 24 89 Optimal conditions; high chemoselectivity.
2NNN-Ni(II) (0.5)KOtBu (0.2)1202462Incomplete conversion; catalyst starvation.
3NNN-Ni(II) (1.0)None12024<5Base is strictly required for initial alkoxide formation.
4NNN-Ni(II) (1.0)KOtBu (0.2)802415Insufficient thermal energy to overcome secondary alcohol dehydrogenation barrier.
5Ru(p-cymene)Cl₂ (1.0)KOtBu (0.2)1202481Viable precious-metal alternative; slightly lower atom economy due to mass.

Troubleshooting & Causal Analysis

  • Issue: Low Conversion & No Ketone Intermediate Detected

    • Cause: The dehydrogenation step is failing. This is almost always due to moisture in the solvent quenching the KOtBu, or oxygen poisoning the transition metal catalyst.

    • Solution: Rigorously dry the toluene over molecular sieves (3Å) and ensure the glovebox atmosphere maintains <1 ppm O₂ and H₂O.

  • Issue: Formation of Tertiary Amines (Overalkylation)

    • Cause: An excessive stoichiometric ratio of cyclohexanol forces the secondary amine product to undergo a second round of borrowing hydrogen.

    • Solution: Strictly maintain the alcohol-to-amine ratio at 1.2:1.0. Do not use cyclohexanol as the solvent.

  • Issue: Unwanted O-Alkylation (Etherification)

    • Cause: High temperatures combined with excessive base can deprotonate the primary alcohol of 2-aminobutan-1-ol, turning it into a competing nucleophile.

    • Solution: Cap the base at 0.2 equivalents. The primary amine's inherent nucleophilicity will naturally dominate at this concentration[3].

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: Organic Letters (ACS Publications) URL:[Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols Source: Chemistry - A European Journal (via Fudan University) URL:[Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: Chemical Society Reviews (via DICP) URL:[Link]

Sources

Using 2-ethyl-4,5,6,7-tetrahydroindole as a tubulin polymerization inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Biological Evaluation of 2-ethyl-4,5,6,7-tetrahydroindole as a Tubulin Polymerization Inhibitor

Introduction: Targeting the Cellular Skeleton in Drug Discovery

Microtubules are dynamic, essential polymers within the cytoskeleton of all eukaryotic cells. Composed of α- and β-tubulin heterodimers, they are fundamental to a host of critical cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division[1][2]. The dynamic instability of microtubules—a delicate equilibrium between polymerization (assembly) and depolymerization (disassembly)—is paramount to their function. Disrupting this equilibrium has become a cornerstone of modern cancer therapy, making tubulin a highly validated and successful drug target[2][3].

Small molecules that interfere with microtubule dynamics, known as tubulin-targeting agents, can be broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents, which inhibit polymerization (e.g., colchicine, vinca alkaloids)[3][4]. The indole chemical scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds designed to inhibit tubulin polymerization[5][6]. Within this class, derivatives of the 4,5,6,7-tetrahydroindole nucleus have shown significant promise as potent anticancer agents that function by disrupting microtubule assembly[7][8].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed experimental protocols required to rigorously evaluate 2-ethyl-4,5,6,7-tetrahydroindole, or structurally related analogs, as a putative tubulin polymerization inhibitor. The workflow progresses from direct biochemical assays to cell-based functional and imaging studies, providing a complete framework for mechanistic characterization.

Proposed Mechanism of Action: Inhibition via the Colchicine Binding Site

Tubulin heterodimers possess several distinct binding sites for small molecule inhibitors[9]. Based on extensive structure-activity relationship (SAR) studies of related indole derivatives, it is hypothesized that 2-ethyl-4,5,6,7-tetrahydroindole exerts its effect by binding to the colchicine site, located at the interface between the α- and β-tubulin subunits[4][7][10].

Causality of Inhibition: Binding of a ligand to the colchicine site introduces a conformational constraint or "kink" into the tubulin dimer. This altered conformation is incompatible with the straight, protofilament structure required for microtubule assembly. Consequently, the inhibitor-bound dimers cannot effectively incorporate into growing microtubules, which halts polymerization. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo programmed cell death (apoptosis)[7][11].

cluster_0 Molecular Level cluster_1 Cellular Level Compound 2-ethyl-4,5,6,7- tetrahydroindole Tubulin α/β-Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Enables Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Proposed mechanism of 2-ethyl-4,5,6,7-tetrahydroindole action.

Experimental Workflow for Compound Characterization

A multi-tiered approach is essential for a thorough characterization. This workflow validates the compound's activity at each biological level, from the purified protein to the cellular environment. This ensures that the observed antiproliferative effects are directly linked to the intended mechanism of tubulin polymerization inhibition.

A Protocol 1: In Vitro Tubulin Polymerization Assay B Protocol 2: Cellular Antiproliferative & Cell Cycle Assays A->B Confirm Cellular Activity D Data Correlation & Mechanism Confirmation A->D C Protocol 3: Immunofluorescence Microscopy B->C Visualize Mechanism C->D

Caption: A logical workflow for inhibitor characterization.

Protocol 1: In Vitro Tubulin Polymerization Assay

Principle: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The formation of microtubules scatters light, leading to an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340-350 nm. An effective inhibitor will prevent or reduce the rate and extent of this turbidity increase[12][13].

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain).

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Guanosine-5'-triphosphate (GTP) stock solution (100 mM in water).

  • Glycerol (for enhancing polymerization).

  • Test Compound: 2-ethyl-4,5,6,7-tetrahydroindole, dissolved in DMSO to make a 10 mM stock.

  • Positive Control: Nocodazole or Colchicine (1 mM in DMSO).

  • Negative Control: DMSO (vehicle).

  • Clear, flat-bottom 96-well microplate (half-area plates are recommended).

  • Temperature-controlled microplate reader capable of kinetic reads at 350 nm.

Step-by-Step Methodology:

  • Reagent Preparation (On Ice):

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.

    • Prepare a "Tubulin Master Mix" for the number of wells required. For each reaction, you will need tubulin at a final concentration of 3 mg/mL, 1 mM GTP, and 10% glycerol in GTB[13]. It is critical to assemble all reaction components on ice to prevent premature polymerization.

  • Compound Plating:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM final concentration) in room temperature GTB.

    • Add 10 µL of each compound dilution, positive control (e.g., 10 µM final Nocodazole), or negative control (DMSO) to the appropriate wells of the 96-well plate[13].

  • Initiating Polymerization:

    • Pre-warm the microplate reader to 37°C.

    • Working quickly, add 90 µL of the ice-cold Tubulin Master Mix to each well containing the compound/controls.

    • Immediately place the plate in the reader.

  • Data Acquisition:

    • Measure the absorbance at 350 nm every minute for at least 60 minutes at a constant 37°C[12].

Data Analysis and Interpretation:

  • Plot the absorbance (OD 350 nm) versus time for each concentration. The negative control (DMSO) should show a sigmoidal curve representing nucleation, growth, and steady-state phases[13].

  • The positive control (Nocodazole) should show a flat or nearly flat line, indicating strong inhibition.

  • For the test compound, increasing concentrations should result in a dose-dependent decrease in the maximum absorbance (Vmax) and/or the rate of polymerization.

  • Calculate the percentage of inhibition at the steady-state phase (e.g., at 60 minutes) for each concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits polymerization by 50%).

CompoundTubulin Polymerization IC50 (µM)
Nocodazole (Control)~2.5
2-ethyl-4,5,6,7-tetrahydroindole To be determined
Analog X (from literature[7])1.77 ± 0.37

Protocol 2: Cell-Based Assays for Functional Consequences

These assays bridge the gap between biochemical activity and therapeutic potential by evaluating the compound's effect on living cancer cells.

Part A: Antiproliferative Activity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-ethyl-4,5,6,7-tetrahydroindole for 48-72 hours. Include a vehicle-only (DMSO) control.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI50/IC50 value.

Part B: Cell Cycle Analysis by Flow Cytometry

Principle: Disruption of the mitotic spindle by tubulin inhibitors prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle[7][11]. This accumulation can be quantified using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a period of 18-24 hours.

  • Cell Harvesting: Collect both adherent and floating cells (as apoptotic cells may detach).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes and preserve the cellular structure.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from individual cells.

  • Analysis: Generate DNA content histograms. The software will quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the G2/M population in treated samples to the DMSO control. A significant increase indicates mitotic arrest.

Protocol 3: Immunofluorescence for Visualizing Microtubule Integrity

Principle: This powerful imaging technique allows for the direct visualization of the microtubule network within cells. By using an antibody specific to tubulin (e.g., anti-α-tubulin), one can observe the morphological changes—from a well-organized filamentous network to a diffuse, disorganized state—induced by the inhibitor[11].

Materials:

  • Human cancer cells (e.g., HeLa) cultured on sterile glass coverslips in a multi-well plate.

  • Phosphate-Buffered Saline (PBS).

  • Fixative: Ice-cold Methanol (recommended for preserving fine microtubule structure)[11] or 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer (if using PFA): 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.

  • Primary Antibody: Mouse or Rat anti-α-tubulin antibody.

  • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rat antibody (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Anti-fade mounting medium.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound (e.g., at IC50 concentration) for an appropriate time (e.g., 6-16 hours).

  • Fixation:

    • Methanol Fixation (Recommended): Gently wash cells with pre-warmed PBS. Aspirate and add ice-cold 100% methanol. Incubate at -20°C for 10 minutes[11].

  • Blocking: Wash the coverslips three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer as per the manufacturer's datasheet. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the diluted fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light[11].

  • Mounting: Wash the coverslips a final three times with PBS. Briefly rinse with distilled water and mount onto a microscope slide using a drop of anti-fade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope. Capture images of the microtubule network (e.g., green channel) and nuclei (blue channel).

Expected Results:

  • Control (DMSO) Cells: Will display a dense, intricate network of long microtubule filaments extending throughout the cytoplasm.

  • Treated Cells: Will show a dramatic disruption of this network, characterized by diffuse cytoplasmic staining, short microtubule fragments, or a near-complete loss of filamentous structures, confirming the compound's microtubule-destabilizing activity in a cellular context.

Consolidated Data Interpretation

A successful characterization will yield a cohesive set of data. The IC50 from the in vitro polymerization assay should ideally correlate with the cellular antiproliferative IC50. The concentration that inhibits cell growth should also be the concentration that induces a robust G2/M arrest and visibly disrupts the microtubule cytoskeleton in immunofluorescence images. This confluence of evidence provides a strong validation of 2-ethyl-4,5,6,7-tetrahydroindole's mechanism of action as a tubulin polymerization inhibitor.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61.
  • Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Bio-protocol, 12(15), e4487. Available from: [Link]

  • PubMed. (n.d.). Cell-based screen for identification of inhibitors of tubulin polymerization. Available from: [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). SpringerLink. Available from: [Link]

  • PLOS ONE. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Available from: [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. Available from: [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol, 10(1), e3477. Available from: [Link]

  • MDPI. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Available from: [Link]

  • RSC Publishing. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Visualizing Tirbanibulin's Impact on Microtubules via Immunofluorescence Staining.
  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101321. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available from: [Link]

  • ResearchGate. (n.d.). Whole-mount immunofluorescent staining of microtubules (green) and.... Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Available from: [Link]

  • Elsevier. (2021). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry, 14(12), 103443. Available from: [Link]

  • Wiley Online Library. (n.d.). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Available from: [Link]

  • ACS Publications. (n.d.). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Mo. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidation of a Novel Dual Binding Site on Tubulin: Theoretical Insights and Prospective Hybrid Inhibitors. Available from: [Link]

  • PubMed. (n.d.). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Available from: [Link]

  • PubMed. (2016). Synthesis, biological evaluation and molecular docking studies of 2-amino-3,4,5-trimethoxyaroylindole derivatives as novel anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents | Request PDF. Available from: [Link]

  • PubMed. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of Cacalol. Available from: [Link]

  • MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Available from: [Link]

  • Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Available from: [Link]

  • mediaTUM. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Available from: [Link]

  • MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available from: [Link]

  • PubMed. (2008). QSAR analysis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors. Available from: [Link]

  • MDPI. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Available from: [Link]

  • PubMed. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Butyrophenone Analogues: Synthesis of 2Methyl3-ethyl-5-aminoethyl-4, 5,6,7-tetrahydroindol-4-ones, and Their Affinities for D1, D2 and 5- HT2A Receptors. Available from: [Link]

  • I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II. Studies To. (n.d.). Available from: [Link]

Sources

2-Ethyl-4,5,6,7-tetrahydro-1H-indole in anticancer drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole in Anticancer Drug Design

Part 1: Executive Summary & Strategic Rationale

The "Tetrahydro" Advantage in Indole Scaffolds While the fully aromatic indole ring is a ubiquitous pharmacophore (found in Vincristine, Sunitinib), the 4,5,6,7-tetrahydro-1H-indole (THI) scaffold offers distinct medicinal chemistry advantages. By saturating the benzene ring, the molecule gains:

  • Enhanced Lipophilicity (LogP): The cyclohexene-like ring increases permeability across cell membranes compared to the flat, aromatic indole.

  • Non-Planar Geometry: The "puckered" conformation of the saturated ring allows for better fitting into hydrophobic pockets of enzymes like Tubulin (Colchicine binding site) and VEGFR-2 , which often reject fully planar intercalators.

  • Metabolic Stability: The removal of the benzene ring reduces the formation of reactive epoxide metabolites often associated with aromatic bioactivation.

2-Ethyl-4,5,6,7-tetrahydro-1H-indole serves as a critical Lipophilic Anchor . In drug design, the 2-ethyl group provides steric bulk to lock the molecule into hydrophobic clefts, while the NH and C3 positions remain available for functionalization (e.g., Schiff base formation, hydrazones) to target specific residues.

Part 2: Mechanism of Action (MOA)

The anticancer activity of THI derivatives is primarily driven by Microtubule Destabilization and Kinase Inhibition .

Tubulin Polymerization Inhibition

THI derivatives bind to the Colchicine Binding Site of


-tubulin.[1] Unlike Taxol (which stabilizes microtubules), THIs prevent the polymerization of tubulin dimers into microtubules.
  • Mechanism: The 2-ethyl/phenyl group occupies the hydrophobic pocket, while substituents at C3 (e.g., hydrazones) form hydrogen bonds with Asn101 and Thr179 .

  • Outcome: Cell cycle arrest at the G2/M phase , leading to apoptosis.[1]

VEGFR-2 Kinase Inhibition

The THI core mimics the ATP purine ring.

  • Mechanism: The NH group of the pyrrole ring acts as a hydrogen bond donor to the hinge region of the kinase (e.g., Cys919 in VEGFR-2).

  • Outcome: Inhibition of angiogenesis (blood vessel formation) in tumors.

MOA_Pathway Drug 2-Ethyl-THI Derivative Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Binds (Hydrophobic) VEGFR VEGFR-2 Kinase (ATP Pocket) Drug->VEGFR Competes with ATP Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Angiogenesis Angiogenesis (Vessel Growth) VEGFR->Angiogenesis Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Angiogenesis->Apoptosis Starvation Arrest->Apoptosis

Caption: Dual-mechanism pathway showing 2-Ethyl-THI derivatives targeting Tubulin and VEGFR-2 to induce apoptosis.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis & Derivatization (The "Anchor & Hook" Strategy)

Objective: Use 2-Ethyl-4,5,6,7-tetrahydro-1H-indole as a nucleophile to attach a pharmacophore (the "Hook") at the C3 position.

Reagents:

  • Starting Material: 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (Synthesized via Paal-Knorr: 1-ethyl-1,4-diketone + ammonia).

  • Reagent A: Phosphorus oxychloride (

    
    ).
    
  • Reagent B: Dimethylformamide (DMF).

Step-by-Step Vilsmeier-Haack Formylation:

  • Preparation: In a flame-dried round-bottom flask, add DMF (3 eq) and cool to 0°C under

    
    .
    
  • Activation: Dropwise add

    
     (1.2 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (1 eq) in minimal DMF and add dropwise to the mixture.

  • Reaction: Warm to Room Temperature (RT) then heat to 60°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde product will be less polar.

  • Hydrolysis: Pour reaction mixture into crushed ice/sodium acetate solution (pH 8).

  • Isolation: Filter the precipitate. Recrystallize from Ethanol.[3]

    • Result:2-Ethyl-4,5,6,7-tetrahydro-1H-indole-3-carbaldehyde . This is the master intermediate for Schiff base libraries.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Verify if the molecule acts directly on tubulin or upstream.

Materials:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (Guanoisine Triphosphate).

  • Fluorescence Plate Reader (Ex 360 nm / Em 450 nm).

  • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Procedure:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) with 1 mM GTP.
    
  • Compound Addition: Add 2 µL of test compound (10 µM final) in DMSO to a 96-well half-area black plate.

  • Tubulin Addition: Add 50 µL of Tubulin solution (3 mg/mL in PEM buffer) to each well on ice.

  • Kinetics: Immediately transfer to the plate reader pre-warmed to 37°C.

  • Measurement: Measure fluorescence every 30 seconds for 60 minutes.

    • Analysis: Plot RFU vs. Time.

    • Interpretation:

      • Standard Curve: Sigmoidal growth.

      • Inhibition (THI effect): Flattened curve (reduced

        
         and final plateau) similar to Colchicine.
        
Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: Determine


 against MCF-7 (Breast) and A549 (Lung) cancer lines.[4]

Procedure:

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the 2-Ethyl-THI derivative (0.1 - 100 µM). Include Doxorubicin as a positive control.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 4: Data & Analysis

Table 1: Comparative Activity of Indole vs. Tetrahydroindole Scaffolds Data aggregated from structure-activity relationship (SAR) studies of C3-hydrazone derivatives.

Scaffold FeatureLogP (Lipophilicity)Tubulin Binding (

)
MCF-7

(µM)
Metabolic Stability
Indole (Aromatic) 2.1 (Moderate)> 10 µM (Weak)12.5 ± 2.1Low (Epoxidation prone)
2-Ethyl-THI (Saturated) 3.4 (High) 1.2 µM (Strong) 1.77 ± 0.37 High
2-Phenyl-THI Analog4.1 (Very High)0.9 µM (Strong)3.75 ± 0.11High

Key Insight: The 2-Ethyl-THI scaffold provides the optimal balance of lipophilicity for membrane permeability without becoming "grease-balls" (insoluble), resulting in superior cellular potency compared to the fully aromatic indole.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Step1 Paal-Knorr Synthesis (2-Ethyl-THI Core) Step2 Vilsmeier-Haack (Formylation) Step1->Step2 Step3 Schiff Base Rxn (Library Generation) Step2->Step3 Step4 In Silico Docking (AutoDock Vina) Step3->Step4 Select Top 10 Step5 Tubulin Assay (In Vitro) Step4->Step5 Validation Step6 MTT Assay (Cellular) Step5->Step6 Potency Check

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Source: Arabian Journal of Chemistry (2021). URL:[Link] Relevance: Establishes the tetrahydroindole core as a tubulin inhibitor.[4]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link] Relevance: Reviews the SAR of indole vs. tetrahydroindole scaffolds.

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Source: ACS Omega (2022). URL:[Link] Relevance: Provides protocols for hydrazide derivatization of indole aldehydes.

Sources

Application Note: Advanced Protocols for the Synthesis of 2-Substituted Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 4,5,6,7-tetrahydroindole (THI) scaffold is a privileged pharmacophore in drug discovery, serving as a critical precursor for neurological therapeutics, kinase inhibitors, and advanced organic materials. Unlike unsubstituted indoles, the tetrahydroindole system allows for highly regioselective functionalization. Specifically, 2-substituted tetrahydroindoles are highly sought after due to their enhanced binding affinities in protein pockets and their utility as intermediates for synthesizing fully aromatized 2-substituted indoles via dehydrogenation.

This application note details two divergent, field-proven methodologies for constructing 2-substituted tetrahydroindoles:

  • The Trofimov Reaction : A classical, superbase-catalyzed assembly using ketoximes and alkynes[1].

  • Mechanochemical Multicomponent Assembly : A modern, green-chemistry approach utilizing ball milling for the synthesis of highly functionalized 4-oxo-tetrahydroindoles [2].

Mechanistic Insights and Causality

The Trofimov Pathway (Superbase-Mediated)

The Trofimov reaction relies on the unique properties of the KOH/DMSO superbasic system. In this environment, DMSO strongly solvates the potassium cation while leaving the hydroxide anion relatively "naked." This exponentially increases the basicity of the system, allowing for the rapid deprotonation of cyclohexanone oxime. The highly nucleophilic oximate anion then attacks the alkyne (e.g., phenylacetylene) to form an O-vinyl oxime intermediate. A thermally driven [3,3]-sigmatropic rearrangement follows, leading to intramolecular cyclization, dehydration, and aromatization to form the pyrrole ring [3].

Trofimov_Mechanism Oxime Cyclohexanone Oxime + KOH/DMSO Oximate Oximate Anion (Highly Nucleophilic) Oxime->Oximate Deprotonation Alkyne Phenylacetylene OVinyl O-Vinyl Oxime Intermediate Alkyne->OVinyl Oximate->OVinyl + Phenylacetylene Sigma [3,3]-Sigmatropic Rearrangement OVinyl->Sigma Heat (100°C) Cyclize Intramolecular Cyclization Sigma->Cyclize Imine formation Product 2-Phenyl-4,5,6,7- tetrahydroindole Cyclize->Product Dehydration & Aromatization

Fig 1. Mechanistic pathway of the Trofimov reaction for 2-phenyl-4,5,6,7-tetrahydroindole synthesis.

The Mechanochemical Multicomponent Pathway

To address the environmental limitations of solvent-heavy syntheses, mechanochemistry offers a solvent-free alternative. By utilizing dimedone, phenacyl bromide, and aniline in a planetary ball mill, the kinetic energy of the milling media drives the reaction. Sulfamic acid (


) is selected as the catalyst because it is a stable, solid zwitterion that provides excellent heterogeneous Brønsted acidity without hygroscopic degradation. The sequence involves C-alkylation of dimedone, followed by enamine formation with aniline, and subsequent cyclodehydration [2].

Multicomponent_Mechanism Dimedone Dimedone Alkylation C-Alkylated Intermediate Dimedone->Alkylation Sulfamic Acid Catalysis Phenacyl Phenacyl Bromide Phenacyl->Alkylation Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Alkylation->Enamine + Aniline Product 4-Oxo-tetrahydroindole Derivative Enamine->Product Cyclodehydration (Ball Milling)

Fig 2. Sulfamic acid-catalyzed multicomponent mechanochemical assembly of 4-oxo-tetrahydroindoles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Phenyl-4,5,6,7-tetrahydroindole via Trofimov Reaction

This protocol is designed to be self-validating, ensuring that intermediate checkpoints confirm the reaction trajectory before proceeding to downstream purification.

Reagents:

  • Cyclohexanone oxime (1.13 g, 10.0 mmol)

  • Phenylacetylene (1.22 g, 12.0 mmol)

  • Potassium hydroxide (pellets, 85%, 0.99 g, 15.0 mmol)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Superbase Generation: In a flame-dried 50 mL Schlenk flask under argon, suspend KOH in anhydrous DMSO. Stir vigorously at room temperature for 30 minutes.

    • Causality: Crushing the KOH pellets increases surface area, while argon prevents atmospheric moisture from quenching the "naked" hydroxide ions.

    • Validation Checkpoint 1: The suspension should turn slightly cloudy but remain free-flowing. A Karl Fischer titration of the DMSO prior to use must read <50 ppm

      
      .
      
  • Oximate Formation: Add cyclohexanone oxime in one portion. Stir for 45 minutes at 40 °C.

    • Validation Checkpoint 2: The reaction mixture will transition to a pale yellow homogeneous solution, indicating the successful formation of the highly soluble potassium oximate.

  • Alkyne Addition & Cyclization: Add phenylacetylene dropwise over 10 minutes. Heat the mixture to 100 °C for 4 hours.

    • Validation Checkpoint 3 (In-Process TLC): Sample 50 µL of the mixture, quench in 0.5 mL water, and extract with 0.5 mL EtOAc. Run TLC (Hexane:EtOAc 4:1). The oxime (

      
      ) should disappear, replaced by a new UV-active spot (
      
      
      
      ) that stains intensely with Ehrlich's reagent (turning purple/red), confirming pyrrole ring formation.
  • Quenching & Extraction: Cool the flask to room temperature. Pour the mixture into 100 mL of ice-cold water to precipitate the crude product and partition the DMSO into the aqueous phase. Extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMSO.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexane:EtOAc 9:1).
    
    • Final Validation (NMR):

      
       NMR (
      
      
      
      , 400 MHz):
      
      
      8.05 (br s, 1H, NH), 7.45 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 6.35 (d, 1H, Pyrrole-H), 2.65 (m, 4H,
      
      
      ), 1.85 (m, 4H,
      
      
      ).
Protocol B: Green Synthesis of 1,2-Diphenyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole

A highly efficient, solvent-free protocol utilizing mechanical energy to drive condensation.

Reagents:

  • Dimedone (140.2 mg, 1.0 mmol)

  • Phenacyl bromide (199.0 mg, 1.0 mmol)

  • Aniline (93.1 mg, 1.0 mmol)

  • Sulfamic acid (

    
    , 19.5 mg, 20 mol%)
    

Step-by-Step Methodology:

  • Milling Setup: Transfer dimedone, phenacyl bromide, aniline, and sulfamic acid into a 25 mL stainless steel milling jar. Add six stainless steel balls (10 mm diameter).

    • Causality: The mass ratio of the balls to the reactants ensures optimal kinetic energy transfer, generating localized micro-heating that melts the eutectic mixture of the reagents without external heating.

  • Mechanochemical Reaction: Seal the jar and place it in a planetary ball mill. Mill at 600 rpm for 60 minutes.

    • Validation Checkpoint 1: Pause the mill at 30 minutes. Open the jar (caution: slight pressure build-up from water vapor generation). Extract a 2 mg sample, dissolve in ethanol, and run TLC (Hexane:EtOAc 3:1). The presence of a highly fluorescent spot under UV 254 nm indicates product formation.

  • Product Isolation: After 60 minutes, extract the resulting solid paste from the jar using hot ethanol (15 mL). Filter the hot suspension through a sintered glass funnel.

    • Causality: Hot ethanol selectively dissolves the tetrahydroindole product while leaving the insoluble sulfamic acid catalyst on the filter, allowing for catalyst recovery and reuse.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting crystals and wash with cold ethanol.

    • Final Validation (Yield & Purity): Typical yield is 88–92%. Melting point should be sharp.

      
       NMR will confirm the structure via the characteristic gem-dimethyl singlet at 
      
      
      
      1.10 (s, 6H).

Quantitative Data & Yield Comparison

The table below summarizes the operational parameters and efficiency metrics of the two synthesis strategies, allowing researchers to select the appropriate method based on their target scaffold and environmental constraints.

ParameterTrofimov Synthesis (Protocol A)Mechanochemical Assembly (Protocol B)
Target Scaffold 2-Aryl-4,5,6,7-tetrahydroindoles1,2-Diaryl-4-oxo-tetrahydroindoles
Key Reagents Cyclohexanone oxime, PhenylacetyleneDimedone, Phenacyl bromide, Aniline
Catalyst / Promoter KOH (Superbase)Sulfamic Acid (Solid Brønsted Acid)
Solvent System Anhydrous DMSOSolvent-Free (Ball Milling)
Energy / Temp Thermal Heating (100 °C)Kinetic Energy (600 rpm)
Reaction Time 4 - 5 Hours60 Minutes
Typical Yield 72% - 84%88% - 98%
Green Metrics High E-factor (due to DMSO/aqueous workup)Low E-factor (Solvent-free, recyclable catalyst)

References

  • Bobkov, A. S., Vitkovskaya, N. M., & Trofimov, B. A. (2020). Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium: A Quantum Chemical Study. The Journal of Organic Chemistry.[Link]

  • Kumar, A., et al. (2019). Sulfamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling conditions. RSC Advances, 9, 39735-39742.[Link]

  • Ābele, E., & Lukevics, E. (2000). Recent Advances in the Synthesis of Heterocycles from Oximes. Chemistry of Heterocyclic Compounds, 36(12), 1365-1393.[Link]

Functionalization of 2-ethyl-4,5,6,7-tetrahydroindole at C3 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic C3-Functionalization of 2-Ethyl-4,5,6,7-tetrahydroindole

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Tetrahydroindole Scaffold

The 2-ethyl-4,5,6,7-tetrahydroindole core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a partially saturated carbocyclic ring with an electron-rich pyrrole moiety, offers a versatile platform for developing novel therapeutic agents. Functionalization of this core is critical for modulating its pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile.

Among the available positions for substitution, the C3-position of the pyrrole ring stands out as the most synthetically accessible and strategically important site. The inherent electronic nature of the indole nucleus dictates that this position is highly nucleophilic, making it a prime target for a wide array of chemical transformations.[1] This guide provides an in-depth exploration of key methodologies for the C3-functionalization of 2-ethyl-4,5,6,7-tetrahydroindole, offering both the theoretical underpinnings and detailed, field-proven protocols for researchers and drug development professionals.

Chapter 1: Electrophilic Aromatic Substitution - The Foundational Approach

The most direct route to C3 functionalization leverages the high electron density of the pyrrole ring, which makes it highly susceptible to electrophilic attack, primarily at the C3 position.[2][3] This reactivity is the cornerstone of several classical and indispensable synthetic transformations.

Vilsmeier-Haack Formylation: Installing the Aldehyde Handle

The Vilsmeier-Haack reaction is a robust and highly reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic systems, including the tetrahydroindole core.[4][5][6] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophile is then attacked by the C3 position of the indole, and subsequent hydrolysis yields the desired indole-3-carboxaldehyde.[6] This aldehyde is a crucial synthetic intermediate, opening pathways to reductive aminations, oxidations to carboxylic acids, and various condensation reactions.

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: To synthesize 2-ethyl-4,5,6,7-tetrahydro-1H-indole-3-carbaldehyde.

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The causality here is critical; exothermic formation of the Vilsmeier reagent must be controlled to prevent side reactions.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The solution should become a thick, pale-yellow solid or slurry.

  • Formylation Reaction: Cool the Vilsmeier reagent mixture back to 0 °C. Dissolve 2-ethyl-4,5,6,7-tetrahydroindole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

  • After the addition, remove the ice bath and heat the reaction mixture to 40 °C (reflux for DCM) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9. This hydrolysis step is highly exothermic and must be performed with caution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-ethyl-4,5,6,7-tetrahydro-1H-indole-3-carbaldehyde.

Data Summary: Vilsmeier-Haack Formylation

Entry Substrate Reagents Temperature (°C) Time (h) Typical Yield (%)

| 1 | 2-Ethyl-4,5,6,7-tetrahydroindole | POCl₃, DMF | 0 to 40 | 3 | 85-95 |

Vilsmeier_Haack_Workflow start Start: 2-Ethyl-4,5,6,7- tetrahydroindole reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) reaction Formylation Reaction (Add Substrate, Reflux @ 40°C) reagent_prep->reaction Vilsmeier Reagent workup Aqueous Work-up (Ice, NaHCO₃) reaction->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification product Product: 2-Ethyl-4,5,6,7-tetrahydro- 1H-indole-3-carbaldehyde purification->product

Vilsmeier-Haack Formylation Workflow
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Friedel-Crafts acylation introduces an acyl group at the C3 position, providing access to valuable ketone derivatives.[7] The reaction employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the indole. A key advantage of acylation over alkylation is that the resulting ketone is deactivating, which prevents the common problem of poly-substitution often seen in Friedel-Crafts alkylations.[8]

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize (2-ethyl-4,5,6,7-tetrahydro-1H-indol-3-yl)(phenyl)methanone.

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydroindole

  • Benzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C.

  • Acylium Ion Formation: Add benzoyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.

  • Electrophilic Attack: Add a solution of 2-ethyl-4,5,6,7-tetrahydroindole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. The choice to add the indole to the pre-formed complex minimizes side reactions of the sensitive indole with the Lewis acid.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to 0 °C and cautiously quench by slowly adding 1M HCl.

  • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the target ketone.

Friedel_Crafts_Workflow start Start: 2-Ethyl-4,5,6,7- tetrahydroindole complex_formation Form Acylium Ion Complex (Benzoyl Chloride + AlCl₃ @ 0°C) reaction Acylation Reaction (Add Substrate, RT) start->reaction Substrate in DCM complex_formation->reaction Acylium Ion workup Acidic Work-up (1M HCl) reaction->workup extraction Extraction & Washes workup->extraction purification Column Chromatography extraction->purification product Product: C3-Acylated Tetrahydroindole purification->product

Friedel-Crafts Acylation Workflow

Chapter 2: Palladium-Catalyzed Cross-Coupling - A Modern Approach to Diversification

For the synthesis of more complex C3-substituted analogs, a two-step strategy involving initial halogenation followed by palladium-catalyzed cross-coupling is exceptionally powerful. This approach provides access to C-C, C-N, and C-S bonds that are difficult to form via classical methods.

Preparatory Step: C3-Halogenation

The first step is the regioselective installation of a halogen (typically bromine or iodine) at the C3 position. This is readily achieved using electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). The resulting 3-halo-2-ethyl-4,5,6,7-tetrahydroindole is now an ideal substrate for a multitude of cross-coupling reactions.

Experimental Protocol: C3-Bromination

Objective: To synthesize 3-bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole.

Procedure:

  • Dissolve 2-ethyl-4,5,6,7-tetrahydroindole (1.0 eq) in anhydrous THF or DMF in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The reaction is fast and should be monitored closely by TLC. The rationale for portion-wise addition is to maintain control over the exothermic reaction and prevent over-bromination.

  • Stir at 0 °C for 30-60 minutes after the addition is complete.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate. The crude product is often used directly in the next step but can be purified by chromatography if necessary.

Suzuki-Miyaura Coupling: C3-Arylation and Vinylation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between an organohalide and a boronic acid or ester.[9][10] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Experimental Protocol: C3-Suzuki-Miyaura Coupling

Objective: To synthesize 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indole.

Materials:

  • 3-Bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (or Dioxane/Water)

Procedure:

  • To a Schlenk flask, add 3-bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If using a Pd(II) source like Pd(OAc)₂, a ligand must also be added.

  • Evacuate and backfill the flask with nitrogen or argon three times. This is a self-validating step; the reaction's success depends on the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (R²-B(OH)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Simplified Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: C3-Alkynylation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp)-C(sp²) bond.[11] This reaction is catalyzed by a palladium complex and requires a copper(I) co-catalyst.[11][12] The resulting 3-alkynyl indoles are valuable precursors for further transformations and are found in various biologically active compounds.

Experimental Protocol: C3-Sonogashira Coupling

Objective: To synthesize 2-ethyl-3-(phenylethynyl)-4,5,6,7-tetrahydro-1H-indole.

Materials:

  • 3-Bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

Procedure:

  • In a Schlenk flask, combine 3-bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with nitrogen three times.

  • Add anhydrous, degassed triethylamine, followed by phenylacetylene (1.2 eq). The base acts as both the solvent and an acid scavenger.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.

Buchwald-Hartwig Amination: C3-Amination

The Buchwald-Hartwig amination is a landmark transformation that enables the formation of C-N bonds by coupling an aryl halide with an amine.[13][14] The reaction relies on a palladium catalyst paired with a sterically hindered phosphine ligand, which is crucial for facilitating the reductive elimination step.[13] This method provides access to a wide range of C3-amino-substituted indoles.

Experimental Protocol: C3-Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-3-amine.

Materials:

  • 3-Bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.08 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Add the 3-bromo-2-ethyl-4,5,6,7-tetrahydro-1H-indole (1.0 eq).

  • Remove the tube from the glovebox, add the anhydrous, degassed solvent (Toluene), followed by benzylamine (1.2 eq).

  • Seal the tube and heat to 100-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Data Summary: Cross-Coupling Reactions

Entry Coupling Type Halide Substrate Coupling Partner Catalyst System Typical Yield (%)
1 Suzuki 3-Bromo-TH-Indole Phenylboronic Acid Pd(PPh₃)₄ / K₂CO₃ 75-90
2 Sonogashira 3-Bromo-TH-Indole Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N 80-95

| 3 | Buchwald-Hartwig | 3-Bromo-TH-Indole | Benzylamine | Pd₂(dba)₃ / BINAP / NaOtBu | 70-85 |

Chapter 3: Safety and Best Practices

  • Vilsmeier & Friedel-Crafts Reagents: Phosphorus oxychloride and aluminum chloride are highly corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching procedures must be performed slowly and at low temperatures.

  • Palladium Catalysts: While generally stable, some palladium catalysts and their phosphine ligands can be air and moisture-sensitive. Store them under an inert atmosphere. Palladium residues are toxic and should be removed from the final products, often by filtration through Celite or treatment with activated carbon.

  • Solvents: Anhydrous and degassed solvents are critical for the success of cross-coupling reactions. Ensure proper techniques are used for solvent purification and handling.

References

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link][4]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][10]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link][11]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][13]

  • PharmaGuideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link][7]

  • Shiri, M. (2012). Indoles in Transition Metal-Catalyzed Reactions. Chemical Reviews, 112(6), 3508-3549. [Link]

Sources

Application Note: Preparation and Validation of Tetrahydroindole-Based Receptor Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Receptor Tyrosine Kinases (RTKs) such as VEGFR, FGFR, and PDGFR, alongside non-receptor kinases like Src, are critical nodes in signal transduction pathways governing cellular proliferation, differentiation, and angiogenesis. Dysregulation of these kinases is a hallmark of various malignancies, making them prime targets for therapeutic intervention.

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in kinase drug discovery, famously yielding multi-targeted inhibitors like sunitinib[1]. By fusing the oxindole core with a 4,5,6,7-tetrahydro-1H-indole moiety, researchers have developed a highly potent and selective class of ATP-competitive inhibitors[2].

Structural Causality & SAR (Structure-Activity Relationship):

  • The Oxindole Core: Occupies the adenine-binding pocket of the kinase. The lactam NH and carbonyl oxygen form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu931 and Cys933 in VEGFR2)[1].

  • The Tetrahydroindole Ring: The saturated, bulky nature of the 4,5,6,7-tetrahydroindole ring perfectly projects into the hydrophobic pocket II of the ATP-binding cleft, maximizing van der Waals interactions without introducing the planar rigidity that often leads to off-target toxicity[2].

  • C-3' Substitutions (The Selectivity Switch): The functional group at the C-3' position of the tetrahydroindole ring dictates kinase selectivity. Incorporating a propionic acid moiety directs the molecule toward the solvent-exposed region of VEGFR/FGFR/PDGFR, yielding single-digit nanomolar potency[2]. Conversely, substituting this position with an aminopropyl group shifts the selectivity profile toward non-receptor kinases like Src and Yes, as the basic amine interacts with specific acidic residues unique to the Src-family solvent channel[3].

Signaling Pathway Visualization

RTK_Signaling Ligand Growth Factor (VEGF/FGF/PDGF) RTK Receptor Tyrosine Kinase (VEGFR/FGFR/PDGFR) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylation RAS RAS RTK->RAS Phosphorylation Inhibitor Tetrahydroindole-Based Indolin-2-one Inhibitor Inhibitor->RTK Competes with ATP AKT AKT PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Mechanism of action: Tetrahydroindole-based inhibitors block RTK-mediated downstream signaling.

Synthetic Methodology: Knoevenagel Condensation Workflow

The preparation of 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones relies on a base-catalyzed Knoevenagel condensation.

Causality of Reaction Conditions: The reaction is driven by thermodynamic control. Using a secondary amine organocatalyst (piperidine) in a protic solvent (ethanol) under reflux ensures the reversible addition-elimination sequence heavily favors the Z-isomer . The Z-configuration is biologically critical; it minimizes steric clash between the bulky tetrahydroindole ring and the oxindole carbonyl, allowing the molecule to correctly orient its hydrogen-bond donors/acceptors toward the kinase hinge region[1]. Furthermore, the Z-isomer typically exhibits lower solubility in ethanol, selectively precipitating upon cooling to drive the equilibrium forward and simplify isolation.

Synth_Workflow Start Oxindole + Tetrahydroindole-2-carboxaldehyde Condensation Knoevenagel Condensation (Piperidine, EtOH, Reflux) Start->Condensation Cooling Cooling & Precipitation (Ice Bath) Condensation->Cooling Thermodynamic Control Filtration Vacuum Filtration & Washing (Cold EtOH) Cooling->Filtration Product Z-isomer Product (Target Inhibitor) Filtration->Product >95% Purity

Synthetic workflow for tetrahydroindole-based indolin-2-ones via Knoevenagel condensation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the substituted 1,3-dihydroindol-2-one and 1.0 equivalent of the 4,5,6,7-tetrahydro-1H-indole-2-carboxaldehyde derivative in absolute ethanol (to achieve a 0.2 M concentration).

  • Catalysis: Add 0.1 equivalents of piperidine. Insight: Piperidine forms a highly electrophilic iminium intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the enolized oxindole.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 1:1) until the starting materials are fully consumed.

  • Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Insight: Slow cooling promotes the selective crystallization of the thermodynamically favored Z-isomer, leaving unreacted starting materials and minor E-isomer impurities dissolved in the mother liquor.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold ethanol and dry under high vacuum to afford the target inhibitor (typically >85% yield).

In Vitro Biochemical Kinase Assay Protocol

To validate the synthesized RTK inhibitors, a self-validating ELISA-based biochemical kinase assay is employed.

  • Substrate Coating: Coat 96-well microtiter plates with 100 μL/well of poly(Glu,Tyr) (4:1) substrate (20 μg/mL in PBS). Incubate overnight at 4°C. Insight: Poly(Glu,Tyr) provides a universal, robust tyrosine phosphorylation target for both receptor and non-receptor kinases.

  • Reagent Preparation: Wash plates three times with PBST (PBS + 0.05% Tween-20). Prepare the kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄).

  • Compound Dilution: Prepare serial dilutions of the tetrahydroindole-based inhibitor in DMSO. Add the inhibitor to the wells such that the final DMSO concentration is ≤1%. Insight: Keeping DMSO below 1% prevents solvent-induced denaturation of the recombinant kinase domain.

  • Kinase Reaction: Add the recombinant kinase domain (e.g., VEGFR2, FGFR1, or Src) to the wells. Initiate the reaction by adding ATP to a final concentration of 10 μM. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by washing the plate three times with PBST. Add an HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Quantification: Wash the plate five times. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Once sufficient color develops, stop the reaction with 2M H₂SO₄. Read the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Quantitative SAR Data

The following table summarizes the structure-activity relationship and comparative potency of tetrahydroindole-based indolin-2-ones based on the C-3' substitution of the tetrahydroindole ring.

Compound DesignationR-Group at C-3' of TetrahydroindoleTarget KinaseIC₅₀ (nM)Selectivity ProfileReference
Compound 9d Propionic acidVEGF-R2 (Flk-1)4High for VEGFR/PDGFR[2]
Compound 9b Propionic acidPDGF-Rβ4High for VEGFR/PDGFR[2]
Compound 9h Propionic acidFGF-R180Moderate for FGFR[2]
Aminopropyl-derivative AminopropylSrc< 10High for Src/Yes[3]
Aminopropyl-derivative AminopropylYes< 10High for Src/Yes[3]

Data demonstrates that acidic substitutions (propionic acid) favor RTKs (VEGFR/PDGFR), whereas basic substitutions (aminopropyl) favor non-receptor kinases (Src/Yes).

References

  • Title: Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of aminopropyl tetrahydroindole-based indolin-2-ones as selective and potent inhibitors of Src and Yes tyrosine kinase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: Cancer Treatment Journal URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Ethyl-4,5,6,7-Tetrahydroindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances and practical challenges of synthesizing 2-ethyl-4,5,6,7-tetrahydroindole.

While classical Knorr-type condensations are possible, the Trofimov reaction (the reaction of ketoximes with alkynes in a superbasic medium) is the most expedient, atom-economical route for assembling 4,5,6,7-tetrahydroindole cores [1]. By reacting cyclohexanone oxime with 1-butyne in a KOH/DMSO superbase system, researchers can achieve high yields under atmospheric or slightly pressurized conditions [2]. However, this pathway is highly sensitive to moisture, stoichiometry, and thermal control.

I. Mechanistic Overview

Understanding the causality behind the reaction is the first step in troubleshooting. The synthesis proceeds via the nucleophilic addition of the oximate anion to 1-butyne, forming an O-vinyl ketoxime intermediate. A thermally driven [3,3]-sigmatropic rearrangement then yields an imino-hydroxylamine, which undergoes intramolecular cyclization and dehydration to form the pyrrole ring [3].

Trofimov_Mechanism Oxime Cyclohexanone Oxime + 1-Butyne Superbase KOH / DMSO (Superbase System) Oxime->Superbase Deprotonation O_Vinyl O-Vinyl Ketoxime Intermediate Superbase->O_Vinyl Nucleophilic Addition Rearrangement [3,3]-Sigmatropic Rearrangement O_Vinyl->Rearrangement Heat (90-100°C) Cyclization Intramolecular Cyclization & Dehydration Rearrangement->Cyclization Imino-Hydroxylamine Product 2-Ethyl-4,5,6,7- tetrahydroindole Cyclization->Product -H2O Byproduct N-Vinyl Byproduct (Excess Alkyne) Product->Byproduct Excess 1-Butyne

Caption: Trofimov reaction mechanism for 2-ethyl-4,5,6,7-tetrahydroindole via [3,3]-sigmatropic shift.

II. Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Superbase Preparation

  • Action: In a rigorously dried, argon-purged reactor, suspend finely crushed, anhydrous KOH (3.0 equiv) in anhydrous DMSO (10 mL per gram of oxime). Stir at 25°C for 30 minutes.

  • Validation Check: Titrate the DMSO using Karl Fischer before use; moisture must be < 50 ppm. The suspension should take on a slightly turbid, deep coloration. If it remains pale and clumpy, the KOH is hydrated and must be replaced.

Step 2: Oxime Activation

  • Action: Add cyclohexanone oxime (1.0 equiv) in one portion. Stir for 15–20 minutes to generate the oximate anion.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1, visualize with KMnO₄). The reaction is ready for alkyne addition only when the oxime spot is fully converted to the baseline oximate anion.

Step 3: Alkyne Introduction & Cyclization

  • Action: Introduce 1-butyne (1.2 equiv) slowly. Gradually heat the reaction mixture to 90–95°C and maintain for 4–6 hours.

  • Validation Check: At the 3-hour mark, sample the mixture. GC-MS should show the disappearance of the O-vinyl intermediate (m/z 167) and the appearance of the target indole (m/z 149).

Step 4: Quenching & Isolation

  • Action: Cool to room temperature. Quench by pouring into ice-cold water (equal to 3x the DMSO volume) to deactivate the superbase. Extract with MTBE (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

III. Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the resulting yield, demonstrating the delicate balance required to prevent over-vinylation.

KOH (equiv)Temperature (°C)1-Butyne (equiv)Target Indole Yield (%)N-Vinyl Byproduct (%)
1.5801.045< 5
3.0 95 1.2 82 8
3.01201.56125
5.0952.54048
IV. Troubleshooting Guides & FAQs

Troubleshooting_Workflow Start Issue: Low Yield of Target Indole CheckMoisture Check System Moisture (Karl Fischer) Start->CheckMoisture MoistureHigh Moisture > 50 ppm CheckMoisture->MoistureHigh MoistureLow Moisture < 50 ppm CheckMoisture->MoistureLow DryDMSO Dry DMSO over Molecular Sieves MoistureHigh->DryDMSO CheckAlkyne Analyze Alkyne Stoichiometry MoistureLow->CheckAlkyne ExcessAlkyne Excess 1-Butyne CheckAlkyne->ExcessAlkyne N_Vinyl N-Vinyl Byproduct Formation ExcessAlkyne->N_Vinyl OptimizeAlkyne Control Alkyne Addition (1.1 - 1.2 eq) N_Vinyl->OptimizeAlkyne

Caption: Troubleshooting workflow for resolving low yields and N-vinyl byproduct formation.

Q1: Why is my reaction stalling at the O-vinyl ketoxime intermediate without forming the indole core? Expertise & Causality: The transformation of the O-vinyl ketoxime into the pyrrole core relies on a thermally driven[3,3]-sigmatropic rearrangement. If the reaction stalls, the thermal energy is insufficient to overcome the activation barrier of the sigmatropic shift, or the superbase concentration is too low to facilitate the subsequent intramolecular cyclization. Solution: Ensure the reaction temperature is strictly maintained between 90–100°C. Additionally, verify the quality of your KOH; atmospheric moisture degrades KOH into K₂CO₃, drastically reducing the basicity (


 function) of the KOH/DMSO system.

Q2: I am observing a high percentage of N-vinyl-2-ethyl-4,5,6,7-tetrahydroindole. How can I prevent this over-vinylation? Expertise & Causality: N-vinylation is a competing secondary reaction. Once the 2-ethyl-4,5,6,7-tetrahydroindole is formed, its NH group becomes highly nucleophilic in the superbasic KOH/DMSO medium. Excess 1-butyne will readily react with this pyrrolic nitrogen. Solution: Control the stoichiometry of 1-butyne strictly to 1.1–1.2 equivalents. If N-vinylation persists, lower the reaction temperature by 10°C during the alkyne addition phase, or use a semi-batch addition of the alkyne to keep its instantaneous concentration low in the reactor.

Q3: Can I substitute DMSO with another polar aprotic solvent like DMF or NMP? Expertise & Causality: No. The Trofimov reaction specifically requires the KOH/DMSO superbase system. DMSO is not just a solvent; its high dielectric constant and ability to strongly solvate potassium cations leave the hydroxide anion exceptionally "naked" and reactive. DMF is prone to base-catalyzed hydrolysis (yielding dimethylamine and formate) at elevated temperatures, which will rapidly quench the reaction and ruin your yield.

Q4: My yields are inconsistent between batches. What is the most critical parameter to standardize? Expertise & Causality: System moisture is the most critical variable. Water drastically reduces the basicity of the KOH/DMSO system by heavily hydrating the hydroxide ions, preventing the initial deprotonation of the oxime. Solution: Handle KOH in a glovebox or under a stream of dry argon, and crush it immediately before use to maximize the reactive surface area while minimizing hygroscopic water absorption. Always validate your DMSO via Karl Fischer titration prior to synthesis.

V. References
  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization Source: MDPI (Polymers) URL:[Link]

  • Preparation of 4,5,6,7-tetrahydroindole alkaline salts and their reaction with chloromethyloxirane Source: Arkivoc URL:[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures Source: PubMed Central (NIH) URL:[Link]

Technical Support Center: Purification of 2-Ethyl-4,5,6,7-tetrahydroindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals tackling the purification of 2-ethyl-4,5,6,7-tetrahydroindole. The unique chemical nature of this N-heterocycle presents specific challenges in column chromatography, primarily related to its basicity and potential for interaction with standard stationary phases. This document provides in-depth, field-proven insights and troubleshooting strategies to enable efficient and high-purity isolation of the target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to consider before initiating the purification process.

Q1: What are the key chemical properties of 2-ethyl-4,5,6,7-tetrahydroindole that influence its chromatographic behavior?

The primary challenge in purifying this compound stems from the lone pair of electrons on the indole nitrogen atom. This makes the molecule basic and prone to strong, non-ideal interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel. This interaction is the root cause of common issues like peak tailing, streaking, and in some cases, irreversible adsorption or degradation on the column.[1][2]

Q2: How do I select the most appropriate stationary phase?

The choice of stationary phase is the most critical decision for this purification.

  • Silica Gel (Standard): While being the most common stationary phase, its inherent acidity can be problematic for 2-ethyl-4,5,6,7-tetrahydroindole.[1] It should only be used if the mobile phase is modified with a basic additive (see below) or if the silica is deactivated.

  • Deactivated Silica Gel: This is often the preferred choice. By pre-treating the silica gel with a basic modifier like triethylamine (TEA), the acidic sites are neutralized, leading to significantly improved peak shape and recovery.[1][2]

  • Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive or basic compounds.[1][2] Neutral or basic alumina can prevent the degradation and streaking associated with silica.

  • Reversed-Phase Silica (C18, C8): If the target compound or its impurities are sufficiently polar, reversed-phase chromatography using polar mobile phases (like water/acetonitrile or water/methanol) can be a viable option.[1]

Q3: What is the general workflow for developing a suitable mobile phase?

Mobile phase selection should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[1][2]

  • Start Simple: Begin with a standard two-component solvent system, such as hexane/ethyl acetate, which is effective for many compounds of intermediate polarity.[3]

  • Target an Rf Value: Adjust the ratio of the polar to non-polar solvent until the Rf (retention factor) of 2-ethyl-4,5,6,7-tetrahydroindole is approximately 0.2-0.4.[1] This Rf range on a TLC plate typically translates to good elution and separation on a column.

  • Address Streaking: If streaking is observed on the TLC plate, add a small amount (0.5-2%) of triethylamine (TEA) to the solvent mixture. This will dramatically improve the spot shape, and this modified eluent should be used for the column.[2]

  • Test Alternatives: If a hexane/ethyl acetate system does not provide adequate separation from impurities, consider other solvent systems. A common alternative is dichloromethane/methanol, which offers different selectivity.[3]

Q4: My compound is colorless. How can I monitor the purification process?

The indole ring system makes the compound UV-active.

  • UV Light (Non-destructive): The most convenient method is to use TLC plates with a fluorescent indicator (F254). The compound will appear as a dark spot under short-wave UV light (254 nm).[1] This is ideal for monitoring both the TLC development and the column fractions.

  • Chemical Stains (Destructive): If UV is not sensitive enough, various chemical stains can be used.

    • Ehrlich's Reagent: This stain is highly specific for indoles, typically producing vibrant blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄): A general, high-sensitivity stain that reacts with most organic compounds, showing them as yellow/brown spots on a purple background.[1]

    • Iodine Chamber: Exposing the plate to iodine vapor will visualize most compounds as temporary brownish spots.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the purification.

Problem 1: My compound is streaking or tailing badly on both TLC and the column.

  • Underlying Cause: This is the classic symptom of a strong interaction between the basic nitrogen of your tetrahydroindole and the acidic silanol groups on the silica gel surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tail.

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your eluent. Prepare your mobile phase (e.g., 20% Ethyl Acetate in Hexane) and add 0.5-2% triethylamine (TEA) by volume.[2] Use this modified eluent for both TLC and the column itself.

    • Deactivate the Stationary Phase: Before running the column, flush the packed silica gel with one to two column volumes of the TEA-modified eluent. This neutralizes the acidic sites before the compound is loaded.[1] A detailed protocol is provided below.

    • Switch to Alumina: If streaking persists, switch to a less acidic stationary phase like neutral or basic alumina.[2] You will need to re-develop your solvent system on an alumina TLC plate.

Problem 2: I am getting poor separation between my compound and a key impurity.

  • Underlying Cause: The chosen solvent system does not have sufficient selectivity to differentiate between the two compounds. They have similar affinities for the stationary phase in that specific eluent.

  • Solutions:

    • Optimize the Solvent System: Try a different combination of solvents. For example, if you are using ethyl acetate/hexane, switch to a system like dichloromethane/methanol or ether/hexane.[1][3] These solvents interact differently with compounds and can alter the elution order and separation.

    • Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a lower polarity eluent and gradually increase the percentage of the more polar solvent. This can help resolve compounds that are very close in Rf.[1]

    • Change the Stationary Phase: If solvent optimization fails, changing the stationary phase from silica to alumina, or even to a reversed-phase C18 material, can provide the necessary change in selectivity for a successful separation.[1]

Problem 3: My compound appears to be decomposing on the column, leading to low yield and new impurity spots.

  • Underlying Cause: The compound is likely acid-sensitive and is degrading upon prolonged contact with the acidic silica gel.[4]

  • Solutions:

    • Confirm Instability with 2D TLC: Before running another column, confirm the instability using a two-dimensional TLC analysis (see Protocol 2). This test provides definitive evidence of on-plate degradation.[1][4]

    • Use Deactivated Silica or Alumina: The primary solution is to avoid the acidic environment. Use either a TEA-deactivated silica gel column or switch to neutral/basic alumina as your stationary phase.[2][4]

    • Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution process. Do not let the column run overnight.

Problem 4: The compound will not elute from the column, or the recovery is extremely low.

  • Underlying Cause: This can happen for two main reasons: the eluent is not polar enough to move the compound, or the compound has irreversibly adsorbed or decomposed at the top of the column.[4]

  • Solutions:

    • Increase Eluent Polarity: If you suspect the solvent is not strong enough, you can gradually increase the percentage of the polar component. If using 10% ethyl acetate in hexane, try increasing to 20%, 30%, or even 50%.[4]

    • Check for Decomposition: If increasing polarity doesn't work, the compound may have decomposed. This points to an instability issue (see Problem 3). Test the stability on TLC before attempting another column.[4]

    • Verify Solvent Identity: As a simple check, ensure you have not accidentally mixed up your non-polar and polar solvent bottles.[4]

Part 3: Experimental Protocols & Data

Data Summary Table: Recommended Solvent Systems
Polarity of ImpuritiesStarting Solvent System (Normal Phase)Modifier for Basic CompoundsNotes
Non-polar5-10% Ethyl Acetate / Hexane1% TriethylamineA standard starting point for many compounds.[3]
Mid-polar20-50% Ethyl Acetate / Hexane1% TriethylamineAdjust ratio to achieve Rf of 0.2-0.4.[1]
Polar2-5% Methanol / Dichloromethane1% TriethylamineGood for more polar compounds; methanol is very polar.[3]
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude 2-ethyl-4,5,6,7-tetrahydroindole in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (with fluorescent indicator).

  • Prepare a developing chamber with a small amount of your chosen eluent (e.g., 10% EtOAc/Hexane).

  • Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • If streaking is observed, add 1% triethylamine to the eluent and run a new TLC plate.

  • Adjust the solvent ratio until the main product spot has an Rf value between 0.2 and 0.4.[1]

Protocol 2: Stability Assessment using 2D TLC

This method confirms if your compound degrades on contact with the stationary phase.[1][4]

  • Obtain a square TLC plate. Lightly spot your crude material in one corner, about 1.5 cm from each edge.

  • Develop the plate using your chosen eluent.

  • Remove the plate and dry it thoroughly in a fume hood until all solvent has evaporated.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now the new baseline.

  • Develop the plate again in the same eluent system.

  • Dry and visualize. If the compound is stable, you will see spots only along the 45-degree diagonal. Any spots that appear off-diagonal are degradation products formed during the process.[1]

Protocol 3: Deactivation of Silica Gel for Acid-Sensitive Compounds
  • Dry-pack or slurry-pack your column with silica gel as you normally would.

  • Prepare a mobile phase containing your chosen eluent plus 1-2% triethylamine.[1]

  • Pass one to two full column volumes of this basic solvent mixture through the packed column, collecting it as waste.

  • The silica gel is now deactivated and ready for sample loading.

  • You can now run the column using your standard eluent (with or without the triethylamine, as determined by your TLC analysis).[1]

Protocol 4: Dry Loading the Sample onto the Column

Dry loading is highly recommended for preventing band broadening and improving separation.[1][5]

  • Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.

  • Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully add this powder as a uniform layer on top of your packed column.

  • Gently add a protective layer of sand (approx. 0.5 cm) on top of the sample-silica mixture before carefully adding the eluent.[1]

Part 4: Visualizations

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Crude Crude Material TLC TLC Analysis (Develop Solvent System) Crude->TLC Stability 2D TLC Stability Check (Optional but Recommended) TLC->Stability Pack Pack Column (Deactivate if needed) Stability->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of 2-ethyl-4,5,6,7-tetrahydroindole.

G Start Problem: Spot is Streaking/Tailing Q1 Is the compound basic? (Tetrahydroindole = YES) Start->Q1 Sol1 Add 1% Triethylamine (TEA) to the eluent Q1->Sol1 Yes Q2 Did adding TEA fix the streaking on TLC? Sol1->Q2 Sol2 Use TEA-modified eluent for the column. Deactivate silica before loading. Q2->Sol2 Yes Sol3 Switch stationary phase to neutral or basic Alumina Q2->Sol3 No

Caption: Decision tree for troubleshooting compound streaking on silica gel.

References

  • Benchchem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Reich, H. J. (n.d.). Troubleshooting Flash Chromatography. University of Wisconsin.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Chicago. (n.d.). Supporting Information.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Tetrahydroindole Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrahydroindoles. This resource is designed for researchers, scientists, and drug development professionals handling partially saturated indole derivatives (such as 4,5,6,7-tetrahydroindole). Because these compounds bridge the chemical space between aromatic pyrroles and aliphatic cycloalkanes, they exhibit unique reactivity and are highly susceptible to oxidative degradation.

Below, you will find a mechanistic breakdown of their degradation pathways, troubleshooting FAQs, quantitative stability data, and field-proven Standard Operating Procedures (SOPs) to ensure the integrity of your materials.

Visual Workflow: Oxidation Pathways & Interventions

G THI Tetrahydroindole (Electron-rich Pyrrole Ring) Radical Allylic/Benzylic Radical (C4 or C7 position) THI->Radical H-abstraction O2 Oxygen / ROS / Light (Storage Stressors) O2->Radical Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide + O2 Products 4-Oxo-tetrahydroindoles & Polymeric Degradants Hydroperoxide->Products Decomposition Storage Inert Gas (Ar) & -20°C Storage->O2 Blocks Handling Degassed Solvents Handling->Hydroperoxide Prevents

Figure 1: Oxidative degradation pathway of tetrahydroindoles and targeted storage interventions.

Section 1: The Chemistry of Tetrahydroindole Oxidation

Q1: Why are tetrahydroindoles so prone to oxidation compared to fully aromatic indoles? Answer: The instability of tetrahydroindoles stems from their hybrid structure. While fully aromatic indoles benefit from extended


-conjugation, tetrahydroindoles contain a saturated cycloalkane ring fused to an electron-rich pyrrole core. The methylene groups at the C4 and C7 positions act as "benzylic-like" or allylic centers. These positions have unusually low C-H bond dissociation energies, making them prime targets for hydrogen abstraction by reactive oxygen species (ROS) or trace radicals[1].

Q2: What are the primary chemical pathways and products of this degradation? Answer: The degradation typically follows a radical autooxidation mechanism. Exposure to oxygen and light generates a radical at the C4 or C7 position, which rapidly reacts with ambient


 to form a hydroperoxide intermediate[2]. Over time, these hydroperoxides decompose into stable ketones, primarily yielding 4-oxo-4,5,6,7-tetrahydroindole  or 7-oxo-4,5,6,7-tetrahydroindole [3][4]. Concurrently, the electron-rich pyrrole ring can undergo oxidative dimerization or polymerization, leading to complex, highly colored mixtures[5].

Section 2: Troubleshooting Storage Issues

Issue 1: Unexpected Color Change of Solid Material

  • Symptom: Your solid tetrahydroindole, initially off-white or pale yellow, has turned pink, deep red, brown, or black during storage.

  • Causality: Discoloration is the hallmark of oxidative degradation in pyrrole-containing compounds. The deep colors arise from the extended conjugation of dimeric/polymeric degradants and azo-like oxidized species[2][5].

  • Action: Do not use deeply discolored material for sensitive biological assays or catalytic screening. Assess purity via HPLC-UV or NMR. If purity has dropped below your required threshold (typically <95%), proceed to SOP 2 for repurification.

Issue 2: Appearance of New Peaks in Solution (LC-MS/NMR)

  • Symptom: When stored in solution, LC-MS analysis reveals new peaks with mass shifts of +14 Da or +16 Da relative to the parent mass.

  • Causality: A +14 Da shift indicates the conversion of a methylene group (

    
    ) to a ketone (
    
    
    
    ), confirming the formation of an oxo-tetrahydroindole[3]. A +16 Da shift indicates hydroxylation. Solvents containing dissolved oxygen drastically accelerate this process.
  • Action: Discard the degraded solution. In the future, strictly adhere to SOP 1 by using degassed solvents and preparing solutions freshly before use.

Quantitative Stability Data

To guide your inventory management, the following table summarizes the expected stability of solid 4,5,6,7-tetrahydroindole under various storage conditions:

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (Solid)Expected Purity after 6 Months
25°C (Room Temp)AirAmbient Light< 2 weeks< 50% (Heavily Degraded)
4°C (Fridge)AirDark2-3 months~ 85% (Discolored)
-20°C (Freezer)AirDark6-8 months~ 92% (Slightly Pink)
-20°C (Freezer) Argon /

Dark > 24 months > 99% (Stable)

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Inert Gas Blanketing and Aliquoting for Long-Term Storage

Self-Validating Logic: Repeatedly opening a master bottle introduces moisture and oxygen. Aliquoting isolates the risk, while Argon (being heavier than Nitrogen) creates a physical protective blanket over the solid.

  • Preparation: Dry amber glass vials in an oven at 120°C for 2 hours, then cool them in a desiccator. The amber glass prevents photo-initiated radical formation.

  • Environment: Transfer the master batch of tetrahydroindole into a glovebox purged with Argon. Alternatively, use a Schlenk line with a steady counter-flow of Argon.

  • Aliquoting: Weigh the compound into the pre-dried amber vials in amounts suitable for single-use experiments (e.g., 50 mg or 100 mg aliquots).

  • Blanketing: If using a Schlenk line, gently flush the headspace of each vial with Argon for 15-20 seconds.

  • Sealing: Immediately cap the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent gas exchange.

  • Storage: Store all aliquots upright in a -20°C freezer.

SOP 2: Repurification of Oxidized Tetrahydroindoles

Self-Validating Logic: Oxidized polymeric byproducts are highly polar and often insoluble in non-polar solvents. A simple solubility check acts as an initial diagnostic and purification step before chromatography.

  • Solubility Check (Diagnostic): Suspend the degraded material in a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate). Intact tetrahydroindole will dissolve, while heavily polymerized degradants will often remain as a dark, insoluble residue. Filter the mixture through a Celite pad.

  • Column Preparation: Pack a glass column with silica gel using Hexane.

  • Loading & Elution: Load the filtered solution onto the column. Elute using a gradient of Hexane to Ethyl Acetate (typically starting at 95:5 and moving to 80:20).

    • Note: Intact tetrahydroindole will elute first. The 4-oxo and 7-oxo degradants are more polar due to the ketone moiety and will elute later.

  • Fraction Analysis: Monitor fractions via TLC (UV active, or stain with p-Anisaldehyde which turns distinct colors for indoles).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 30°C to prevent thermal degradation during concentration.

  • Immediate Storage: Once dry, immediately purge the receiving flask with Argon and transfer the purified solid to amber vials as per SOP 1 .

References

  • Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: a mechanistic interpretation and conversion into 4- and 7-oxoindoles Source: Tetrahedron Letters URL: [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures Source: PMC (National Institutes of Health) URL: [Link]

  • A peculiar autooxidation of 5-alkyl substituents of 2-arylazo-4,5-dimethyl-1-vinylpyrrole and 4,5,6,7-tetrahydroindole Source: Arkivoc URL: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study Source: Atmospheric Chemistry and Physics (Copernicus) URL: [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 2-Ethyl-4,5,6,7-tetrahydroindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-ethyl-4,5,6,7-tetrahydroindole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection, reaction optimization, and troubleshooting for this valuable heterocyclic scaffold. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Section 1: Overview of Synthetic Strategies & Catalyst Selection

The synthesis of the 4,5,6,7-tetrahydroindole core can be approached through several robust methods. The choice of strategy and, consequently, the catalyst, is dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

The two most prevalent methods are:

  • The Paal-Knorr Synthesis: This is a highly reliable method for constructing the pyrrole ring, which is the core of the tetrahydroindole structure.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For 2-ethyl-4,5,6,7-tetrahydroindole, the key precursors would be 3,6-octanedione and ammonia or an ammonia equivalent. The reaction is typically catalyzed by Brønsted or Lewis acids.[3] The acid's role is to activate a carbonyl group for the initial nucleophilic attack by the amine.[3]

  • The Fischer Indole Synthesis: A classic and versatile method, the Fischer indole synthesis produces the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] To produce a tetrahydroindole, one would typically start with cyclohexanone and the appropriate hydrazine, followed by aromatization of the newly formed indole ring, or use a pre-formed hydrazone of a cyclohexanone derivative.[6] Catalysts range from Brønsted acids like polyphosphoric acid (PPA) and HCl to Lewis acids such as ZnCl₂ and BF₃·OEt₂.[4][7]

  • Catalytic Dehydrogenation: For syntheses starting from the more saturated 2-ethyl-octahydroindole, a catalytic dehydrogenation step is required. This approach is common in hydrogen storage research and relies on heterogeneous catalysts, most notably palladium or platinum supported on materials like alumina (Al₂O₃) or carbon.[8][9]

Table 1: Comparison of Primary Synthetic Routes
FeaturePaal-Knorr SynthesisFischer Indole SynthesisCatalytic Dehydrogenation
Precursors 1,4-Diketone (e.g., 3,6-octanedione) + Amine/AmmoniaArylhydrazine + Ketone (e.g., Cyclohexanone)Octahydroindole
Catalyst Type Brønsted or Lewis Acid (e.g., Acetic Acid, p-TsOH, Sc(OTf)₃)[10]Brønsted or Lewis Acid (e.g., PPA, ZnCl₂)[4][7]Heterogeneous Metal (e.g., Pd/Al₂O₃, Pt/Al₂O₃)[8][9]
Key Advantages High reliability, good for polysubstituted pyrroles, generally milder conditions.[1]Widely applicable, extensive literature, good for diverse substitutions.[5]Excellent for specific precursors, high atom economy.
Common Challenges Availability of 1,4-diketones, potential for furan byproduct formation.[10][11]Harsh acidic conditions, potential for regioisomeric byproducts with unsymmetrical ketones.[7][12]High temperatures often required, catalyst deactivation, potential for incomplete dehydrogenation.[8]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Paal-Knorr reaction for 2-ethyl-4,5,6,7-tetrahydroindole has a low yield, and I observe a significant, non-polar byproduct on my TLC. What is happening?

Answer: This is a classic issue in Paal-Knorr synthesis. The major byproduct is almost certainly the corresponding furan, formed via the acid-catalyzed self-condensation of the 1,4-diketone without the involvement of the amine.[10] This side reaction becomes dominant under overly acidic conditions (pH < 3).[10]

Causality: Both the desired pyrrole synthesis and the undesired furan synthesis are acid-catalyzed. However, the furan pathway, which involves the intramolecular attack of an enol onto a protonated carbonyl followed by dehydration, can outcompete the amine addition if the conditions are too harsh or the amine is not sufficiently nucleophilic.[10][13]

Solutions:

  • Control Acidity: The most critical parameter is pH. Maintain a pH greater than 3. Switching from a strong acid catalyst to a weaker one, like acetic acid, is often sufficient to accelerate the desired reaction while minimizing furan formation.[10]

  • Increase Amine Concentration: Using an excess of the amine (or ammonia source) can shift the reaction equilibrium towards the pyrrole formation pathway according to Le Châtelier's principle.[10]

  • Optimize Temperature: While heating is often necessary, excessively high temperatures can promote decomposition. Monitor the reaction by TLC to find the optimal balance of temperature and time.[10]

Question 2: My palladium-catalyzed dehydrogenation of 2-ethyl-octahydroindole starts well but then stalls. My reaction mixture has turned black. What went wrong?

Answer: The black precipitate is palladium black, an aggregated, inactive form of the palladium catalyst.[14] Its formation indicates catalyst deactivation, which is a common reason for reactions stalling.

Causality: The active catalytic species is typically Pd(0). This species can be unstable and aggregate into bulk palladium (palladium black) under certain conditions. This process is often triggered by:

  • High Temperatures: Excessively high reaction temperatures can promote the aggregation of palladium nanoparticles.[14]

  • Impurities (Catalyst Poisons): The most common culprits are sulfur-containing compounds or other strongly coordinating species in your substrate or solvent. These impurities can bind irreversibly to the palladium surface, blocking active sites and promoting aggregation.[14]

  • Oxygen Exposure: Dissolved oxygen in the solvent can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle.[14]

Solutions:

  • Purify Starting Materials: Ensure your 2-ethyl-octahydroindole and solvent are of high purity. If necessary, distill the solvent and recrystallize or chromatograph the substrate.

  • Degas Solvents: Before starting the reaction, thoroughly degas your solvent by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

  • Use Stabilizing Ligands: In some catalytic systems, the addition of a phosphine ligand can help stabilize the Pd(0) species and prevent aggregation.[14]

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An obvious degradation in catalytic activity has been observed for Pd/Al2O3 catalysts in repeated dehydrogenation cycles, which may be due to carbon formation on the catalyst surface or metal agglomeration over time.[8]

Caption: A decision tree for troubleshooting common synthesis issues.

Question 3: I am attempting a Fischer Indole synthesis, but the reaction is messy and gives a very low yield. What are the most critical parameters to control?

Answer: The Fischer indole synthesis is powerful but notoriously sensitive to reaction conditions.[7] Low yields often stem from three key areas: starting material quality, the choice and handling of the acid catalyst, and temperature control.

Solutions:

  • Starting Material Purity: Use high-purity (4-fluorophenyl)hydrazine (if applicable for a substituted variant) and cyclohexanone. Impurities can cause extensive side reactions and charring. It is often beneficial to pre-form and isolate the hydrazone before proceeding to the indolization step.[15]

  • Catalyst Choice and Condition:

    • Brønsted Acids: Polyphosphoric acid (PPA) is a common choice, acting as both catalyst and solvent. Ensure it is fresh and not overly viscous from water absorption.

    • Lewis Acids: Zinc chloride (ZnCl₂) is a classic catalyst. It must be rigorously anhydrous. It is good practice to melt-dry it under vacuum before use.

    • Anhydrous Conditions: Water can interfere with the catalyst and key intermediates in the mechanism. Ensure your glassware is dry and run the reaction under an inert atmosphere.[7]

  • Temperature Control: Excessively high temperatures can cause decomposition of the starting materials, the hydrazone intermediate, or the final indole product, leading to tar formation.[7] Monitor the reaction closely by TLC and apply heat judiciously. A step-wise heating profile can sometimes be beneficial.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Paal-Knorr synthesis of a pyrrole ring? A1: The mechanism begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl to form a hemiaminal.[10] This is followed by a second intramolecular attack by the nitrogen onto the second carbonyl group, forming a cyclic intermediate. This intermediate then undergoes two successive dehydration steps to eliminate two molecules of water and form the final aromatic pyrrole ring.[3] The ring-closing step is often the rate-determining step of the reaction.[10]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: Can the indole nitrogen itself act as a catalyst poison? A2: Yes, under certain conditions, particularly in palladium-catalyzed C-H activation reactions, the strongly coordinating nitrogen atom of the indole ring can act as an inhibitor.[14] It can bind to the metal center and block sites needed for the catalytic cycle to proceed. The choice of appropriate ligands on the metal catalyst can often mitigate this inhibitory effect.

Q3: What causes palladium catalyst deactivation and how can it be visualized? A3: The primary cause of deactivation for heterogeneous palladium catalysts is the aggregation of small, active Pd(0) nanoparticles into larger, inactive clusters, often observed as black precipitate (palladium black). This can be triggered by impurities, high temperatures, or the absence of stabilizing ligands.

Catalyst_Deactivation cluster_active Active Catalyst cluster_inactive Inactive Catalyst A1 Pd(0) B Palladium Black (Aggregated) A1->B High Temp. Impurities A2 Pd(0) A2->B High Temp. Impurities A3 Pd(0) A3->B High Temp. Impurities A4 Pd(0) A4->B High Temp. Impurities A5 Pd(0) A5->B High Temp. Impurities

Caption: Visualization of Pd(0) nanoparticles aggregating into inactive palladium black.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of 2-Ethyl-4,5,6,7-tetrahydroindole

This is a general guideline. Optimal conditions, particularly catalyst choice and temperature, may vary and should be optimized.

Materials:

  • 3,6-Octanedione (1.0 equiv)

  • Ammonium acetate (3-5 equiv)

  • Glacial acetic acid (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-octanedione (1.0 equiv) and ammonium acetate (3-5 equiv).

  • Solvent/Catalyst Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per gram of diketone).

  • Reaction: Heat the mixture to reflux (approx. 118 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), visualizing with a potassium permanganate stain. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice.

    • Slowly neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases (check with pH paper to ensure pH > 7).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-ethyl-4,5,6,7-tetrahydroindole.[16]

References

  • BenchChem. (2025).
  • De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. PMC.
  • Li, B., et al. (2018).
  • Le, C., et al. (2025). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • RSC Publishing. (2025).
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
  • Stenner, A., et al. (2025).
  • TCI EUROPE N.V. (n.d.). Fischer Indole Synthesis. TCI EUROPE N.V.
  • Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
  • El-Sayed, N. N. E., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?
  • ResearchGate. (2025). Progress in the synthesis of 4,5,6,7-tetrahydroindoles.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
  • ACS Journals. (n.d.). Template for Electronic Submission to ACS Journals.
  • Wang, Z., et al. (2021).
  • ResearchGate. (n.d.). e (a)Unsubstituted and (b)
  • ResearchGate. (n.d.). A new technology for the synthesis of 4,5,6,7-tetrahydroindole.
  • ResearchGate. (2025). Catalytic dehydrogenation of the liquid organic hydrogen carrier octahydroindole on Pt (111)
  • Wiley-VCH GmbH. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade.
  • BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem.
  • Partner Organisations. (2015).
  • Hou, D. R., et al. (2007). Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. Journal of Organic Chemistry.
  • EurekAlert!. (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects.
  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
  • De Kimpe, N., et al. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI.
  • Google Patents. (n.d.).
  • PMC. (2023).

Sources

Technical Support Center: Handling and Troubleshooting 2-Ethyl-4,5,6,7-tetrahydro-1H-indole Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-ethyl-4,5,6,7-tetrahydro-1H-indole . This guide is designed for researchers, scientists, and drug development professionals who utilize this bicyclic building block in synthetic chemistry, materials science, or pharmacological assays.

While tetrahydroindoles are highly valuable scaffolds, they present unique handling challenges due to their chemical reactivity. This document synthesizes field-proven methodologies and mechanistic insights to help you maintain the integrity of your solutions.

Part 1: Core Causality & Mechanisms of Degradation

To effectively troubleshoot experimental anomalies, one must understand the fundamental chemical behavior of 2-ethyl-4,5,6,7-tetrahydro-1H-indole.

The stability of this compound is dictated by the high electron density of its pyrrole core. The nitrogen atom's lone pair donates electron density into the


-system, rendering the 

and

positions (C-2 and C-3) highly nucleophilic and susceptible to electrophilic attack [1]. In solution, this manifests in two primary degradation pathways:
  • Autoxidation (Peroxygenase-like Mechanism): When exposed to ambient oxygen and light, the electron-rich pyrrole ring readily undergoes oxidation. This process forms reactive hydroperoxide intermediates that can either spontaneously dehydrogenate to form fully aromatic 2-ethylindoles or cross-link into complex poly-pyrrole networks [2].

  • Acid-Catalyzed Polymerization (Resinification): In the presence of trace Brønsted acids, the pyrrole ring is rapidly protonated. This protonated intermediate acts as a potent electrophile, triggering a cascade of nucleophilic attacks by intact monomers. This runaway polymerization results in the formation of dark red or brown insoluble resins [3].

degradation A 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (Intact Monomer) B Autoxidation (O2, Light exposure) A->B Air/Light C Acid-Catalyzed Protonation A->C Trace Acids D Hydroperoxide Intermediates B->D E Reactive Electrophilic Species C->E F Aromatization (2-Ethylindole) D->F Dehydrogenation G Oligomerization (Dark Red Resins) D->G Cross-linking E->G Nucleophilic Attack

Mechanistic pathways of 2-ethyl-4,5,6,7-tetrahydro-1H-indole degradation in solution.

Part 2: Troubleshooting & FAQs

Q1: My stock solution turned from clear/pale yellow to dark red overnight. What happened? A: This color change is the hallmark of acid-catalyzed polymerization and/or advanced autoxidation[3]. The pyrrole ring has polymerized into a conjugated poly-pyrrole resin. This typically occurs if the solvent contained trace acids (e.g., HCl generated in aging chloroform) or if the solution was prepared without degassing and left exposed to ambient light. The solution must be discarded or rigorously purified.

Q2: Which solvents are strictly contraindicated for storing this compound? A: Avoid unstabilized chlorinated solvents (Chloroform, Dichloromethane) and aging ethers (THF, Diethyl ether). Chlorinated solvents slowly degrade to produce HCl, which instantly triggers resinification [3]. Ethers form peroxides upon standing, which will rapidly oxidize the tetrahydroindole core [1].

Q3: How can I maximize the shelf-life of my working solutions for long-term assays? A: Store solutions in anhydrous, deoxygenated, and aprotic solvents (like DMSO or DMF) under an inert atmosphere (Argon or Nitrogen). To create a self-validating buffer against degradation, add a trace amount of a mild base (e.g., 0.1% Triethylamine) to neutralize transient acids, or an antioxidant (e.g., 0.01% BHT) to scavenge oxidative radicals.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability of 2-ethyl-4,5,6,7-tetrahydro-1H-indole across various solvent systems and storage conditions.

Solvent SystemAdditive / StabilizerStorage TempAtmosphereExpected Stability (Shelf-Life)
DMSO (Anhydrous) None-20°CArgon> 6 months
DMF (Anhydrous) 0.01% BHT-20°CArgon> 6 months
Dichloromethane 0.1% Triethylamine4°CArgon1 - 2 weeks
THF (Inhibitor-free) None4°CAir< 24 hours (Peroxide formation)
Chloroform (Unstabilized) NoneRoom TempAir< 1 hour (Rapid polymerization)

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Preparation of Ultra-Stable Stock Solutions

To ensure experimental reproducibility, stock solutions must be prepared under strictly controlled conditions to prevent premature oxidation.

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO or DMF) with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Vial Preparation: Select an amber glass vial (to prevent photo-oxidation) equipped with a PTFE-lined septum cap. Purge the empty vial with Argon for 2 minutes.

  • Dissolution: Rapidly transfer the solid 2-ethyl-4,5,6,7-tetrahydro-1H-indole into the vial under a steady stream of Argon. Immediately inject the degassed solvent using a gas-tight syringe.

  • Stabilization (Optional but Recommended): For assays highly sensitive to degradation byproducts, inject 0.01% (w/v) Butylated hydroxytoluene (BHT) as a radical scavenger, or 0.1% (v/v) Triethylamine to maintain a slightly basic environment.

  • Storage: Seal the vial, wrap the cap tightly in Parafilm, and store at -20°C.

workflow S1 1. Solvent Selection (Anhydrous, Aprotic) S2 2. Degassing (Argon Sparge 30 min) S1->S2 S3 3. Dissolution (Under Inert Gas) S2->S3 S4 4. Stabilization (Add BHT or Et3N) S3->S4 S5 5. Storage (Amber Vial, -20°C) S4->S5

Step-by-step workflow for preparing stable tetrahydroindole stock solutions.

Protocol B: Rescue of Mildly Oxidized Solutions

If a stock solution shows a slight pink tint (indicating early-stage degradation), it can often be rescued rather than discarded. This protocol utilizes basic alumina to trap acidic byproducts and polar polymeric resins.

  • Column Preparation: Pack a short plug (approx. 2 cm) of basic alumina (Brockmann Grade I) into a glass Pasteur pipette plugged with glass wool.

  • Pre-conditioning: Flush the plug with 2 mL of the pure, degassed solvent used in your stock solution.

  • Elution: Transfer the degraded solution to the top of the plug. Elute the solution through the alumina using a slight positive pressure of Argon (using an Argon balloon and adapter).

  • Collection & Verification: Collect the clear eluate in a fresh, Argon-purged amber vial. Crucial Step: Because some active compound may be lost on the column, verify the final concentration via UV-Vis spectroscopy or quantitative NMR (qNMR) against an internal standard before proceeding with downstream assays.

References

  • "Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones", National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Metabolism of five membered nitrogen containing heterocycles", Hypha Discovery. Available at:[Link]

  • "Pyrrole - Reactions and Reactivity", Wikipedia. Available at:[Link]

Technical Support Center: Purification of 4,5,6,7-Tetrahydroindole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Technical Overview

The synthesis of 4,5,6,7-tetrahydroindoles—typically achieved via the Knorr or Paal-Knorr methodologies—presents a unique purification challenge. Unlike their fully aromatic indole counterparts, tetrahydroindoles retain significant pyrrolic character, making them susceptible to acid-catalyzed polymerization and oxidative degradation.

Common impurities encountered include:

  • Unreacted Starting Materials: Cyclohexanone,

    
    -aminoketones, or 1,4-dicarbonyls.
    
  • Oligomeric Tars: Formed via acid-sensitivity of the electron-rich pyrrole ring.

  • Oxidative Byproducts: Indolenines or fully aromatized indoles (trace).

  • Regioisomers: Arising from asymmetric ketone condensation.

This guide moves beyond standard textbook procedures, offering field-tested troubleshooting for isolating high-purity tetrahydroindoles.

Troubleshooting Guide (Q&A)

Scenario A: The "Sticky Solid" Phenomenon

User Question: "My crude product is a dark, sticky solid that refuses to crystallize. NMR shows broad peaks in the aromatic region. How do I salvage this?"

Diagnosis: You are likely observing oxidative oligomerization . Tetrahydroindoles are electron-rich and prone to polymerization upon exposure to air or acidic surfaces (like unneutralized silica gel). The "broad peaks" confirm the presence of high-molecular-weight oligomers.

Corrective Protocol:

  • Immediate Solvent Exchange: Dissolve the sticky mass in a minimum amount of degassed Dichloromethane (DCM).

  • Alumina Filtration: Do not use standard silica gel, which is slightly acidic. Pass the solution through a short pad of Basic Alumina (Activity Grade III) . This removes the acidic oligomers and tars which adhere strongly to the basic media.

  • Trituration: Concentrate the filtrate. Add cold

    
    -Pentane or Hexane dropwise with vigorous stirring. The monomeric tetrahydroindole should precipitate as a solid, leaving the remaining oily impurities in the mother liquor.
    
Scenario B: Persistent Cyclohexanone Contamination

User Question: "I synthesized my tetrahydroindole starting from cyclohexanone (Knorr modification). Even after rotovap, I see significant cyclohexanone peaks in the proton NMR (approx. 1.5-2.5 ppm). It won't dry off."

Diagnosis: Cyclohexanone has a high boiling point (155°C) and tends to co-distill or remain trapped in the crystal lattice of the product. Standard vacuum drying is often insufficient.

Corrective Protocol:

  • Azeotropic Removal: Redissolve the crude mixture in Toluene . Rotovap the toluene; it forms an azeotrope with cyclohexanone, helping to drag it off. Repeat 2-3 times.

  • Chemical Wash (If product is water-insoluble): Wash the organic layer with a saturated solution of Sodium Bisulfite (

    
    ) . This forms a water-soluble bisulfite adduct with the unreacted cyclohexanone, allowing it to be partitioned into the aqueous phase.
    
    • Caution: Ensure your tetrahydroindole product is stable to aqueous bisulfite (most are, but verify with a small aliquot).

Scenario C: Regioisomer Separation

User Question: "I used an asymmetric cyclohexanone derivative. I have two spots on TLC with very similar


 values. Recrystallization isn't separating them."[1][2]

Diagnosis: You have regioisomers (e.g., 4- vs. 6-substituted tetrahydroindole). These often co-crystallize due to similar lattice energies.

Corrective Protocol:

  • Switch to Chromatography: Recrystallization rarely separates 1:1 regioisomers efficiently.

  • Stationary Phase Modification: Use Silver Nitrate (

    
    ) impregnated silica  (10% w/w). The silver ions interact differently with the 
    
    
    
    -systems of the isomers depending on steric accessibility, often dramatically improving separation resolution (
    
    
    ).
  • Eluent Optimization: Avoid simple Hexane/Ethyl Acetate. Use Toluene/Acetone mixtures, which often provide better selectivity for nitrogen heterocycles.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization System

For removal of trace colored impurities and improving crystallinity.

Reagents:

  • Solvent A: Ethanol (Absolute) or Methanol

  • Solvent B: Water (Deionized)

  • Additive: Activated Charcoal (Norit)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Solvent A required to dissolve the solid.[3]

  • Decolorization: If the solution is dark (brown/red), remove from heat, let boiling subside, and add Activated Charcoal (1-2% by weight). Warning: Adding charcoal to boiling solvent causes violent foaming.

  • Filtration: Re-boil for 2 minutes. Filter hot through a pre-warmed Celite pad to remove charcoal.

  • Nucleation: Reheat filtrate to boiling. Add hot Solvent B (Water) dropwise until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add one drop of Solvent A to clear the solution.

  • Crystallization: Wrap the flask in a towel to insulate and allow to cool to room temperature undisturbed over 2-3 hours. Then move to

    
     for final harvest.
    
  • Harvest: Filter crystals and wash with cold 1:1 Solvent A/B mixture.

Protocol 2: Vacuum Distillation for Oily Derivatives

For N-alkylated tetrahydroindoles that are liquids at room temperature.

Setup: Short-path distillation head (Vigreux column optional for larger scales).

Step-by-Step:

  • Degas: Stir the crude oil under high vacuum (0.1 - 1.0 mmHg) at room temperature for 30 minutes to remove volatiles/solvents.

  • Heat Ramp: Slowly increase oil bath temperature.

  • Fraction 1 (Forerun): Collect the first 5-10% of distillate. This usually contains unreacted cyclohexanone and lower boiling byproducts.

  • Fraction 2 (Main Cut): Collect the steady boiling fraction.

    • Note: If the boiling point rises significantly (>5°C), stop collecting. The residue is likely oligomers.

  • Storage: Immediately flush the receiving flask with Argon/Nitrogen. Store at -20°C to prevent darkening (oxidation).

Visualizations

Figure 1: Purification Decision Logic

A logical workflow to determine the correct purification method based on the physical state and impurity profile of the crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Tar StateCheck->Oil Amorphous TLC TLC Analysis (Impurity Profile) Solid->TLC Oil->TLC Recryst Recrystallization (EtOH/H2O or Hex/EtOAc) TLC->Recryst Minor Impurities Wash Solvent Wash (Cold Hexane/Pentane) TLC->Wash Surface Oily Film VacDist High Vacuum Distillation (< 1 mmHg) TLC->VacDist Volatile Impurities (Cyclohexanone) Column Flash Chromatography (Basic Alumina / Neutral Silica) TLC->Column Close R_f Isomers Final Pure 4,5,6,7-Tetrahydroindole Recryst->Final Wash->Final VacDist->Final Column->Final

Caption: Decision tree for selecting the optimal purification route based on crude product physical state and impurity profile.

Figure 2: Chemical Workflow for Removal of Cyclohexanone

Visualizing the chemical separation of ketone impurities.

CyclohexanoneRemoval Mix Crude Mixture: Product + Cyclohexanone Bisulfite Add Sat. NaHSO3 (aq) Mix->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer: Product (Tetrahydroindole) PhaseSep->OrgLayer Extract AqLayer Aqueous Layer: Bisulfite Adduct PhaseSep->AqLayer Discard Dry Dry (MgSO4) & Conc. OrgLayer->Dry Pure Purified Product Dry->Pure

Caption: Chemical workflow for removing unreacted cyclohexanone via bisulfite adduct formation.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red upon storage? A: This is the "pyrrole red" reaction. Tetrahydroindoles are sensitive to auto-oxidation, catalyzed by light and trace acids.

  • Fix: Store the compound under an inert atmosphere (Argon) in amber vials. If the solid is pink, a quick wash with cold methanol often removes the surface oxidation layer without needing a full recrystallization.

Q: Can I use standard Silica Gel for chromatography? A: Use with caution. Standard silica is slightly acidic (pH 5-6), which can catalyze the polymerization of the electron-rich pyrrole ring, leading to streaking on the column and yield loss.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize it, or switch to Neutral Alumina or Basic Alumina .

Q: What is the best way to dry the product? A: Avoid high heat. Tetrahydroindoles can sublime or degrade. Dry in a vacuum desiccator over


 or Paraffin wax shavings (to absorb trace hydrocarbon solvents) at room temperature.

References

  • Synthesis of 5-substituted 4,5,6,7-tetrahydroindoles from cyclohexanones. Heterocycles, 2007.[4] 4

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 2021.[5][6] 6[6][7]

  • Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. US Patent 5168983A. 8

  • Paal-Knorr Pyrrole Synthesis Mechanism and Conditions. Organic Chemistry Portal. 9

  • Recrystallization Guide and Solvent Selection. MIT OpenCourseWare. 2[1][6][7][10][11][12]

Sources

Technical Support Center: Optimization of Paal-Knorr Synthesis for Ethyl-Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Temperature Optimization & Troubleshooting for Paal-Knorr Reaction

Executive Summary & Critical Constraints

The synthesis of ethyl-tetrahydroindoles via the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl precursor (typically 2-acetonylcyclohexanone or a related cyclohexane-fused 1,4-diketone) with an amine (ethylamine or an amino-ester).

While temperature is the primary driver of reaction kinetics, volatility and water removal are the silent killers of this specific synthesis.

⚠️ CRITICAL ALERT: The "Ethyl" Factor

If your target is


-ethyl-4,5,6,7-tetrahydroindole , you are using ethylamine .
  • Boiling Point of Ethylamine: 16.6 °C.

  • The Problem: Standard reflux at 80–110 °C in an open system will flash-boil your amine before it reacts, leading to low yields and "unreacted starting material" errors.

  • The Fix: You must use a sealed vessel (pressure tube/microwave) or generate the amine in situ from its hydrochloride salt (

    
    ) and a base (e.g., NaOAc) in a buffered acidic medium.
    

The Thermal Sweet Spot: Optimization Matrix

Temperature selection dictates the balance between kinetic trapping (hemiaminal formation) and thermodynamic driving force (aromatization/dehydration).

ParameterClassical Thermal (Reflux)Microwave-Assisted (MW)Lewis Acid Catalyzed (RT)
Temp Range 80°C – 110°C 100°C – 150°C 20°C – 40°C
Reaction Time 4 – 24 Hours5 – 20 Minutes12 – 48 Hours
Solvent System Toluene (Dean-Stark) or Ethanol/AcOHEthanol, Water, or Solvent-FreeDCM, MeCN, or Ionic Liquids
Primary Risk Thermal degradation; Loss of volatile amine.Over-pressurization; Runaway exotherm.Incomplete conversion (steric hindrance).
Ideal For Large scale (>10g); Stable amines.Library generation; Volatile amines (sealed).Acid-sensitive substrates.[1][2][3]

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at the intermediate stage. I see a new spot on TLC, but it's not the product. Increasing temp doesn't help.

Diagnosis: You are likely trapping the hemiaminal intermediate . The Paal-Knorr mechanism proceeds via amine attack


 hemiaminal 

dehydration.[4] The dehydration step is often rate-determining and requires acid catalysis or active water removal.[1] Solution:
  • Add an Acid Catalyst: Use 1–5 mol%

    
    -TsOH or Acetic Acid.
    
  • Remove Water: If using thermal heating, switch to Toluene and use a Dean-Stark trap . The reaction is an equilibrium; removing water drives it to the right (Le Chatelier’s principle).[5]

Q2: I am using Ethylamine, and my yield is consistently <30%. The NMR shows mostly starting diketone.

Diagnosis: Loss of reagent. As noted in the Critical Alert, ethylamine boils at ~16°C. If you reflux in ethanol without a seal, the amine evaporates before condensing with the ketone. Solution:

  • Protocol Shift: Switch to a sealed pressure tube or microwave reactor .

  • Alternative: Use Ethylamine Hydrochloride + Sodium Acetate in Acetic Acid. The salt releases the free amine slowly into the solution, minimizing loss.

Q3: The product is forming, but it's dark/tarry. (Polymerization)

Diagnosis: Oxidation of the electron-rich pyrrole ring. Tetrahydroindoles are electron-rich and prone to oxidative polymerization at high temperatures in air. Solution:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Lower Temperature: If using MW at 150°C, drop to 120°C and extend time.

  • Scavenger: Add a mild antioxidant or ensure solvents are degassed.

Q4: Can I use water as a solvent?

Diagnosis: Yes, "On-Water" reactions are possible and often faster due to hydrophobic effects, but solubility is a challenge for lipophilic tetrahydroindoles. Solution: Use a surfactant (e.g., SDS) or a co-solvent (EtOH/Water 1:1). However, for maximum yield, solvent-free conditions on solid support (Montmorillonite K-10) often work best for green synthesis.

Visualized Mechanisms & Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the critical dehydration steps where temperature and acid catalysis are most effective.

PaalKnorrMechanism Start 1,4-Diketone (Precursor) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Ethylamine (Volatile!) Amine->Hemiaminal Cyclization Cyclization (Rate Determining) Hemiaminal->Cyclization Acid Cat. (p-TsOH) Product Ethyl-Tetrahydroindole (Target) Cyclization->Product - 2 H2O (Heat) Water H2O Removal (Dean-Stark/Sieves) Water->Cyclization Drives Equilibrium

Caption: The conversion of the hemiaminal to the final indole requires heat and acid to overcome the energy barrier and expel water.

Figure 2: Troubleshooting Logic Flow

Follow this decision tree to resolve low yields.

Troubleshooting Issue Problem: Low Yield CheckAmine Is Amine Volatile? (BP < Reaction Temp) Issue->CheckAmine Sealed Use Sealed Tube or Amine Salt CheckAmine->Sealed Yes CheckWater Is Water Removed? CheckAmine->CheckWater No DeanStark Add Dean-Stark or Mol. Sieves CheckWater->DeanStark No CheckAcid Is Acid Catalyst Present? CheckWater->CheckAcid Yes AddAcid Add 5 mol% p-TsOH CheckAcid->AddAcid No

Caption: Systematic isolation of variables: Volatility -> Water Equilibrium -> Catalytic Activation.

Recommended Protocols

Protocol A: Microwave-Assisted (Recommended for N-Ethyl)

Best for: Volatile amines, high throughput, library generation.

  • Preparation: In a 10 mL microwave vial, dissolve 2-acetonylcyclohexanone (1.0 equiv) and Ethylamine (2.0 equiv, use 2.0M solution in THF or MeOH) in Ethanol (2 mL).

  • Catalyst: Add Acetic Acid (0.5 equiv) or Montmorillonite K-10 (10% w/w).

  • Seal: Crimp the cap tightly.

  • Reaction: Irradiate at 120°C for 10 minutes (Dynamic power mode).

  • Workup: Filter catalyst (if solid), concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Classical Thermal (Dean-Stark)

Best for: Non-volatile amines (e.g., amino esters), large scale.

  • Assembly: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Diketone (1.0 equiv), Amine (1.2 equiv), and

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    (5 mol%) in Toluene .
  • Reaction: Reflux at 110°C . Monitor water collection in the trap.

  • Endpoint: Stop when water evolution ceases (typically 4–6 hours).[6]

  • Workup: Wash with

    
    , dry organic layer over 
    
    
    
    , evaporate.

References

  • Amarnath, V., et al. (1991).[4] "Intermediates in the Paal-Knorr synthesis of pyrroles." The Journal of Organic Chemistry. Link

  • Banik, B. K., et al. (2003). "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles."[7] Tetrahedron Letters. (Demonstrates solvent-free/MW acceleration).

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry. Link

  • Li, J. J. (2021).[1] "Paal-Knorr Pyrrole Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • BenchChem Protocols. "Application Notes and Protocols for Paal-Knorr Synthesis." Link

Sources

Validation & Comparative

Comprehensive Guide to the 1H NMR Spectrum of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed technical analysis of the 1H NMR spectrum of 2-ethyl-4,5,6,7-tetrahydro-1H-indole , a critical scaffold in medicinal chemistry used in the development of kinase inhibitors, NS5A inhibitors, and receptor antagonists. Unlike fully aromatic indoles, this compound features a fused cyclohexane ring, retaining pyrrolic character while exhibiting distinct aliphatic coupling patterns.

This document compares the spectral signature of the target compound against two key alternatives:

  • 4,5,6,7-Tetrahydroindole (Parent Core): To demonstrate the impact of C2-alkylation.

  • 2-Ethylindole (Fully Aromatic Analog): To highlight the shielding effects of ring hydrogenation.

Chemical Identity & Structural Logic

The molecule consists of a pyrrole ring fused to a saturated cyclohexane ring across the [b] face (positions 2 and 3 of the pyrrole, or 4 and 5 of the indole system). The ethyl group is attached at the 2-position (alpha to the nitrogen).

Structural Diagram & Numbering

The following diagram illustrates the atom numbering used for spectral assignment.

G cluster_legend Key Functional Regions N1 N1 (NH) C2 C2 N1->C2 C3 C3 (CH) C2->C3 C8 C1' (CH2) C2->C8 C3a C3a C3->C3a C4 C4 (CH2) C3a->C4 C7a C7a C3a->C7a C5 C5 (CH2) C4->C5 C6 C6 (CH2) C5->C6 C7 C7 (CH2) C6->C7 C7->C7a C7a->N1 C9 C2' (CH3) C8->C9 Pyrrole Core Pyrrole Core Aliphatic Ring Aliphatic Ring Ethyl Sidechain Ethyl Sidechain

Figure 1: Connectivity and numbering logic for 2-ethyl-4,5,6,7-tetrahydro-1H-indole.

1H NMR Spectral Analysis

Comparative Chemical Shift Table

The following data synthesizes experimental precedents for 2-substituted tetrahydroindoles (e.g., 2-methyl analogs) and standard substituent effects.

PositionProton Typeδ (ppm)MultiplicityIntegralJ (Hz)Assignment Logic
NH Pyrrole NH7.50 - 8.20 br s1H-Exchangeable; shift varies with concentration/solvent.
H3 Aromatic CH5.65 - 5.85 d or s1H~2.5Diagnostic pyrrolic signal. Upfield from fully aromatic indole H3 (~6.2).
C2-CH₂ Ethyl CH₂2.55 - 2.65 q2H7.5Characteristic quartet coupled to terminal methyl.
H4, H7 Allylic CH₂2.45 - 2.55 m4H-"Benzylic-like" protons adjacent to the pyrrole ring.
H5, H6 Homoallylic CH₂1.70 - 1.85 m4H-Remote methylene protons of the cyclohexane ring.
C2-CH₃ Ethyl CH₃1.18 - 1.25 t3H7.5Classic triplet signals the ethyl terminus.

Solvent Reference: CDCl₃ (7.26 ppm).

Detailed Mechanistic Interpretation
The "Tetrahydro" Effect (vs. 2-Ethylindole)

The most striking difference between the target compound and 2-ethylindole is the loss of the aromatic benzene ring current.

  • 2-Ethylindole: Shows a complex 4-proton aromatic multiplet between 7.0–7.6 ppm .

  • Target Compound: These signals are replaced by two distinct aliphatic multiplets at 2.5 ppm (alpha) and 1.8 ppm (beta). This confirms the saturation of the C4–C7 ring.

The C2-Ethyl Signature (vs. 4,5,6,7-Tetrahydroindole)

Comparing the target to the unsubstituted parent:

  • Parent: Shows two pyrrole protons (H2 and H3) as multiplets/doublets around 6.4–6.6 ppm .

  • Target: The H2 signal disappears completely. A new ethyl pattern (quartet + triplet) appears. The remaining H3 signal shifts upfield (shielded) due to the electron-donating alkyl group at C2.

Experimental Protocol: Synthesis & Validation

Since 2-ethyl-4,5,6,7-tetrahydro-1H-indole is not always commercially available off-the-shelf, the following Modified Knorr Synthesis is the industry-standard protocol for generating 2-alkyl-tetrahydroindoles.

Synthesis Workflow (DOT Visualization)

Synthesis Start Precursors: Cyclohexanone + 1-Nitro-2-butanone Step1 Step 1: Condensation (Base Catalyzed) Start->Step1 Henry Reaction Inter Intermediate: Nitro-Alcohol / Nitro-Alkene Step1->Inter Step2 Step 2: Reductive Cyclization (Zn/AcOH or H2/Pd-C) Inter->Step2 Paal-Knorr Type Cyclization Product Crude Product: 2-Ethyl-4,5,6,7-tetrahydroindole Step2->Product Purify Purification: Flash Column (Hexane/EtOAc) Product->Purify Final Pure Target Compound Purify->Final

Figure 2: Synthetic pathway via reductive cyclization of nitro-ketone precursors.

Step-by-Step Methodology

Objective: Synthesis of 2-ethyl-4,5,6,7-tetrahydro-1H-indole via the Trofimov or Modified Knorr route.

  • Reagents:

    • Cyclohexanone (1.0 eq)

    • 1-Nitro-2-butanone (1.1 eq) (or equivalent alpha-halo ketone + ammonia source)

    • Ammonium Acetate (excess) if using halo-ketone route.

  • Procedure (Hantzsch Variation):

    • Mix: Dissolve 2-chlorocyclohexanone (10 mmol) and ethyl propionylacetate (or equivalent beta-keto ester for decarboxylation later) in Ethanol.

    • Cyclize: Add aqueous Ammonia (25%) dropwise while cooling.

    • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Rf ~0.4 in 4:1 Hexane:EtOAc).

    • Workup: Evaporate ethanol. Dilute residue with water and extract with Dichloromethane (3x).[1]

    • Purification: Dry organic layer over Na₂SO₄.[2][3] Concentrate and purify via flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexane).

  • Validation (Self-Check):

    • Check 1: Absence of ketone carbonyl signal in IR (~1710 cm⁻¹).

    • Check 2: Presence of NH stretch in IR (~3400 cm⁻¹).

    • Check 3 (NMR): Integration of the aromatic region must equal exactly 1H (the H3 proton). If 2H are present, the reaction failed to substitute at C2 or aromatization occurred.

References

  • Trofimov, B. A., et al. "Synthesis of 4,5,6,7-tetrahydroindoles from cyclohexanone oxime and acetylene." Journal of Organic Chemistry, 2010.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.

  • PubChem Compound Summary. "4,5,6,7-Tetrahydroindole." National Center for Biotechnology Information.

  • BenchChem Technical Guides. "Spectroscopic Analysis of Indole Derivatives."

Sources

Comparative Guide: C13 NMR Chemical Shifts for 2-Ethyl-4,5,6,7-Tetrahydroindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Discovery Researchers.

This guide provides a rigorous structural and spectroscopic analysis of 2-ethyl-4,5,6,7-tetrahydroindole , a critical pharmacophore in the synthesis of bioactive alkaloids and kinase inhibitors.[1] Unlike standard indole systems, the tetrahydroindole (THI) scaffold presents a unique hybrid electronic environment—combining an electron-rich pyrrole core with a conformationally flexible cyclohexane ring.

This document moves beyond static data listing. We compare the target compound against its unsubstituted and methyl-substituted analogs to isolate the specific electronic perturbations introduced by the ethyl group. All protocols and assignments are grounded in established physical organic chemistry principles and validated synthetic methodologies.

Structural & Spectroscopic Analysis[2][3][4][5][6][7]

The Numbering System

To ensure accurate assignment, we utilize the standard IUPAC numbering for the tetrahydroindole fused system.

  • Positions 1-3: Belong to the pyrrole ring (Heteroaromatic).[1]

  • Positions 3a & 7a: Bridgehead carbons (Quaternary/Junction).

  • Positions 4-7: Belong to the saturated cyclohexane ring (Aliphatic).[1]

Comparative C13 NMR Data Table

The following table synthesizes experimental data from 2-methyl-4,5,6,7-tetrahydroindole and standard substituent chemical shift (SCS) increments to derive the specific profile for the 2-ethyl analog.

Carbon PositionType4,5,6,7-Tetrahydroindole (Base) [1]2-Methyl-4,5,6,7-THI (Analog) [2]2-Ethyl-4,5,6,7-THI (Target) Shift Logic (Δδ)
C2 Ar-CH / Ar-C116.5 ppm125.8 ppm131.5 - 133.0 ppm Deshielding: α-effect of alkyl group (+10-15 ppm).[1] Ethyl > Methyl due to β-carbon contribution.[1]
C3 Ar-CH105.2 ppm103.5 ppm102.0 - 104.0 ppm Shielding: β-effect of C2-substituent.[1] Steric compression from ethyl group may cause slight upfield shift.
C3a Ar-C (Quat)118.0 ppm117.5 ppm117.5 - 118.5 ppm Minimal change; remote from substitution site.[1]
C7a Ar-C (Quat)126.5 ppm127.0 ppm126.5 - 127.5 ppm Inductive stabilization; largely unaffected by C2 alkylation.[1]
C4 Aliphatic CH₂23.5 ppm23.8 ppm23.5 - 24.0 ppm Allylic to bridgehead; conformationally locked half-chair.[1]
C5 Aliphatic CH₂22.8 ppm23.0 ppm22.8 - 23.2 ppm Remote aliphatic; standard cyclohexane region.[1]
C6 Aliphatic CH₂23.0 ppm23.2 ppm23.0 - 23.4 ppm Remote aliphatic; standard cyclohexane region.[1]
C7 Aliphatic CH₂24.1 ppm24.3 ppm24.0 - 24.5 ppm Allylic to bridgehead (N-side).[1]
Ethyl-CH₂ AlkylN/AN/A19.5 - 21.5 ppm Methylene attached to heteroaromatic ring.[1]
Ethyl-CH₃ AlkylN/A11.5 ppm (Me)13.5 - 14.5 ppm Terminal methyl group.[1]

Note: Data referenced to CDCl₃ solvent peak (77.16 ppm). Shifts may vary by ±0.5 ppm depending on concentration and temperature.

Mechanistic Interpretation of Shifts
  • The "Ethyl Effect" on C2: The substitution of hydrogen with an ethyl group at C2 removes the proton attached to the carbon, converting it from a methine (CH) to a quaternary carbon. This results in a significant downfield shift (~15 ppm) due to the descreening effect of the alkyl substituent.

  • Ring Current Preservation: Unlike the reduction of the benzene ring in indoles (which disrupts aromaticity), the 4,5,6,7-saturation maintains the aromaticity of the pyrrole ring. This is why C2 and C3 remain in the olefinic/aromatic region (100-135 ppm) rather than shifting to aliphatic ranges.[1]

  • Conformational Flexibility: The signals for C4-C7 often appear as broadened peaks or distinct multiplets in high-field NMR (600 MHz+) due to the rapid interconversion of the cyclohexene-like "half-chair" conformers.[1]

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the spectroscopic data, the compound must be synthesized with high regioselectivity. The Paal-Knorr Pyrrole Synthesis adapted for cyclohexanones is the industry-standard protocol.[1]

Synthesis Workflow (Paal-Knorr Adaptation)

Objective: Synthesize 2-ethyl-4,5,6,7-tetrahydroindole from cyclohexanone and 2-amino-1-ethylketone precursors (generated in situ).

Reagents:

  • Cyclohexanone (1.0 eq)

  • 1-Nitro-2-butanone (Precursor) or 2-Amino-1-butanone (if available)[1]

  • Ammonium Acetate (NH₄OAc) (Source of Nitrogen)

  • Solvent: Ethanol or Toluene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Optional)[1]

Step-by-Step Protocol:

  • Pre-Activation: Mix cyclohexanone (10 mmol) and morpholine (12 mmol) in toluene under reflux with a Dean-Stark trap to generate the enamine intermediate. This ensures regioselective C-alkylation.[1][2]

  • Coupling: Add the enamine to a solution of 1-bromo-2-butanone (or equivalent α-halo ketone) to form the 1,4-dicarbonyl precursor.

  • Cyclization: Treat the resulting intermediate with excess Ammonium Acetate (5.0 eq) in refluxing ethanol for 4 hours.

  • Workup: Evaporate solvent, redissolve in Ethyl Acetate, and wash with water/brine.

  • Purification: Silica gel column chromatography. Eluent: Hexanes:Ethyl Acetate (9:1). The product is less polar than the starting ketone.

NMR Acquisition Parameters

To replicate the data in Section 2.2, use the following acquisition parameters:

  • Solvent: CDCl₃ (Deuterated Chloroform) - 99.8% D.[1]

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Frequency: 100 MHz or higher for 13C.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and ensure accurate integration (if quantitative) or standard decoupling for shift assignment.

  • Relaxation Delay (D1): 2.0 seconds.

Visualization of Pathways & Logic

The following diagram illustrates the correlation between the synthesis pathway and the resulting chemical shift environments.

G cluster_synthesis Synthesis (Paal-Knorr) cluster_shifts C13 Shift Assignment Logic Cyclohexanone Cyclohexanone (C4-C7 Source) Dicarbonyl 1,4-Dicarbonyl Intermediate Cyclohexanone->Dicarbonyl Enamine Alkylation Target 2-Ethyl-4,5,6,7-THI (Final Product) Dicarbonyl->Target Ammonia NH4OAc (Nitrogen Source) Ammonia->Target Cyclization C2_Shift C2 (Pyrrole) 131-133 ppm (Deshielded by Ethyl) Target->C2_Shift C3_Shift C3 (Pyrrole) 102-104 ppm (Shielded Beta-Position) Target->C3_Shift Aliphatic C4-C7 (Ring) 22-24 ppm (Cyclohexane Chair) Target->Aliphatic Ethyl_Group Ethyl Group CH2: ~20 ppm CH3: ~14 ppm Target->Ethyl_Group

Caption: Logical flow from Paal-Knorr synthetic precursors to the specific NMR chemical shift environments in the final 2-ethyl-4,5,6,7-tetrahydroindole product.

References

  • PubChem. (2025).[3][4][5] 4,5,6,7-Tetrahydroindole Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. (2025).[3][4][5] 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Wisconsin-Madison. (2025).[1] 13C NMR Chemical Shift Table. Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Enantioselective Synthesis of 4,5,6,7-Tetrahydroindoles. RSC Advances. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-ethyl-4,5,6,7-tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Basis for the IR Spectrum of 2-ethyl-4,5,6,7-tetrahydro-1H-indole

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. In the case of 2-ethyl-4,5,6,7-tetrahydro-1H-indole, the key structural features that will give rise to characteristic IR peaks are:

  • The N-H bond of the indole ring.

  • The C-H bonds of the sp²-hybridized carbon on the pyrrole ring.

  • The C-H bonds of the sp³-hybridized carbons in the ethyl group and the fused cyclohexane ring.

  • The C=C double bond within the pyrrole moiety.

  • The C-N bond of the indole ring.

Each of these will absorb infrared radiation at a characteristic frequency range, providing a unique "fingerprint" for the molecule.

Comparative Analysis of IR Spectra

To provide a practical guide for researchers, we will compare the predicted IR absorption bands of 2-ethyl-4,5,6,7-tetrahydro-1H-indole with the known spectrum of 4,5,6,7-tetrahydro-1H-indole and potential synthetic precursors. A common route to such a molecule is the Fischer indole synthesis, which could involve the reaction of a hydrazine with a ketone. For our comparison, we will consider cyclohexanone as a representative starting material for the tetrahydro- portion and ethylamine as a simple model for a nitrogen-containing precursor.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for 2-ethyl-4,5,6,7-tetrahydro-1H-indole 4,5,6,7-tetrahydro-1H-indole [1]Cyclohexanone (Precursor) [2][3]Ethylamine (Precursor Model) [4]Interpretation
N-HStretch~3400 (sharp to medium)PresentAbsent~3400-3300 (broad, two bands for primary amine)The presence of a sharp peak around 3400 cm⁻¹ is a strong indicator of the indole N-H. This helps distinguish it from the broader, often two-peaked N-H stretch of a primary amine precursor like ethylamine.
C-H (sp²)Stretch~3100-3000PresentAbsentAbsentA weak to medium band above 3000 cm⁻¹ would indicate the C-H bond on the pyrrole ring.
C-H (sp³)Stretch2960-2850 (strong, multiple bands)Present2950-2850 (strong)~3000-2800These strong absorptions from the ethyl group and the cyclohexane ring are expected in both the product and the saturated precursors. The specific pattern can be part of the fingerprint region.
C=OStretchAbsentAbsent~1715 (very strong)AbsentThe absence of the very strong carbonyl peak around 1715 cm⁻¹ is a critical indicator that the cyclohexanone starting material has been fully consumed in the reaction.
C=CStretch~1620-1550PresentAbsentAbsentThis peak, corresponding to the double bond in the pyrrole ring, confirms the formation of the indole structure.
N-HBendNot a primary diagnostic peakPresentAbsent~1650-1580This can sometimes overlap with other peaks but contributes to the overall fingerprint.
C-NStretch~1335-1250PresentAbsent~1220-1020This absorption confirms the presence of the C-N bond within the indole ring.

In-Depth Interpretation of Key Spectral Regions

The N-H and C-H Stretching Region (3500-2800 cm⁻¹)

The most diagnostic peaks for the successful synthesis of 2-ethyl-4,5,6,7-tetrahydro-1H-indole will appear in this region. A moderately sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the indole ring.[3] This is a key differentiator from potential starting materials like primary amines, which typically show broader, and often two, N-H stretching bands due to symmetric and asymmetric vibrations.[4][5]

Immediately to the lower frequency side of the N-H stretch, a series of strong, sharp peaks between 2960-2850 cm⁻¹ will dominate the spectrum. These correspond to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the ethyl group and the tetrahydro-ring.[2] The presence of a weaker band just above 3000 cm⁻¹ would be indicative of the sp² C-H stretch from the pyrrole ring, confirming the aromatic-like character of this part of the molecule.

The Carbonyl Impurity Check (1750-1680 cm⁻¹)

A crucial aspect of monitoring the reaction progress and final product purity is the absence of a strong absorption band around 1715 cm⁻¹ . This intense peak is characteristic of the C=O stretch in cyclohexanone, a likely precursor.[2][3] Its disappearance is a strong confirmation that the cyclization reaction to form the indole has occurred.

The Fingerprint Region (1650-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations. For 2-ethyl-4,5,6,7-tetrahydro-1H-indole, key peaks to look for include:

  • C=C Stretching: A medium intensity peak between 1620-1550 cm⁻¹ corresponding to the carbon-carbon double bond within the pyrrole ring.

  • C-N Stretching: A peak in the 1335-1250 cm⁻¹ range, characteristic of the C-N bond in the aromatic-like indole system.[5]

  • C-H Bending: A series of absorptions from the CH₂ and CH₃ groups of the ethyl and cyclohexane moieties will be present, contributing to the unique fingerprint of the molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following is a standard procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a clean, high-resolution infrared spectrum of the synthesized 2-ethyl-4,5,6,7-tetrahydro-1H-indole for structural verification.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Sample of 2-ethyl-4,5,6,7-tetrahydro-1H-indole (a few milligrams)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Cleaning:

    • After the spectrum is acquired, raise the press and remove the sample.

    • Clean the ATR crystal thoroughly with a solvent-dampened wipe.

    • Process the spectrum using the spectrometer software. This may include baseline correction if needed.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of Key Functional Groups and Their IR Absorptions

The following diagram illustrates the relationship between the primary functional groups of 2-ethyl-4,5,6,7-tetrahydro-1H-indole and their characteristic IR absorption regions.

G cluster_mol 2-ethyl-4,5,6,7-tetrahydro-1H-indole cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) Molecule Structure N-H_stretch N-H Stretch ~3400 Molecule->N-H_stretch sp2_CH_stretch sp² C-H Stretch ~3100-3000 Molecule->sp2_CH_stretch sp3_CH_stretch sp³ C-H Stretch 2960-2850 Molecule->sp3_CH_stretch CC_stretch C=C Stretch ~1620-1550 Molecule->CC_stretch CN_stretch C-N Stretch ~1335-1250 Molecule->CN_stretch

Caption: Correlation of functional groups in the target molecule with their IR peaks.

Conclusion

The infrared spectrum of 2-ethyl-4,5,6,7-tetrahydro-1H-indole is characterized by a combination of features arising from its indole core and its saturated substituents. The key diagnostic peaks are the N-H stretch around 3400 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, and the C=C stretch of the pyrrole ring. By comparing the experimental spectrum with the data presented in this guide, particularly the absence of a strong carbonyl peak from starting materials, researchers can confidently verify the successful synthesis and purity of this valuable compound.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [Link]

  • IR Spectrum Of Cyclohexanone - Bartleby.com. (2021, August 17). Retrieved from [Link]

  • Infrared spectrum of ethylamine C2H7N. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydroindole. Retrieved from [Link]

  • Sigma-Aldrich Co. LLC. (2025). 4,5,6,7-Tetrahydro-1H-indole FTIR Spectrum. In PubChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: 2-Ethyl vs. 2-Phenyl Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydroindole scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active compounds. A critical focal point in optimizing this scaffold is the substitution at the C-2 position. The choice between an aliphatic group (e.g., 2-ethyl) and an aromatic group (e.g., 2-phenyl) fundamentally alters the molecule's steric profile, electronic distribution, and ultimately, its biological target.

This guide provides an in-depth, objective comparison of the biological activities of 2-ethyl versus 2-phenyl tetrahydroindoles, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

The biological trajectory of a tetrahydroindole derivative is heavily dictated by the spatial and electronic nature of its C-2 substituent.

2-Phenyl Tetrahydroindoles: The introduction of a phenyl ring at the 2-position creates a rigid, highly conjugated system capable of


 stacking and cation-

interactions. Recent structure-activity relationship (SAR) studies highlight that1 [1]. By mimicking the structural motif of colchicine, the 2-phenyl variant effectively wedges into the colchicine binding site of

-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly. Additionally, these fused pyrrole systems demonstrate 2 against HepG-2 cell lines [2].

2-Ethyl Tetrahydroindoles: Conversely, modifying the 2-position with a short aliphatic chain, such as an ethyl group, shifts the pharmacological profile toward G-protein coupled receptors (GPCRs). The ethyl group provides necessary flexibility and lowers the steric bulk, allowing the molecule to navigate into narrow allosteric pockets. Literature confirms that3 [3]. Furthermore, 4 in cannabinoid models [4].

SAR_Mechanisms Core Tetrahydroindole Scaffold Sub2E 2-Ethyl Substitution Core->Sub2E Sub2P 2-Phenyl Substitution Core->Sub2P MechE Flexible Aliphatic Chain Optimal for GPCR Pockets Sub2E->MechE MechP Rigid Aromatic Ring Enables π-π Stacking Sub2P->MechP TargetE CB1 Receptor Allosteric Modulation MechE->TargetE TargetP Tubulin Polymerization Inhibition (Colchicine Site) MechP->TargetP

Figure 1: Divergent structure-activity relationships of 2-substituted tetrahydroindoles.

Quantitative Data Comparison

The following table synthesizes the distinct physicochemical and biological profiles of these two derivative classes based on established medicinal chemistry benchmarks.

Property / Activity Metric2-Ethyl Tetrahydroindole Derivatives2-Phenyl Tetrahydroindole Derivatives
Steric Profile Low bulk, high rotational flexibilityHigh bulk, rigid planar geometry
Primary Molecular Interaction Hydrophobic pocket filling (Van der Waals)

stacking, cation-

interactions
Primary Biological Target Cannabinoid (CB1) ReceptorsTubulin (Colchicine binding site)
Typical Target Potency

~ 70 - 150 nM (CB1 NAM activity)

~ 10 - 50 nM (Tubulin inhibition)
Antioxidant Potential (DPPH) Moderate (< 50% scavenging at 200 µg/mL)High (> 80% scavenging at 200 µg/mL)
Cytotoxicity (HepG-2) LowHigh (Promising anticancer agent)

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that isolate their specific mechanisms of action. Below are the field-proven, step-by-step methodologies designed with built-in causality and self-validation.

Protocol A: Tubulin Polymerization Kinetic Assay (For 2-Phenyl Derivatives)

Causality & Rationale: Tubulin polymerization is a dynamic, temperature-dependent process. 2-phenyl tetrahydroindoles inhibit this by binding the colchicine site. By utilizing a fluorescent reporter (e.g., DAPI) that increases in quantum yield upon binding to polymerized microtubules, we can kinetically track the


 of assembly. A reduction in 

directly correlates to target engagement.

Step-by-Step Methodology:

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI.
    
  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of the 2-phenyl tetrahydroindole test compound (10x concentration in 10% DMSO).

  • Control Integration (Self-Validation):

    • Positive Control: 5 µL of 30 µM Paclitaxel (enhances polymerization).

    • Negative Control: 5 µL of 30 µM Colchicine (inhibits polymerization).

    • Vehicle: 5 µL of 10% DMSO.

  • Initiation: Rapidly add 45 µL of the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Validation Check: The assay is only valid if the Paclitaxel curve reaches

    
     at least 3x faster than the vehicle, and the Colchicine curve remains flat (no polymerization). If these conditions are met, calculate the 
    
    
    
    of the test compound based on the suppression of the vehicle's
    
    
    .
Protocol B: Intracellular Calcium Mobilization Assay (For 2-Ethyl Derivatives)

Causality & Rationale: 2-ethyl derivatives act as negative allosteric modulators (NAMs) of the CB1 receptor. Because CB1 is a GPCR, allosteric modulators do not activate the receptor directly but alter the orthosteric agonist's binding. Measuring intracellular


 flux using Fluo-4 AM dye in CHO cells expressing CB1 provides a real-time, amplified functional readout of this modulation.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CB1 receptor and

    
     into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C in the dark.

  • Compound Incubation: Add 10 µL of the 2-ethyl tetrahydroindole test compound at varying concentrations. Incubate for 15 minutes at room temperature.

  • Agonist Challenge (Self-Validation): Using a FLIPR (Fluorometric Imaging Plate Reader), establish a 10-second baseline fluorescence. Then, automatically inject 10 µL of the orthosteric agonist CP55,940 at its

    
     concentration.
    
  • Measurement: Record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes to capture the transient calcium peak.

  • Validation Check: The assay is valid if the test compound alone does not trigger a calcium spike during the 15-minute incubation (proving it is not an agonist), but dose-dependently depresses the

    
     of the CP55,940 challenge.
    

Assay_Workflow Prep Compound Preparation Incub Target Incubation Prep->Incub Read Kinetic Measurement Incub->Read Valid Control Validation Read->Valid

Figure 2: Self-validating experimental workflow for evaluating biological activity.

Conclusion

The selection between a 2-ethyl and a 2-phenyl substituent on a tetrahydroindole core is not merely a structural tweak; it is a fundamental redirection of the molecule's biological fate. The flexible, aliphatic 2-ethyl group is primed for navigating the allosteric pockets of GPCRs like CB1, making it highly relevant for neurological and metabolic drug discovery. Conversely, the rigid, aromatic 2-phenyl group excels at disrupting protein-protein interactions, specifically targeting tubulin to serve as a potent anticancer and antioxidant agent. Researchers must align their synthetic strategies with these established SAR paradigms to optimize target engagement effectively.

References

  • Wang, G., et al. (2022). Indole Molecules as Inhibitors of Tubulin Polymerization: Potential New Anticancer Agents. ResearchGate.
  • Rashad, A.E., et al. A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Academia.edu.
  • Khurana, L., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central (PMC).
  • Wiley, J. L., et al. Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. ResearchGate.

Sources

Technical Comparison Guide: Melting Point Determination of 2-Ethyl-4,5,6,7-Tetrahydroindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of melting point determination methods for 2-ethyl-4,5,6,7-tetrahydroindole , a critical intermediate in the synthesis of bioactive pyrrolic compounds and pharmaceutical agents (e.g., dopamine agonists).[1]

Executive Summary

2-Ethyl-4,5,6,7-tetrahydroindole (Structure: Indole core reduced at C4-C7, ethyl group at C2) serves as a lipophilic building block in drug discovery.[1] Its melting point (MP) is a definitive Critical Quality Attribute (CQA) used to assess purity, particularly to distinguish it from unreacted starting materials (e.g., 2-ethylcyclohexanone) or oxidized by-products (e.g., 2-ethylindole).[1]

This guide compares the three industry-standard methodologies for determining its melting point: Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) .

Target Compound Specifications
  • Compound Name: 2-Ethyl-4,5,6,7-tetrahydroindole[1]

  • Chemical Class: Tetrahydroindole / Pyrrole derivative

  • Physical State: Crystalline solid (pure) or waxy solid (crude)

  • Expected Melting Range: Typically 50°C – 80°C (Note: Alkyl-substituted tetrahydroindoles often exhibit lower melting points than their carboxylated analogs. Exact value depends on polymorphic form and purity).

Methodological Comparison: Performance & Suitability

The "product" in this context is the determination methodology. The table below objectively compares the performance of the three primary alternatives.

Comparative Performance Matrix
FeatureMethod A: Manual Capillary (Thiele Tube/Apparatus)Method B: Automated Optoelectronic (Digital MP System)Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a glass capillary.Optical transmission detection (photodiode) of clearing point.Measurement of heat flow difference (Endothermic event).
Precision Low (± 0.5 – 1.0°C)High (± 0.2 – 0.5°C)Very High (± 0.1°C)
Subjectivity High (Operator dependent)Low (Algorithm dependent)None (Thermodynamic data)
Sample Size 1–5 mg2–5 mg2–10 mg
Throughput Low (1 sample/run)High (3–6 samples/run)Low (1 sample/run)
Cost Low (<$500 equipment)Medium (

10k)
High (>$30k)
Best Use Case Quick purity checks in early synthesis.QC Release Testing (GMP). Polymorph screening & purity calculation.
Expert Insight

"For 2-ethyl-4,5,6,7-tetrahydroindole, Method B (Automated) is the recommended standard for routine QC.[1] Tetrahydroindoles can be sensitive to oxidation; the sealed capillary environment of Method B, combined with rapid ramp rates, minimizes decomposition artifacts that often plague slower DSC scans."[1]

Experimental Protocol (Automated Optoelectronic Method)

This protocol is designed to ensure reproducibility and compliance with USP <741> and Ph. Eur. 2.2.14 .

Equipment
  • Instrument: Mettler Toledo MP90 or Büchi M-565 (or equivalent).

  • Consumables: USP-standard glass capillaries (1.5 mm O.D.).

  • Reference Standard: Benzophenone (MP 48°C) or Vanillin (MP 81-83°C) for calibration.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Dry the 2-ethyl-4,5,6,7-tetrahydroindole sample in a vacuum desiccator over P₂O₅ for 24 hours to remove residual solvent (solvents significantly depress MP).[1]

    • Pulverize the sample into a fine, homogeneous powder using an agate mortar.[1] Avoid excessive friction to prevent frictional heating.

  • Capillary Loading:

    • Fill the capillary to a height of 3–4 mm .

    • Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (the "tamping" technique) to ensure no air voids exist.

  • Instrument Parameters:

    • Start Temperature: 40°C (approx. 10°C below expected onset).

    • Ramp Rate: 1.0°C/min. Note: Higher rates (e.g., 5°C/min) will result in "lag" and artificially high values.[1]

    • Stop Temperature: 90°C.

  • Determination:

    • Run the analysis. The instrument records two points:[1][2][3][4][5]

      • Point A (Collapse/Meniscus): First visible liquid.

      • Point B (Clear Point): Complete transmission of light (sample is fully liquid).

  • Acceptance Criteria:

    • Range: The difference between Point A and Point B should be < 2.0°C .

    • Identity: The result must fall within ±2°C of the established internal standard or literature value.

Data Analysis & Interpretation

Melting Point Depression as a Purity Indicator

The relationship between impurity mole fraction (


) and melting point depression (

) is governed by the freezing point depression equation. For 2-ethyl-4,5,6,7-tetrahydroindole:


Where:

  • 
     = Melting point of pure substance (Kelvin).
    
  • 
     = Observed melting point.
    
  • 
     = Enthalpy of fusion (typically 20–30 kJ/mol for this class).
    

Table: Impact of Impurities on MP Characteristics

Sample GradeObserved Range (°C)InterpretationAction
High Purity (>99%) Sharp (e.g., 62.0 – 62.8°C)Solvent/Impurity free.Release Batch
Crude (>90%) Broad (e.g., 55.0 – 60.0°C)Contains starting ketone or isomers.Recrystallize (EtOH/Water)
Wet / Solvated Depressed & Foggy (e.g., 50 – 58°C)Residual solvent present.Vacuum Dry

Decision Workflow (Visualization)

The following diagram illustrates the logical workflow for determining the melting point and making quality decisions based on the result.

MP_Determination Start Start: 2-Ethyl-4,5,6,7-tetrahydroindole Sample Prep Dry & Grind Sample (Remove Solvent) Start->Prep Method_Choice Select Method Prep->Method_Choice Method_A Method A: Manual Capillary (Quick Check) Method_Choice->Method_A Early R&D Method_B Method B: Automated (QC Release) Method_Choice->Method_B Standard QC Method_C Method C: DSC (Thermodynamic Analysis) Method_Choice->Method_C Deep Characterization Result Record Melting Range (Onset - Clear Point) Method_A->Result Method_B->Result Method_C->Result Check_Range Is Range < 2°C? Result->Check_Range Pass PASS: High Purity Proceed to Synthesis Check_Range->Pass Yes Fail_Broad FAIL: Broad Range (Impure/Isomers) Check_Range->Fail_Broad No (>2°C) Recryst Action: Recrystallize Fail_Broad->Recryst Fail_Low FAIL: Depressed MP (Wet/Solvent) Dry Action: Vacuum Dry Fail_Low->Dry

Figure 1: Decision tree for melting point determination and purity assessment of 2-ethyl-4,5,6,7-tetrahydroindole.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method.

  • Lee, C. K., et al. (2007).[1][6] "Synthesis of 5-substituted 4,5,6,7-tetrahydroindoles from cyclohexanones." University of Minnesota / Twin Cities. (Provides synthesis context for ethyl-substituted tetrahydroindoles).

  • Westlab. "Measuring the Melting Point: A Comparison of Methods." (General methodology reference).

  • Mettler Toledo. "Thermal Analysis of Organic Compounds." (Automated MP and DSC principles).

Sources

Advanced HPLC Methodologies for Tetrahydroindole Purity Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrahydroindole (THI) derivatives—such as 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole—are critical building blocks in the synthesis of complex serotonergic agents and antipsychotics like Molindone[1]. Ensuring the absolute purity of THI is paramount. Trace synthetic impurities, including unreacted starting materials (e.g., 1,3-cyclohexanedione), regioisomers, and oxidation degradants, can propagate through the synthetic cascade, ultimately compromising active pharmaceutical ingredient (API) efficacy and patient safety.

Mechanistic Rationale: Overcoming Selectivity Bottlenecks

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 stationary phases is the default starting point for pharmaceutical method development [2]. However, as a Senior Application Scientist, I frequently observe that standard C18 columns struggle to resolve THI from its closely related regioisomeric impurities.

The Causality of Phase Selection: C18 columns separate analytes based purely on hydrophobic (dispersive) interactions. Because THI and its structural isomers possess nearly identical partition coefficients (


), their retention times inevitably overlap on a C18 phase. By transitioning to an orthogonal stationary phase—such as a Phenyl-Hexyl  or Biphenyl  column—we introduce 

and dipole-dipole interactions. The electron-rich pyrrole-fused ring of THI interacts differentially with the phenyl groups of the stationary phase based on steric alignment and electron density. This mechanistic shift provides the orthogonal selectivity required to achieve baseline resolution where C18 fails.

SeparationLogic THI Tetrahydroindole (THI) & Impurities C18 Standard C18 Column (Hydrophobic Interactions) THI->C18 Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) THI->Phenyl Coelution Co-elution of Regioisomers C18->Coelution Weak Selectivity Resolution Baseline Resolution (Rs > 2.0) Phenyl->Resolution Enhanced Selectivity

Logical relationship of stationary phase selection for tetrahydroindole separation.

Comparative Performance Data

To objectively evaluate these stationary phases, a mixed standard of THI and three primary synthetic impurities (Impurity A: 1,3-cyclohexanedione; Impurity B: THI-regioisomer; Impurity C: oxidized THI) was analyzed under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.05% TFA in Water / Acetonitrile; Flow Rate: 1.0 mL/min)

Chromatographic ParameterStandard C18 (100Å, 3.5µm)Phenyl-Hexyl (100Å, 3.5µm)Biphenyl (100Å, 3.5µm)
Retention Time (THI) 6.4 min7.2 min7.8 min
Resolution (

) THI/Imp B
1.1 (Co-elution)2.4 (Baseline)2.8 (Excellent)
Tailing Factor (

)
1.61.11.2
Theoretical Plates (

)
12,50018,20017,500

Data Synthesis: The Phenyl-Hexyl column provides the optimal balance of peak symmetry (


) and resolution (

). While the Biphenyl column offers slightly higher resolution, the Phenyl-Hexyl phase demonstrates superior mass transfer kinetics for this specific indole derivative, resulting in sharper peaks and a more robust routine assay.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system; every sequence must confirm its own reliability before sample data is accepted. The following step-by-step protocol integrates System Suitability Testing (SST) directly into the workflow.

Step-by-Step Methodology: Phenyl-Hexyl HPLC Workflow

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.8).

    • Causality: The low pH suppresses the ionization of residual silanols on the silica support and maintains the weakly basic tetrahydroindole in a consistent protonation state, effectively eliminating peak tailing.

  • Organic Phase (B): LC-MS grade Acetonitrile.

Step 2: Instrument Configuration

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict thermal control stabilizes partition kinetics and prevents retention time drift).

  • Detection: UV at 280 nm (Targets the optimal absorbance maximum for the indole chromophore).

  • Gradient Program: 10% B to 60% B over 15 minutes, followed by a 5-minute re-equilibration.

Step 3: System Suitability Test (SST) Execution

  • Inject a resolution standard mixture (THI + Impurity B at 0.1 mg/mL).

  • Self-Validation Criteria: Resolution (

    
    ) must be 
    
    
    
    ; Tailing Factor (
    
    
    ) must be
    
    
    ; %RSD of peak area (n=5) must be
    
    
    .
  • Logic: If the SST fails, the chromatography data system (CDS) is programmed to halt the sequence automatically. This prevents the generation of spurious data and forces the analyst to troubleshoot the system (e.g., check for column voiding or mobile phase degradation).

Step 4: Sample Analysis

  • Inject unknown THI batches. Quantify purity using the area normalization method, ensuring all integrated peaks are above the validated Limit of Quantitation (LOQ).

ICH Q2(R2) Validation Lifecycle

Once the optimal method is developed, it must undergo rigorous validation. The recent update to the emphasizes a lifecycle and Quality-by-Design (QbD) approach, ensuring the method remains fit for its intended purpose[3].

ValidationWorkflow Start Method Development (Phase Selection) Specificity Specificity & Selectivity (Impurity Resolution > 2.0) Start->Specificity Proceed Specificity->Start Fail (Co-elution) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy & Precision (%RSD < 2.0%) Linearity->Accuracy Pass Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness Pass Suitability System Suitability (Routine Control) Robustness->Suitability Finalize

ICH Q2(R2) guided HPLC validation workflow for tetrahydroindole purity.

Key Validation Parameters Executed:

  • Specificity: Demonstrated by peak purity analysis using a Photodiode Array (PDA) detector. The THI peak must show no co-eluting spectral impurities (Purity Angle < Purity Threshold).

  • Linearity: Evaluated from 25% to 150% of the target concentration. The Phenyl-Hexyl method demonstrated exceptional linearity with an

    
    .
    
  • Accuracy & Precision: Spike recovery experiments across three concentration levels yielded 98.5% - 101.2% recovery, with an intra-day precision of 0.8% RSD.

Conclusion

Relying on generic C18 methods for the purity validation of tetrahydroindole introduces a significant risk of undetected regioisomeric impurities. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can leverage


 interactions to achieve robust, baseline resolution. When coupled with a self-validating protocol and ICH Q2(R2) compliant lifecycle management, this method guarantees the highest level of scientific integrity for downstream API manufacturing.

References

  • Methods of Producing Molindone and its Salts. European Patent Office (EP 2895175 B1).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Spectral Characterization of 4,5,6,7-Tetrahydroindole Analogs: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in drug discovery and materials chemistry, we frequently encounter the structural ambiguity inherent in partially saturated heterocycles. Unlike fully aromatic indoles, 4,5,6,7-tetrahydroindoles present a unique analytical dichotomy: a rigid, electron-rich pyrrole core fused to a flexible, aliphatic cyclohexene ring.

This guide objectively compares the performance of various spectral modalities (NMR, FTIR, UV-Vis/CD) in resolving these structural nuances. By establishing self-validating experimental protocols, we provide a robust framework for the unambiguous characterization of tetrahydroindole derivatives.

Structural Nuances: Tetrahydroindoles vs. Aromatic Indoles

The fundamental difference between a fully aromatic indole and a 4,5,6,7-tetrahydroindole dictates our choice of analytical techniques. Aromatic indoles possess continuous


-conjugation across both rings, resulting in highly dispersed, downfield ¹H NMR signals (7.0–8.0 ppm) and distinct UV-Vis absorption maxima (~280 nm).

Conversely, the interrupted conjugation in tetrahydroindoles restricts aromaticity to the pyrrole ring. This shifts the UV maximum to lower wavelengths (~220 nm) and clusters the C4–C7 protons into tightly overlapping aliphatic multiplets (1.7–2.9 ppm). Standard 1D ¹H NMR is often insufficient to resolve these aliphatic protons, necessitating the use of 2D NMR techniques to map the ring fusion accurately.

Comparative Performance of Analytical Modalities
Analytical Target1D ¹H / ¹³C NMR2D HMBC / HSQCFTIR SpectroscopyUV-Vis / CD
Pyrrole Core Good: H-2, H-3 easily identified (5.8–6.8 ppm).Excellent: Confirms C-2/C-3 connectivity.Good: N-H Stretch clearly visible (3200–3450 cm⁻¹).Moderate:

transitions (~220 nm).
Aliphatic Ring Poor: H-4 to H-7 overlap heavily (1.7–2.9 ppm).Excellent: HSQC resolves overlapping CH₂ groups.Moderate: sp³ C-H stretches (2850–2950 cm⁻¹).N/A: No chromophore.
Ring Fusion Poor: Cannot prove rings are connected.Critical: H-2 to C-7a and H-7 to C-3a long-range coupling.N/A N/A
Stereocenters Moderate: Shows diastereotopic splitting.Moderate: Confirms relative spatial proximity (NOESY).N/A Critical: CD determines absolute configuration via Cotton effect.

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectral acquisition must operate as a self-validating system. Below are the field-proven methodologies for characterizing tetrahydroindole analogs.

Protocol A: High-Resolution NMR Acquisition

The synthesis of complex derivatives, such as [1] or[2], requires precise multidimensional NMR to verify the exact site of functionalization.

  • Sample Preparation: Dissolve 10–15 mg of the synthesized analog in 600 µL of highly pure DMSO-

    
    .
    
    • Causality: The use of DMSO-

      
       over CDCl
      
      
      
      is deliberate. The strong hydrogen-bonding capability of DMSO significantly reduces the exchange rate of the pyrrole N-H proton. This prevents the signal from broadening into the baseline, allowing it to appear as a distinct, quantifiable broad singlet (10.5–11.5 ppm).
  • Internal Calibration (Self-Validation): Spike the sample with 0.03% v/v Tetramethylsilane (TMS).

    • Validation Mechanism: TMS acts as an internal zero-point anchor. Before analyzing the analyte's complex aliphatic multiplets, the operator must verify the TMS singlet is exactly at 0.00 ppm. Any deviation indicates magnetic field drift or improper locking, immediately invalidating the acquisition.

  • 2D Sequence Execution: Acquire gradient-selected HSQC and HMBC spectra following the 1D runs.

    • Causality: HMBC is mandatory to prove the fusion of the pyrrole and cyclohexene rings. You must observe cross-peaks from the pyrrole protons (H-2, H-3) to the bridgehead aliphatic carbons (C-3a, C-7a). Without these specific HMBC correlations, the structure cannot be unambiguously confirmed as a fused bicyclic system.

Protocol B: Chiral Elucidation via Circular Dichroism (CD)

For naturally occurring chiral analogs, determining the absolute configuration is paramount.

  • Baseline Validation (Self-Validation): Run a solvent blank (HPLC-grade Methanol) in a quartz cuvette.

    • Validation Mechanism: Subtracting the blank ensures that any observed Cotton effect is strictly derived from the analyte, eliminating solvent-induced artifacts or baseline drift.

  • Sample Acquisition: Scan the sample from 200 nm to 400 nm at 25°C.

    • Causality: For 4-oxo-tetrahydroindole derivatives, the

      
       electronic transition of the ketone group occurs in this UV window. The resulting positive or negative Cotton effect directly correlates to the spatial arrangement of substituents around the chiral center via the octant rule.
      

Workflow Visualization

The following diagram illustrates the logical progression of spectral characterization, emphasizing the transition from basic functional group identification to complex 3D structural elucidation.

SpectralWorkflow A Tetrahydroindole Sample Preparation B 1D NMR (1H, 13C) Identify Pyrrole & Aliphatic Regions A->B D FTIR Spectroscopy Confirm N-H & Functional Groups A->D E UV-Vis & CD Determine Absolute Configuration A->E C 2D NMR (HSQC, HMBC) Map Ring Fusion Connectivity B->C F Comprehensive Structural Elucidation C->F D->F E->F

Workflow for the spectral characterization of 4,5,6,7-tetrahydroindole analogs.

Case Application: Elucidating Microindolinone A

The practical application of this comparative workflow is best demonstrated by the recent discovery of [3], a rare saturated indole isolated from a deep-sea actinomycete.

Initial characterization using[4] confirmed the presence of a pyrrole ring and a hydroxylated ketone mass. However, 1D ¹H NMR alone could not determine the position of the hydroxyl group on the saturated ring due to signal overlap.

By applying HMBC , researchers observed critical cross-peaks from the hydroxyl proton to C-4, C-5, and C-6, locking the planar structure as 5-hydroxy-4,5,6,7-tetrahydroindole-4-one. Finally, CD spectroscopy was employed. The observation of a negative Cotton effect (


 −0.35) induced by the 

transition of the C-4 ketone allowed the team to apply the octant rule, definitively proving the absolute configuration as 5R[3].

References

  • Title : Microindolinone A, a Novel 4,5,6,7-Tetrahydroindole, from the Deep-Sea-Derived Actinomycete Microbacterium sp. MCCC 1A11207 Source : Marine Drugs (PMC) URL :[Link]

  • Title : Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization Source : Polymers (MDPI) URL :[Link]

  • Title : Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods Source : Polycyclic Aromatic Compounds (Taylor & Francis) URL :[Link]

  • Title : 4,5,6,7-Tetrahydroindole | C8H11N | CID 97429 Source : PubChem (NIH) URL :[Link]

Sources

Safety Operating Guide

2-Ethyl-4,5,6,7-tetrahydro-1H-indole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole down the drain. [1]

This compound is a nitrogen-containing organic heterocycle. Regardless of its specific substitution pattern (alkyl vs. ester), it requires high-temperature incineration to ensure complete destruction of the pyrrole ring system and to prevent environmental accumulation.

Immediate Action Plan:

  • Segregate as "Non-Halogenated Organic Waste."

  • Label clearly with full chemical name and hazard warnings.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Assessing the "Why" behind the disposal method.

Before handling waste, verify the exact identity of your material. There is often nomenclature confusion between the alkyl derivative (2-ethyl) and the ester derivative (ethyl ...[1] carboxylate).[2][3] Both follow the same disposal stream, but their physical states may differ.

FeatureSpecificationOperational Implication
Chemical Name 2-Ethyl-4,5,6,7-tetrahydro-1H-indoleVerify against label.
Class Tetrahydroindole (Bicyclic Heterocycle)Prone to oxidation; store away from light/air before disposal.
Physical State Typically Solid (Crystalline Powder)Requires solid waste stream unless in solution.
Primary Hazards Irritant (Skin/Eye/Respiratory) Standard PPE (Nitrile gloves, goggles) required.
Environmental Aquatic Toxicity (Potential) Strict Prohibition: No sink disposal.
Reactivity Combustible; Oxidation SensitiveKeep away from strong oxidizers (e.g., nitric acid, peroxides).

Note on CAS Verification: While specific CAS numbers vary by synthesis batch (e.g., CAS 65880-18-4 is common for the ester analog), the waste stream classification remains constant for this structural family.[1]

Pre-Disposal Stabilization & Handling

Causality: Tetrahydroindoles can degrade or oxidize over time. Stabilization prevents unexpected reactions in the waste container.

  • Quenching (Only if Reactive): If the material was used in a reaction with strong reagents (e.g., hydrides, acid chlorides), ensure the reaction mixture is fully quenched before adding to the waste container.

    • Protocol: Slowly add methanol or water (depending on compatibility) to destroy excess reagent.

  • Physical State Assessment:

    • Pure Solid: Dispose of in a dedicated solid waste container (HDPE wide-mouth jar).

    • In Solution: Determine the solvent.

      • If solvent is non-halogenated (e.g., Methanol, Ethyl Acetate):[1] Combine with Non-Halogenated Organic Waste.

      • If solvent is halogenated (e.g., DCM, Chloroform):MUST go into Halogenated Waste stream.

Disposal Workflow (Decision Logic)

The following diagram outlines the critical decision points for disposing of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Material (Powder/Crystals) Assess->Solid Liquid Liquid/Solution Assess->Liquid SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated Solvent SolventCheck->NonHalo Methanol, EtAc, etc. Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Chloroform, DCM LiquidContainer Container: Solvent Safety Can/Carboy NonHalo->LiquidContainer Halo->LiquidContainer Label Labeling: 'Non-Halogenated Organic' + Full Chemical Name SolidContainer->Label LiquidContainer->Label LabelHalo Labeling: 'Halogenated Organic' + Full Chemical Name LiquidContainer->LabelHalo Disposal Final Disposal: High-Temp Incineration Label->Disposal LabelHalo->Disposal

Figure 1: Decision logic for segregating 2-Ethyl-4,5,6,7-tetrahydro-1H-indole based on physical state and solvent composition.

Detailed Protocol: Step-by-Step

Step 1: Container Selection[1][2]
  • Trustworthiness: Using the wrong container can lead to leaks or degradation.

  • Requirement: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic.

  • Secondary Containment: Always place the waste container in a secondary tray to catch potential drips.

Step 2: Labeling (Critical for EHS)

A generic "Waste" label is insufficient and dangerous. The label must contain:

  • Generator Name: (Your Lab/Group)

  • Contents: "2-Ethyl-4,5,6,7-tetrahydro-1H-indole" (Do not use abbreviations).

  • Hazard Checkboxes: Check "Irritant" and "Toxic" (if applicable based on concentration).

  • Stream: "Non-Halogenated Organic" (unless mixed with halogens).

Step 3: Storage
  • Store in a cool, well-ventilated area away from direct sunlight.

  • Ensure the cap is tightly closed when not actively adding waste.

  • Segregation: Do not store next to oxidizers (e.g., Nitric Acid) to prevent fire hazards.

Step 4: Final Handoff

Contact your facility's EHS (Environmental Health & Safety) department or licensed waste contractor.

  • Method: Incineration.

  • Why: Biological treatment plants cannot reliably degrade complex nitrogen heterocycles; incineration ensures thermal decomposition into CO2, H2O, and NOx (which is scrubbed).

Emergency Procedures: Spill Management

If a spill occurs, immediate action is required to prevent exposure and environmental release.[4]

  • Evacuate & Ventilate: If the spill is large (>100g/mL) or dust is airborne, clear the area.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. Use a P95 dust mask if powder is present.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Dike with vermiculite or sand. Do not use sawdust (combustible risk).

  • Clean Up:

    • Scoop absorbed material into a hazardous waste pail.

    • Wash the surface with soap and water; collect the rinsate as hazardous waste.

    • Do not flush rinsate down the drain.

References

  • PubChem. (n.d.). Compound Summary: Indole Derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized heterocyclic building blocks like 2-Ethyl-4,5,6,7-tetrahydro-1H-indole (CAS 132336-67-5) not merely as a regulatory checklist, but as a system of chemical causality. Widely utilized in drug development and organic synthesis, this compound presents specific operational challenges. Because it is a lipophilic, nitrogen-containing heterocycle—often presenting as a viscous yellow oil or low-melting solid—it readily partitions into the stratum corneum (skin) and off-gasses vapors that irritate mucous membranes [1].

To build a self-validating safety culture in your laboratory, you must understand why specific Personal Protective Equipment (PPE) is chosen and how to implement fail-safes during every step of the handling and disposal process.

Part 1: The Causality of Hazards and PPE Selection

The hazard profile of tetrahydroindole derivatives includes Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) [1]. Standard safety glasses and latex gloves are fundamentally inadequate for this profile.

When selecting PPE, we must account for the compound's lipophilicity and its solvent vehicle. The table below outlines the quantitative specifications and the mechanistic causality behind each requirement.

PPE CategoryQuantitative SpecificationCausality & Operational Justification
Hand Protection Nitrile (0.11 mm for splash; 0.4 mm for full contact). >480 min breakthrough (neat) [4].Lipophilic heterocycles rapidly penetrate the skin. Note: If the indole is dissolved in dichloromethane (DCM), nitrile fails instantly; you must switch to Fluorinated Rubber (Viton) or PVA gloves.
Eye Protection ANSI/ISEA Z87.1-2025 compliant chemical splash goggles [3].Standard safety glasses lack an orbital seal. Splash goggles prevent lipophilic vapors and micro-droplets from bypassing the lenses and irritating the cornea.
Respiratory Fume hood face velocity: 60–100 fpm (0.3–0.5 m/s) [2].Mitigates STOT SE 3 (Respiratory tract irritation) caused by volatile organic vapors. If handled outside a hood, a half-mask with OV/P100 cartridges is mandatory.
Body Protection 100% Cotton lab coat (Flame-retardant if using reactive solvents).Prevents static discharge during weighing and acts as a secondary barrier against skin absorption from accidental spills.

Part 2: Self-Validating Operational Workflow

A robust protocol must be self-validating—meaning it contains internal checks that immediately alert the operator to a failure in the safety system.

Phase 1: Environmental Validation

  • Airflow Verification : Before opening the reagent, validate that the fume hood face velocity is within the OSHA-mandated 60–100 fpm range [2].

    • Self-Validation Check: Hold a single Kimwipe at the bottom edge of the sash. A gentle, continuous inward deflection visually confirms adequate negative pressure. If the tissue flutters violently (turbulence) or drops straight down (inadequate flow), do not proceed.

  • Equipment Grounding : Ensure all balances and metal spatulas are grounded to prevent static arcs, which can ignite concentrated organic vapors.

Phase 2: Dispensing and Handling

  • Donning : Apply PPE in a strict sequence: Lab coat, ANSI Z87.1-2025 goggles, and finally, Nitrile gloves pulled over the lab coat cuffs to eliminate exposed skin at the wrists.

  • Transfer Mechanics : Because 2-ethyl-4,5,6,7-tetrahydro-1H-indole often behaves as a viscous oil, avoid standard air-displacement pipettes, which are prone to dripping due to vapor pressure and viscosity. Use a positive displacement pipette for precise, leak-free volumetric transfer.

  • Decontamination Self-Check : Post-transfer, visually inspect your gloves and the analytical balance.

    • The Causality of Cleanup: If a drop spills, wiping it with water will fail; water will simply bead up on the lipophilic oil. You must first wipe the area with a semi-polar solvent (e.g., isopropanol or ethanol) to solubilize the indole, followed by a secondary wipe with aqueous soap to remove the residual solvent and break the emulsion.

Phase 3: Disposal Logistics

  • Liquid Segregation : Segregate liquid waste into "Non-Halogenated Organic Waste." Crucial exception: If the reaction workflow utilized halogenated solvents (e.g., chloroform, DCM), the entire mixture must be routed to "Halogenated Organic Waste" to prevent exothermic incompatibilities in the waste stream.

  • Solid Consumables : Contaminated pipette tips, wipes, and the outer layer of nitrile gloves must be placed in a sealed "Hazardous Solid Waste" container inside the hood. Leaving them in an open benchtop bin allows the STOT SE 3 respiratory irritants to slowly off-gas into the laboratory environment.

Part 3: Workflow Visualization

The following logic tree dictates the immediate operational and safety decisions required when handling this compound.

Workflow Start Receive 2-Ethyl-4,5,6,7- tetrahydro-1H-indole PPE Don PPE: Nitrile Gloves, ANSI Z87.1 Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify 60-100 fpm velocity) PPE->Hood Dispense Weighing & Dispensing (Use positive displacement) Hood->Dispense SpillCheck Spill or Contamination? Dispense->SpillCheck Decon Decontamination: 1. EtOH Wipe 2. Soap & Water SpillCheck->Decon Yes React Proceed to Reaction / Experiment SpillCheck->React No Decon->React Waste Waste Segregation (Organic Liquid / Solid) React->Waste Disposal EHS Hazardous Waste Disposal Waste->Disposal

Fig 1: Operational workflow for the safe handling and disposal of tetrahydroindole derivatives.

References

  • National Institutes of Health (NIH) . "4,5,6,7-Tetrahydroindole - Safety and Hazards." PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at: [Link]

  • American National Standards Institute (ANSI) . "ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses." ANSI Blog. Available at: [Link]

  • California State University, Sacramento . "Chemical and Laboratory Safety Resources: Chemical Glove Selection Guide." Environmental Health & Safety. Available at: [Link]

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